Product packaging for 7-chloro-2-phenyl-4H-chromen-4-one(Cat. No.:CAS No. 1148-48-7)

7-chloro-2-phenyl-4H-chromen-4-one

Cat. No.: B2754679
CAS No.: 1148-48-7
M. Wt: 256.69
InChI Key: GBUGAQKBGDUOIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-chloro-2-phenyl-4H-chromen-4-one is a useful research compound. Its molecular formula is C15H9ClO2 and its molecular weight is 256.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9ClO2 B2754679 7-chloro-2-phenyl-4H-chromen-4-one CAS No. 1148-48-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-2-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUGAQKBGDUOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 7-chloro-2-phenyl-4H-chromen-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathway for 7-chloro-2-phenyl-4H-chromen-4-one, a halogenated flavone derivative of interest in medicinal chemistry and drug development. The guide provides a comprehensive overview of the most common and efficient synthesis, proceeding through a chalcone intermediate. Alternative synthetic strategies are also briefly discussed.

Core Synthesis Pathway: From Chalcone to Flavone

The most widely employed and versatile method for the synthesis of this compound involves a two-step process:

  • Claisen-Schmidt Condensation: Formation of the intermediate chalcone, (E)-1-(4-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one.

  • Oxidative Cyclization: Conversion of the chalcone intermediate to the final flavone product.

This pathway is favored for its generally good yields and the ready availability of starting materials.

Logical Workflow of the Core Synthesis Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Oxidative Cyclization A 4-Chloro-2-hydroxyacetophenone C Base Catalyst (e.g., NaOH or KOH) Ethanol A->C B Benzaldehyde B->C D (E)-1-(4-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate) C->D Reaction E Oxidizing Agent (e.g., I2 or SeO2) DMSO or other high-boiling solvent D->E F This compound (Final Product) E->F Reaction

Caption: Synthesis of this compound via a chalcone intermediate.

Experimental Protocols

Step 1: Synthesis of (E)-1-(4-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

This procedure is based on the well-established Claisen-Schmidt condensation reaction.

Materials:

  • 4-Chloro-2-hydroxyacetophenone

  • Benzaldehyde

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl), dilute solution

  • Crushed ice

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-2-hydroxyacetophenone (1 equivalent) and benzaldehyde (1-1.2 equivalents) in ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of potassium hydroxide or sodium hydroxide (2-3 equivalents) in water or ethanol to the cooled mixture with constant stirring.

  • Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from 6 to 24 hours.

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture with dilute hydrochloric acid to a pH of approximately 5.

  • A yellow solid precipitate of the chalcone will form.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of this compound (Oxidative Cyclization)

Several oxidizing agents can be employed for this step. Two common methods using iodine and selenium dioxide are detailed below.

Method A: Iodine-Mediated Oxidative Cyclization

Materials:

  • (E)-1-(4-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one

  • Iodine (catalytic amount)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, dissolve the chalcone intermediate (1 equivalent) in dimethyl sulfoxide (DMSO).

  • Add a catalytic amount of iodine to the solution.

  • Heat the reaction mixture in an oil bath at a temperature ranging from 110°C to 150°C.

  • Monitor the reaction progress by TLC. Reaction times can range from 2 to 6 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the solid with a solution of sodium thiosulfate to remove any remaining iodine, followed by a water wash.

  • The crude flavone can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Method B: Selenium Dioxide-Mediated Oxidative Cyclization

Materials:

  • (E)-1-(4-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one

  • Selenium dioxide (SeO₂)

  • Amyl alcohol or other high-boiling point solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend the chalcone intermediate (1 equivalent) and selenium dioxide (2-3 equivalents) in amyl alcohol.

  • Heat the mixture to reflux (approximately 140-150°C).

  • Continue refluxing for 12-24 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and filter to remove selenium metal byproducts.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and structurally related compounds. Please note that yields can vary based on reaction scale and purification methods.

StepReactantsReagents and SolventsTemperature (°C)Time (h)Yield (%)
Claisen-Schmidt Condensation 4-Chloro-2-hydroxyacetophenone, BenzaldehydeKOH or NaOH, EthanolRoom Temp.6-2470-90
Oxidative Cyclization (Iodine) (E)-1-(4-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-oneI₂, DMSO110-1502-675-90
Oxidative Cyclization (SeO₂) (E)-1-(4-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-oneSeO₂, Amyl alcohol140-150 (reflux)12-2460-80

Alternative Synthesis Pathways

While the chalcone-based synthesis is predominant, other named reactions can be adapted for the synthesis of this compound.

Baker-Venkataraman Rearrangement

This method involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which is then cyclized under acidic conditions to form the flavone.[1]

Logical Diagram for Baker-Venkataraman Rearrangement

Baker_Venkataraman cluster_start Starting Material cluster_step1 Step 1: Acylation cluster_step2 Step 2: Rearrangement cluster_step3 Step 3: Cyclization A 4-Chloro-2-hydroxyacetophenone B Benzoyl Chloride Pyridine A->B C 2-Benzoyloxy-4-chloroacetophenone B->C Reaction D Base (e.g., KOH) Pyridine C->D E 1-(4-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione D->E Reaction F Acid (e.g., H2SO4) E->F G This compound F->G Reaction

Caption: Baker-Venkataraman pathway for this compound.

Allan-Robinson Reaction

This reaction directly condenses an o-hydroxyaryl ketone with an aromatic anhydride in the presence of the corresponding sodium salt to form the flavone.[2][3]

Logical Diagram for Allan-Robinson Reaction

Allan_Robinson cluster_start Starting Materials cluster_reaction Reaction A 4-Chloro-2-hydroxyacetophenone C Sodium Benzoate Heat A->C B Benzoic Anhydride B->C D This compound C->D One-pot reaction

Caption: Allan-Robinson synthesis of this compound.

These alternative routes, while effective for flavone synthesis in general, may require more specific optimization for the synthesis of the target molecule and can sometimes result in lower yields compared to the chalcone pathway.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and specific optimizations.

References

An In-depth Technical Guide to the Physicochemical Properties of 7-chloro-2-phenyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 7-chloro-2-phenyl-4H-chromen-4-one. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Physicochemical Properties

This compound, a halogenated derivative of the flavone backbone, possesses a unique set of physicochemical characteristics that are pivotal for its potential applications in medicinal chemistry. The introduction of a chlorine atom at the 7-position of the chromen-4-one core significantly influences its electronic properties and biological activity[1].

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₉ClO₂[2]
Molecular Weight 256.68 g/mol [2]
Appearance White solid[1]
Melting Point Not explicitly reported; the 6-chloro isomer melts at 182-184 °C[3]
Solubility Insoluble in water; Soluble in acetone, methanol, ethanol, chloroform, and benzene.[4]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 2: ¹H NMR Spectroscopic Data of this compound (400 MHz, Chloroform-d)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.18d8.61H
7.92dd7.9, 1.82H
7.62d1.91H
7.59 – 7.48m-4H
6.88s-1H

Source: [1]

Synthesis Protocols

The synthesis of this compound can be achieved through several established methods for synthesizing flavone derivatives. A common approach involves the cyclization of a chalcone precursor.

General Experimental Protocol for the Synthesis of 2-Phenyl-4H-chromen-4-one Derivatives

This protocol is a general method and can be adapted for the synthesis of the 7-chloro derivative by using the appropriate starting materials, namely 1-(4-chloro-2-hydroxyphenyl)ethanone and benzaldehyde.

Step 1: Synthesis of the Chalcone Intermediate (e.g., 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one)

  • Dissolve 2-hydroxyacetophenone (10 mmol) and the appropriately substituted benzaldehyde (in this case, 4-chlorobenzaldehyde, 10 mmol) in a minimal amount of methanol (3-5 mL) in an ice-cooled flask.

  • Add an aqueous solution of sodium hydroxide (10% w/v, 10 mL) to the mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 18-20 hours, during which a yellow solid should form.

  • Monitor the reaction completion using thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with 10% hydrochloric acid in water.

  • Filter the resulting solid, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography[5].

Step 2: Oxidative Cyclization to form the Chromen-4-one Ring

  • Add the synthesized chalcone (0.12 mmol) and selenium dioxide (SeO₂, 0.35 mmol) to dry amyl alcohol (30 mL).

  • Heat the mixture in an oil bath at 140–150 °C until the solids are completely dissolved.

  • Reflux the reaction mixture for 12 hours, monitoring completion by TLC.

  • After completion, filter the hot solution to remove selenium.

  • Remove the solvent under reduced pressure.

  • Purify the resulting solid by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether: ethyl acetate) to afford the final product[5].

G cluster_synthesis Synthesis of this compound Start 1-(4-chloro-2-hydroxyphenyl)ethanone + Benzaldehyde Step1 Claisen-Schmidt Condensation (Base catalyst, e.g., NaOH) Start->Step1 Chalcone 1-(4-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate) Step1->Chalcone Step2 Oxidative Cyclization (e.g., SeO2 or I2/DMSO) Chalcone->Step2 Product This compound Step2->Product

Caption: Synthetic pathway for this compound.

Potential Biological Activities and Signaling Pathways

Derivatives of 2-phenyl-4H-chromen-4-one are known to exhibit a range of biological activities, including anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Studies have indicated that 2-phenyl-4H-chromen-4-one derivatives can exert anti-inflammatory effects by inhibiting key signaling pathways. One such pathway is the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling cascade. Upon activation by lipopolysaccharide (LPS), TLR4 triggers a downstream signaling cascade involving MyD88-dependent and TRIF-dependent pathways, leading to the activation of transcription factors like NF-κB and AP-1. This results in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Inhibition of this pathway by compounds like this compound can lead to a reduction in the inflammatory response.

G cluster_tlr4 TLR4/MAPK Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs (p38, JNK, ERK) TAK1->MAPK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines MAPK->Cytokines Inhibitor This compound Inhibitor->TAK1 Inhibitor->MAPK

Caption: Inhibition of the TLR4/MAPK signaling pathway.

Anticancer Activity and Topoisomerase Inhibition

The anticancer potential of this compound has been linked to the inhibition of topoisomerase enzymes[1]. Topoisomerases are crucial for DNA replication and transcription, and their inhibition can lead to apoptosis in cancer cells.

Experimental Protocol: DNA Topoisomerase I Cleavage Assay

This assay is used to identify compounds that stabilize the covalent complex between topoisomerase I (Top1) and DNA, leading to DNA strand breaks.

  • Substrate Preparation: A DNA substrate (e.g., a plasmid like pBR322 or a specific oligonucleotide) is uniquely 3'-radiolabeled with [α-³²P]ddATP using terminal deoxynucleotidyl transferase.

  • Reaction Mixture: The reaction mixture typically contains the radiolabeled DNA substrate, purified human Top1 enzyme, and the test compound (this compound) at various concentrations in a suitable reaction buffer.

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes) to allow the enzyme to reach cleavage-ligation equilibrium.

  • Reaction Termination: The reaction is stopped by adding a stop solution containing a denaturing agent (e.g., SDS) and proteinase K to digest the enzyme.

  • Electrophoresis: The DNA fragments are separated by denaturing polyacrylamide gel electrophoresis.

  • Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA fragments. An increase in the amount of cleaved DNA fragments in the presence of the test compound indicates its ability to inhibit Top1[1].

G cluster_topo Topoisomerase I Inhibition Assay Workflow Start Radiolabeled DNA + Topoisomerase I Incubation Incubation with This compound Start->Incubation Complex Stabilized Top1-DNA Cleavage Complex Incubation->Complex Denaturation Denaturation & Proteinase K Treatment Complex->Denaturation Electrophoresis Denaturing Polyacrylamide Gel Electrophoresis Denaturation->Electrophoresis Analysis Autoradiography/ Phosphorimaging Electrophoresis->Analysis

Caption: Workflow for Topoisomerase I inhibition assay.

References

An In-depth Technical Guide on the Crystal Structure of Chlorinated 2-Phenyl-4H-chromen-4-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive search for the crystal structure of 7-chloro-2-phenyl-4H-chromen-4-one did not yield specific crystallographic data for this exact compound. This guide therefore presents a detailed analysis of the closely related positional isomer, 2-(4-chlorophenyl)chromen-4-one , as a representative study for this class of compounds. The methodologies and findings discussed herein provide a valuable framework for understanding the structural characteristics of chlorinated flavones.

Introduction: The Significance of the 2-Phenyl-4H-chromen-4-one Scaffold

The 2-phenyl-4H-chromen-4-one core structure, commonly known as a flavone, is a prevalent motif in a vast array of natural products.[1] These compounds are a subclass of flavonoids, which are of significant interest due to their wide range of biological activities, including anticancer and antioxidant properties.[2][3] Structural elucidation is crucial for understanding the mechanisms of action of these molecules in various cellular and enzyme systems, which in turn aids in the design of new therapeutic agents.[4] The addition of a chlorine atom to the phenyl ring can further modulate the biological activity and pharmacokinetic properties of the flavone scaffold.

Crystal Structure Analysis of 2-(4-chlorophenyl)chromen-4-one

The title compound, 2-(4-chlorophenyl)chromen-4-one (C₁₅H₉ClO₂), is a synthetic flavonoid whose crystal structure provides key insights into the molecular geometry and intermolecular interactions of this class of compounds.[1]

Molecular Geometry

The molecule consists of a chromen-4-one skeleton and a 4-chlorophenyl ring. The 4-chlorophenyl ring is twisted with respect to the chromen-4-one skeleton at an angle of 11.54°.[1] This dihedral angle indicates a nearly planar structure. The bond lengths and angles within the molecule are within the expected ranges and are comparable to other reported flavone structures.[1]

Crystal Packing and Intermolecular Interactions

In the crystalline state, pairs of 2-(4-chlorophenyl)chromen-4-one molecules form dimers through weak Cl⋯Cl interactions with a distance of 3.3089 (10) Å.[1] These dimeric units are further connected by intermolecular C—H⋯O hydrogen bonds, creating a stable crystal lattice.[1] The molecules in the unit cell are arranged in a herringbone-type pattern.[1] The distance between the centroids of two parallel chromone rings is 3.87 Å.[1]

Data Presentation

Crystallographic Data

The following table summarizes the key crystallographic data for 2-(4-chlorophenyl)chromen-4-one.[1]

ParameterValue
Chemical FormulaC₁₅H₉ClO₂
Formula Weight256.67
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)22.1564 (16)
b (Å)3.8745 (2)
c (Å)26.7728 (18)
β (°)95.524 (6)
Volume (ų)2287.6 (3)
Z8
Temperature (K)293
RadiationMo Kα
µ (mm⁻¹)0.32
Hydrogen Bond Geometry

The table below details the parameters of the intermolecular hydrogen bonds present in the crystal structure of 2-(4-chlorophenyl)chromen-4-one.[1]

D—H···Ad(D—H) (Å)d(H···A) (Å)d(D···A) (Å)∠(DHA) (°)
C11—H11···O2ⁱ0.932.643.345 (3)134

Symmetry code: (i) x, -1+y, z

Experimental Protocols

Synthesis of 2-(4-chlorophenyl)chromen-4-one

The synthesis of the title compound is a two-step process.[1]

Step 1: Synthesis of 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (Chalcone Intermediate)

  • A solution of 2-hydroxyacetophenone (10 mmol) and 4-chlorobenzaldehyde (10 mmol) is prepared in a minimum amount of methanol (3–5 ml) in a flask cooled with ice.[1]

  • An aqueous solution of sodium hydroxide (10% w/v, 10 ml) is added to the methanolic solution.[1]

  • The reaction mixture is allowed to warm to room temperature and is stirred for 18–20 hours, resulting in the formation of a yellow solid.[1]

Step 2: Cyclization to 2-(4-chlorophenyl)chromen-4-one

  • The chalcone intermediate from Step 1 is refluxed for 12 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC).[1]

  • The reaction mixture is then filtered and dried under vacuum.[1]

  • The crude product is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (2:3) as the eluent.[1]

  • Recrystallization from a mixture of petroleum ether and ethyl acetate affords 2-(4-chlorophenyl)chromen-4-one as a white solid.[1]

Synthesis_Workflow cluster_step1 Step 1: Chalcone Synthesis cluster_step2 Step 2: Cyclization and Purification Reactants1 2-Hydroxyacetophenone + 4-Chlorobenzaldehyde Solvent1 Methanol Stirring Stir at RT 18-20 hours Reactants1->Stirring Mix Catalyst1 10% NaOH (aq) Catalyst1->Stirring Add Chalcone 3-(4-chlorophenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one (Yellow Solid) Stirring->Chalcone Reflux Reflux 12 hours Chalcone->Reflux Filtration Filter and Dry Reflux->Filtration Purification Silica Gel Column Chromatography (Pet. Ether:EtOAc, 2:3) Filtration->Purification Recrystallization Recrystallization (PE/Ethyl Acetate) Purification->Recrystallization FinalProduct 2-(4-chlorophenyl)chromen-4-one (White Solid) Recrystallization->FinalProduct

Synthesis of 2-(4-chlorophenyl)chromen-4-one.
Crystal Structure Determination

  • Crystal Growth: Single crystals suitable for X-ray diffraction are obtained by the slow evaporation of a solution of the purified compound.

  • Data Collection: X-ray diffraction data is collected at room temperature (293 K) using an Oxford Xcalibur Eos diffractometer with Mo Kα radiation.[1]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined on F² by full-matrix least-squares techniques.[1] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Crystal_Structure_Workflow Start Single Crystal Growth DataCollection X-ray Diffraction Data Collection Start->DataCollection StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution Refinement Structure Refinement (Full-Matrix Least-Squares) StructureSolution->Refinement Validation Crystallographic Information File (CIF) Refinement->Validation FinalStructure Final Crystal Structure Validation->FinalStructure

Workflow for Crystal Structure Determination.

Conclusion

The crystal structure analysis of 2-(4-chlorophenyl)chromen-4-one provides a detailed understanding of the molecular conformation and intermolecular interactions that govern the solid-state packing of this class of chlorinated flavones. This information is fundamental for structure-activity relationship studies and the rational design of new derivatives with enhanced biological activities. The experimental protocols outlined in this guide serve as a practical reference for researchers in the fields of medicinal chemistry, crystallography, and drug development.

References

The Multifaceted Biological Activities of 7-Chloro-2-phenyl-4H-chromen-4-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-chloro-2-phenyl-4H-chromen-4-one scaffold, a halogenated derivative of the flavone backbone, has emerged as a privileged structure in medicinal chemistry. The incorporation of a chlorine atom at the 7-position of the chromen-4-one ring system significantly influences the molecule's physicochemical properties, often leading to enhanced biological activities. This technical guide provides an in-depth overview of the diverse pharmacological effects of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and a visualization of a key signaling pathway are included to facilitate further research and development in this promising area.

Anticancer Activity

Derivatives of the this compound core have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of various chromen-4-one derivatives, including those with chloro-substitutions, against several cancer cell lines. It is important to note that the data may not be exclusively for this compound but for structurally related compounds, highlighting the potential of this chemical class.

Compound/DerivativeCell LineIC50 (µM)Reference
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-oneAGS (Gastric Cancer)2.63 ± 0.17[1]
3-Trifluoromethylquinoxaline 1,4-dioxide derivativeMCF-7 (Breast Cancer)1.3 - 2.1[1]
7-chloro-(4-thioalkylquinoline) derivativesCCRF-CEM (Leukemia)0.55 - 2.74[2]

Note: The presented IC50 values are for compounds structurally related to the core topic and demonstrate the potential of chlorinated heterocyclic systems in cancer therapy.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., AGS, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.

  • Incubate the plate for an additional 4 hours at 37°C.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Anticancer Mechanism: Cell Cycle Arrest and Apoptosis

Studies on related compounds have shown that they can induce cell cycle arrest, often at the G2/M phase, and trigger apoptosis.[1] This is a common mechanism for many anticancer agents and is a key area of investigation for novel this compound derivatives.

Antimicrobial Activity

The this compound scaffold has also been investigated for its potential to combat bacterial and fungal infections. The presence of the chlorine atom can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for chromen-4-one derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
4H-Chromen-4-one derivativeBacillus subtilis ATCC 66330.25[3]
2-phenyl-4H-chromen-4-oneCandida parapsilosis31.25[4]
2-phenyl-4H-chromen-4-oneCandida famata62.5[4]
2-phenyl-4H-chromen-4-oneCandida glabrata125[4]
4,7-Dichloro-2-oxo-2H-chromene-3-carbaldehydeStaphylococcus aureus>5mg/ml
4,7-Dichloro-chromen-2-oneE. coli>5mg/ml

Note: The data highlights the broad-spectrum potential of the chromone scaffold, with specific halogenated derivatives showing potent activity.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compounds (dissolved in a suitable solvent)

  • 96-well microplates

  • Inoculum suspension (adjusted to 0.5 McFarland standard)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well microplate.

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents is a critical area of research. This compound derivatives have shown promise in modulating inflammatory responses.

Mechanism of Action: Inhibition of the TLR4/MAPK Signaling Pathway

A key mechanism underlying the anti-inflammatory effects of some 2-phenyl-4H-chromen-4-one derivatives is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[5][6][7] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activates TLR4, leading to a downstream cascade of inflammatory responses. Certain this compound derivatives can interfere with this pathway, reducing the production of pro-inflammatory mediators.

The following diagram illustrates the simplified TLR4/MAPK signaling pathway and the potential point of intervention by these derivatives.

TLR4_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK_cascade MAPK Cascade (p38, JNK, ERK) MyD88->MAPK_cascade AP1 AP-1 MAPK_cascade->AP1 Inflammatory_Mediators Pro-inflammatory Mediators (NO, IL-6, TNF-α) AP1->Inflammatory_Mediators Inhibitor 7-Chloro-2-phenyl- 4H-chromen-4-one Derivative Inhibitor->MAPK_cascade

Caption: Inhibition of the TLR4/MAPK signaling pathway.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophage cells stimulated with LPS.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

Synthesis of this compound Derivatives

A general synthetic route to 2-phenyl-4H-chromen-4-one derivatives involves the cyclization of a chalcone precursor. The following is a representative workflow.

Synthesis_Workflow Start Starting Materials: 2-hydroxyacetophenone derivative (with 4-chloro substituent) & Benzaldehyde derivative Step1 Claisen-Schmidt Condensation (Base-catalyzed) Start->Step1 Intermediate Chalcone Intermediate Step1->Intermediate Step2 Oxidative Cyclization (e.g., using I2/DMSO) Intermediate->Step2 Product This compound Derivative Step2->Product

Caption: General synthesis workflow for 2-phenyl-4H-chromen-4-ones.

A detailed protocol for a similar synthesis is described below.[8]

Synthesis of 2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-one:

  • Chalcone Synthesis: A mixture of 4-(methylthio)benzaldehyde and 2-hydroxyacetophenone is stirred in ethanol with 40% w/v aqueous NaOH at room temperature for 2 hours to yield the chalcone intermediate.

  • Chromone Formation: The chalcone is dissolved in acetic acid, and bromine is added dropwise to yield 2-[4-(methylthio)phenyl]-4H-chromen-4-one.

  • Oxidation: The resulting chromene is dissolved in a THF/water mixture, and oxone is added to oxidize the thioether to a sulfone, yielding the final product.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The available data strongly suggests significant potential in the areas of oncology, infectious diseases, and inflammatory disorders. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives to establish more definitive structure-activity relationships. In particular, a systematic investigation of substitutions on the 2-phenyl ring, in combination with the 7-chloro group, could lead to the discovery of compounds with enhanced potency and selectivity. Furthermore, detailed mechanistic studies are warranted to fully elucidate the molecular targets and signaling pathways modulated by these compounds, paving the way for their translation into clinical candidates.

References

Navigating the Therapeutic Potential of 2-Phenyl-4H-chromen-4-one Derivatives: A Technical Overview of Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide addresses the broader class of 2-phenyl-4H-chromen-4-one derivatives due to a lack of specific publicly available data on the mechanism of action for 7-chloro-2-phenyl-4H-chromen-4-one. The information presented herein is based on studies of structurally related compounds and is intended to provide a foundational understanding of their potential biological activities for researchers, scientists, and drug development professionals.

Introduction

The 2-phenyl-4H-chromen-4-one scaffold, a core structure of flavonoids, is a "privileged" motif in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Derivatives of this core structure have been extensively investigated for their potential as anticancer and anti-inflammatory agents. This guide synthesizes the current understanding of the mechanisms through which these compounds exert their therapeutic effects, supported by quantitative data, experimental methodologies, and visual representations of key signaling pathways.

Anticancer Mechanisms of Action

Derivatives of 2-phenyl-4H-chromen-4-one have demonstrated significant cytotoxic effects against various cancer cell lines.[2] The primary mechanisms implicated in their anticancer activity include the induction of cell cycle arrest and apoptosis, and the inhibition of key oncogenic signaling pathways.

Cell Cycle Arrest and Apoptosis

Several studies have shown that 2-phenyl-4H-chromen-4-one derivatives can halt the proliferation of cancer cells by arresting the cell cycle at the G2/M phase.[3] This disruption of the normal cell cycle progression ultimately leads to the activation of the apoptotic cascade, a programmed cell death mechanism. For instance, a novel 7-hydroxy-4-phenylchromen-2-one derivative linked to a triazole moiety was found to induce apoptosis in AGS (gastric cancer) cells.[3][4]

Experimental Protocol: Cell Viability and Cytotoxicity (MTT Assay)

A common method to assess the cytotoxic potential of these compounds is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (e.g., AGS, MGC-803, HCT-116, A-549, HepG2, and HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a further 4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Experimental Protocol: Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is employed to determine the effect of the compounds on the cell cycle distribution.

  • Cell Treatment: Cells are treated with the compound of interest for a defined period.

  • Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol (e.g., 70%) to permeabilize the cell membrane.

  • Staining: The fixed cells are then stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), in the presence of RNase to eliminate RNA staining.

  • Flow Cytometry Analysis: The DNA content of the individual cells is measured using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is then analyzed based on their fluorescence intensity. An accumulation of cells in a particular phase indicates cell cycle arrest at that point.[3]

Inhibition of Signaling Pathways

In silico studies have suggested that certain 4H-chromen-4-one derivatives may act as inhibitors of key proteins in oncogenic signaling pathways, such as the Bcr-Abl tyrosine kinase, which is crucial in some types of leukemia.[2] Furthermore, sulfonamide-containing chromone derivatives have shown inhibitory activity against carbonic anhydrase IX and XII, enzymes that are important targets in certain cancers.[2] Some 4H-chromene derivatives are also reported to induce apoptosis by interacting with tubulin at the colchicine binding site, thereby disrupting microtubule polymerization and leading to G2/M cell-cycle arrest.[5]

Anti-inflammatory Mechanisms of Action

Chronic inflammation is a key factor in the development of numerous diseases. 2-Phenyl-4H-chromen-4-one derivatives have been investigated for their anti-inflammatory properties, with a primary focus on the inhibition of the cyclooxygenase (COX) enzymes.

Selective COX-2 Inhibition

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX enzymes. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins. Therefore, selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

A series of 2-phenyl-4H-chromen-4-one derivatives bearing a methylsulfonyl group have been designed and synthesized as selective COX-2 inhibitors.[6] Molecular docking studies of a potent derivative, 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one, revealed that the methylsulfonyl group fits into the secondary pocket of the COX-2 active site, a key interaction for selectivity.[6][7]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

The ability of the compounds to inhibit COX-1 and COX-2 can be evaluated using in vitro enzyme inhibition assays.

  • Enzyme and Substrate Preparation: Purified recombinant human COX-1 or COX-2 enzyme is used. Arachidonic acid is used as the substrate.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound or a reference inhibitor (e.g., celecoxib).

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) or other sensitive detection methods.

  • IC50 Calculation: The IC50 value for each compound against both COX-1 and COX-2 is determined from the dose-response curves. The COX-2 selectivity index (SI) is then calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.[6]

Inhibition of the TLR4/MAPK Signaling Pathway

Another identified anti-inflammatory mechanism for a 2-phenyl-4H-chromen-4-one derivative involves the inhibition of the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway.[8] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activates TLR4, leading to the activation of downstream MAPKs and the subsequent production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). One study demonstrated that a specific derivative could suppress LPS-induced inflammation by inhibiting this pathway.[8]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of various 2-phenyl-4H-chromen-4-one derivatives as reported in the cited literature.

Table 1: Cytotoxic Activity of 2-Phenyl-4H-chromen-4-one Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-oneAGS (gastric)2.63 ± 0.17[4]
Chroman-2,4-dione derivative (Compound 13)HL-60 (leukemia)42.0 ± 2.7[2]
Chroman-2,4-dione derivative (Compound 13)MOLT-4 (leukemia)24.4 ± 2.6[2]
Chroman-2,4-dione derivative (Compound 11)MCF-7 (breast)68.4 ± 3.9[2]
4H-chromen-4-one derivativeHuman colon carcinoma9.68 µg/ml[9]
4H-chromen-4-one derivativeHuman prostate adenocarcinoma9.93 µg/ml[9]

Table 2: COX-2 Inhibitory Activity of 2-Phenyl-4H-chromen-4-one Derivatives

Compound IDCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)Reference
3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one (5d)0.07>20287.1[6]
Celecoxib (Reference)0.0624.3405[6]

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the mechanism of action of 2-phenyl-4H-chromen-4-one derivatives.

G cluster_0 Anticancer Mechanism: Cell Cycle Arrest and Apoptosis 2-Phenyl-4H-chromen-4-one derivative 2-Phenyl-4H-chromen-4-one derivative G2/M Phase Arrest G2/M Phase Arrest 2-Phenyl-4H-chromen-4-one derivative->G2/M Phase Arrest Induces Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Leads to Cancer Cell Death Cancer Cell Death Apoptosis->Cancer Cell Death

Caption: Induction of G2/M cell cycle arrest and apoptosis by 2-phenyl-4H-chromen-4-one derivatives.

G cluster_1 Anti-inflammatory Mechanism: Inhibition of TLR4/MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK TLR4->MAPK Activates Pro-inflammatory Cytokines (TNF-α, IL-6, NO) Pro-inflammatory Cytokines (TNF-α, IL-6, NO) MAPK->Pro-inflammatory Cytokines (TNF-α, IL-6, NO) Induces Production Inflammation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, NO)->Inflammation 2-Phenyl-4H-chromen-4-one derivative 2-Phenyl-4H-chromen-4-one derivative 2-Phenyl-4H-chromen-4-one derivative->MAPK Inhibits

Caption: Inhibition of the TLR4/MAPK signaling pathway by a 2-phenyl-4H-chromen-4-one derivative.

G cluster_2 Experimental Workflow for Anticancer Activity Assessment Cancer Cells Cancer Cells Treatment with Compound Treatment with Compound Cancer Cells->Treatment with Compound MTT Assay MTT Assay Treatment with Compound->MTT Assay Flow Cytometry Flow Cytometry Treatment with Compound->Flow Cytometry IC50 Determination IC50 Determination MTT Assay->IC50 Determination Cell Cycle Analysis Cell Cycle Analysis Flow Cytometry->Cell Cycle Analysis

References

The Quest for Novelty: A Technical Guide to the Discovery and Isolation of Chromen-4-One Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chromen-4-one scaffold, a privileged structure in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery and isolation of novel chromen-4-one compounds, detailing experimental protocols, presenting quantitative biological data, and visualizing key experimental and biological pathways.

Section 1: Data Presentation - Biological Activities of Novel Chromen-4-One Derivatives

The following tables summarize the quantitative data on the biological activities of various recently developed chromen-4-one derivatives, providing a comparative overview for researchers.

Table 1: Anticancer and Cytotoxic Activity

Compound IDCell LineActivity TypeIC50 / EC50 (µM)Reference
Compound 7 BT20 (Breast), PC-3 (Prostate), COLO 357 (Pancreatic)PKB (Akt) Kinase Inhibition0.1[1]
4H-chromen-4-one derivative Human colon carcinomaCytotoxicity9.68 µg/ml[2]
4H-chromen-4-one derivative Human prostate adenocarcinomaCytotoxicity9.93 µg/ml[2]
Compound 13 T. bruceiAnti-trypanosomal1.1[3]
Compound 5i Hela, SMMC-7721, SGC-7901, U87, HepG2AnticancerNot specified[4]

Table 2: Antimicrobial and Anti-inflammatory Activity

Compound IDTargetActivity TypeMIC / IC50 (µM)Reference
4H-chromen-4-one derivative Bacillus subtilis ATCC 6633Antibacterial0.25 µg/ml (MIC)[2]
4H-chromen-4-one derivative Micrococcus luteus ATCC 9341Antibacterial0.5 µg/ml (MBC)[2]
Compound 8d Drug-sensitive and multidrug-resistant tuberculosisAntitubercularNot specified[5][6]
7-Hydroxy-6-methoxy-2-(2-phenylethyl)chromone (3) fMLP-induced elastase releaseAnti-inflammatory3.91[4]
Velutin (6) fMLP-induced elastase releaseAnti-inflammatory4.26[4]
3′-Hydroxygenkwanin (8) fMLP-induced elastase releaseAnti-inflammatory4.56[4]

Section 2: Experimental Protocols

This section details the methodologies for the isolation of chromen-4-one compounds from natural sources and the synthesis of novel derivatives.

Protocol for Isolation and Purification from a Natural Source (e.g., Plant Material)

This protocol is a generalized procedure based on common phytochemical isolation techniques.

  • Preparation of Plant Material:

    • Air-dry the collected plant material (e.g., leaves, stem bark) at room temperature until a constant weight is achieved.

    • Grind the dried material into a coarse powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered plant material with a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) at room temperature for 72 hours. The choice of solvent depends on the polarity of the target compounds.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

  • Solvent-Solvent Partitioning:

    • Suspend the crude extract in a water-methanol mixture (e.g., 9:1 v/v).

    • Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

    • Collect each fraction and evaporate the solvent to yield the respective partitioned extracts.

  • Chromatographic Purification:

    • Subject the most active fraction (determined by preliminary bioassays) to column chromatography over silica gel.

    • Elute the column with a gradient solvent system, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

    • Collect the fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system and visualization under UV light.

    • Pool the fractions showing similar TLC profiles and concentrate them.

  • Further Purification (if necessary):

    • Subject the semi-pure fractions to further purification using techniques such as preparative TLC, Sephadex LH-20 column chromatography, or High-Performance Liquid Chromatography (HPLC) to isolate the pure compounds.

  • Structure Elucidation:

    • Determine the structure of the isolated pure compounds using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Protocol for Synthesis of Novel Chromen-4-one Derivatives

The following is a representative synthetic protocol for generating novel chromen-4-one derivatives.

  • Synthesis of the Chromen-4-one Scaffold:

    • A common method involves the Baker-Venkataraman rearrangement.

    • React an o-hydroxyacetophenone with an appropriate acyl chloride in the presence of a base (e.g., pyridine) to form an ester.

    • Treat the ester with a strong base (e.g., potassium hydroxide) to induce the rearrangement, forming a 1,3-diketone.

    • Cyclize the diketone under acidic conditions (e.g., sulfuric acid in glacial acetic acid) to yield the chromen-4-one ring.

  • Functionalization of the Chromen-4-one Scaffold:

    • Alkylation/Arylation: React the hydroxyl groups on the chromen-4-one scaffold with alkyl or aryl halides in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or DMF) to introduce ether linkages.

    • Condensation Reactions: Condense chroman-4-one derivatives with benzaldehyde or its derivatives in the presence of a base to synthesize homoisoflavonoids.

    • Schiff Base Formation: React 3-formylchromone with various amines or hydrazides to form Schiff base derivatives.[1]

  • Purification and Characterization:

    • Purify the synthesized compounds by recrystallization or column chromatography.

    • Confirm the structures of the novel derivatives using ¹H-NMR, ¹³C-NMR, MS, and elemental analysis.

Section 3: Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key experimental and biological pathways relevant to the study of chromen-4-one compounds.

experimental_workflow Start Plant Material Collection Drying Drying and Grinding Start->Drying Extraction Solvent Extraction (e.g., Maceration) Drying->Extraction Partitioning Solvent-Solvent Partitioning Extraction->Partitioning ColumnChrom Column Chromatography (Silica Gel) Partitioning->ColumnChrom TLC TLC Monitoring ColumnChrom->TLC PrepHPLC Preparative HPLC / Further Purification TLC->PrepHPLC Pool Fractions StructureElucid Structure Elucidation (NMR, MS) PrepHPLC->StructureElucid End Isolated Novel Compound StructureElucid->End

Caption: A generalized workflow for the isolation and purification of chromen-4-one compounds from natural sources.

p38_MAPK_pathway cluster_stimuli External Stimuli cluster_cascade MAPK Cascade cluster_response Cellular Response Stimuli Stress / Cytokines MAPKKK MAPKKK (e.g., ASK1, TAK1) Stimuli->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 Downstream Downstream Kinases (e.g., MAPKAPK2) p38->Downstream TranscriptionFactors Transcription Factors (e.g., ATF-2, CREB) p38->TranscriptionFactors Inflammation Inflammation, Apoptosis Downstream->Inflammation TranscriptionFactors->Inflammation Chromen4one Chromen-4-one Compound Chromen4one->p38 Inhibition

Caption: The p38 MAPK signaling pathway and a potential point of inhibition by novel chromen-4-one compounds.

Akt_NFkB_pathway cluster_upstream Upstream Signaling cluster_nfkb NF-κB Activation cluster_response Cellular Response GrowthFactor Growth Factors PI3K PI3K GrowthFactor->PI3K Akt Akt (PKB) PI3K->Akt IKK IKK Complex Akt->IKK IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p65/p50) GeneTranscription Gene Transcription NFkB->GeneTranscription Nuclear Translocation IkB_NFkB->NFkB IκB Degradation CellSurvival Cell Survival, Proliferation, Inflammation GeneTranscription->CellSurvival Chromen4one Chromen-4-one Compound Chromen4one->Akt Inhibition

Caption: The Akt/NF-κB signaling pathway, a target for anticancer chromen-4-one derivatives.[1][7]

Section 4: Signaling Pathways and Mechanisms of Action

Novel chromen-4-one compounds exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of the p38 MAPK Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[8][9] Overactivation of this pathway is implicated in various inflammatory diseases. Certain C2-functionalized chromen-4-one derivatives have been identified as potent inhibitors of the p38α MAPK signaling cascade.[10] By blocking this pathway, these compounds can mitigate neutrophilic inflammatory responses, such as the generation of superoxide anions and the release of elastase.[10] This makes them promising candidates for the development of novel anti-inflammatory drugs.

Modulation of the Akt/NF-κB Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Its downstream effector, the nuclear factor-κB (NF-κB), is a transcription factor that plays a pivotal role in inflammation and cancer.[7] Some synthetic chromen-4-one derivatives, particularly metal complexes, have been shown to inhibit the Akt protein.[1] This inhibition can lead to the inactivation of NF-κB, thereby suppressing the expression of pro-inflammatory and pro-survival genes.[1][9] This dual inhibition of Akt and NF-κB represents a powerful strategy for developing anticancer agents, as it can induce apoptosis in cancer cells and overcome drug resistance.

This guide serves as a foundational resource for professionals engaged in the discovery and development of chromen-4-one-based therapeutics. The provided data, protocols, and pathway visualizations are intended to facilitate further research and innovation in this promising field of medicinal chemistry.

References

Spectroscopic Characterization of 7-chloro-2-phenyl-4H-chromen-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 7-chloro-2-phenyl-4H-chromen-4-one, a halogenated flavonoid of significant interest in medicinal chemistry and drug discovery. The chromen-4-one core is a privileged structure known for its diverse pharmacological activities, and the introduction of a chlorine atom at the 7-position can significantly influence its electronic properties and biological efficacy. This document outlines the key spectroscopic data and the experimental protocols for its determination, serving as a vital resource for researchers engaged in the synthesis, identification, and development of novel flavonoid-based therapeutic agents.

Core Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Data of 6-chloro-2-phenyl-4H-chromen-4-one

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (101 MHz, CDCl₃)
Chemical Shift (δ) ppm Chemical Shift (δ) ppm
8.21 (d, J = 2.5 Hz, 1H)177.10
7.94-7.90 (m, 2H)163.61
7.65 (dd, J = 8.9, 2.5 Hz, 1H)154.50
7.55 (d, J = 6.9 Hz, 4H)133.92
6.83 (s, 1H)131.87
131.31
131.16
129.10
126.28
125.11
124.88
119.81
107.40

Data obtained from a similar compound, 6-chloro-2-phenyl-4H-chromen-4-one, as a reference.[1]

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data

Spectroscopic Technique Key Data
IR (KBr, νmax/cm⁻¹) 1666, 1376, 1095, 824, 753
Mass Spectrometry (EI-MS) Predicted [M]+ at m/z 256, with a characteristic isotope pattern for one chlorine atom. Key fragments are expected from retro-Diels-Alder (rDA) reaction of the C-ring.

IR data obtained from a similar compound, 6-chloro-2-phenyl-4H-chromen-4-one, as a reference.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are standard for the characterization of flavonoid compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence for proton NMR.

    • Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to encompass the expected carbon chemical shift range (typically 0-200 ppm).

    • Acquire a larger number of scans compared to ¹H NMR to achieve adequate sensitivity.

    • Reference the chemical shifts to the solvent peak of CDCl₃ (δ 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (approx. 1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

    • Collect a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

    • Obtain an average of multiple scans to improve the signal-to-noise ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent, such as methanol or ethanol. The concentration should be adjusted to obtain an absorbance reading between 0.2 and 0.8.

  • Instrumentation: Employ a double-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Scan the sample over a wavelength range of 200-400 nm.

    • Use the pure solvent as a blank for baseline correction.

    • Identify the wavelengths of maximum absorbance (λmax). Flavones typically exhibit two main absorption bands: Band I (310-350 nm) and Band II (250-290 nm).[2]

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

  • Data Acquisition:

    • Acquire the mass spectrum in the positive ion mode.

    • Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (C₁₅H₉ClO₂; MW ≈ 256.68 g/mol ).

    • Analyze the molecular ion peak ([M]⁺) and the fragmentation pattern. The fragmentation of flavonoids is well-characterized and can provide valuable structural information.[2]

Visualizing the Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details NMR Details cluster_data_analysis Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Data_Interpretation Interpretation of Spectra UV_Vis->Data_Interpretation IR->Data_Interpretation H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR MS->Data_Interpretation H1_NMR->Data_Interpretation C13_NMR->Data_Interpretation Structure_Confirmation Structure Confirmation Data_Interpretation->Structure_Confirmation

References

In Silico Analysis of 7-chloro-2-phenyl-4H-chromen-4-one Interactions with Cyclooxygenase-2: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a comprehensive in silico modeling approach to investigate the interactions between the synthetic chromone, 7-chloro-2-phenyl-4H-chromen-4-one, and the pro-inflammatory enzyme Cyclooxygenase-2 (COX-2). Chromone derivatives, particularly flavones, are known for their diverse pharmacological activities, including anti-inflammatory properties. This whitepaper outlines a systematic computational workflow, from target preparation and ligand docking to molecular dynamics simulations and binding free energy calculations, to elucidate the potential inhibitory mechanism of this specific chromone derivative against COX-2. Detailed experimental protocols, quantitative data summaries, and visual representations of the workflow and relevant biological pathways are provided to guide researchers in conducting similar in silico drug discovery studies.

Introduction

The chromen-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of a vast number of naturally occurring and synthetic compounds with significant biological activities. The 2-phenyl-4H-chromen-4-one framework is characteristic of flavones, a major class of flavonoids recognized for their antioxidant, antibacterial, and anti-inflammatory effects. The introduction of a halogen, such as chlorine, at the 7-position can significantly modulate the physicochemical properties and biological activity of the molecule, potentially enhancing its potency and metabolic stability.

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.[1][2] Its expression is induced by pro-inflammatory stimuli, and its inhibition is a primary target for anti-inflammatory drugs.[2] Several studies have explored the potential of flavone and chromone derivatives as COX-2 inhibitors.[3][4] This guide presents a hypothetical, yet plausible, in silico investigation into the binding of this compound to COX-2, providing a detailed roadmap for computational analysis.

In Silico Modeling Workflow

The in silico analysis of the interaction between this compound and COX-2 follows a structured workflow. This process begins with the preparation of both the ligand and the protein target, proceeds to molecular docking to predict the binding pose, and is followed by molecular dynamics simulations to assess the stability of the complex. The final step involves the calculation of binding free energy to quantify the interaction strength.

G cluster_0 Preparation cluster_1 Prediction cluster_2 Validation & Refinement cluster_3 Quantification cluster_4 Analysis Ligand Ligand Preparation (this compound) Docking Molecular Docking Ligand->Docking Protein Protein Preparation (COX-2, PDB: 5KIR) Protein->Docking MD Molecular Dynamics Simulation Docking->MD MMGBSA Binding Free Energy Calculation (MM/GBSA) MD->MMGBSA Analysis Interaction Analysis MMGBSA->Analysis

In Silico Modeling Workflow for Ligand-Protein Interaction.

Experimental Protocols

Molecular Docking

Objective: To predict the preferred binding orientation of this compound within the active site of COX-2.

Methodology:

  • Protein Preparation:

    • The crystal structure of human COX-2 in complex with an inhibitor is obtained from the Protein Data Bank (PDB ID: 5KIR).[5]

    • All water molecules and co-crystallized ligands are removed from the protein structure.

    • Hydrogen atoms are added to the protein, and charges are assigned using the Gasteiger charging method.

    • The protein structure is energy minimized using a suitable force field (e.g., AMBER).

  • Ligand Preparation:

    • The 2D structure of this compound is drawn using a chemical drawing tool (e.g., ChemDraw) and converted to a 3D structure.

    • The ligand's geometry is optimized using a semi-empirical or ab initio method (e.g., PM3 or DFT).

    • Gasteiger partial charges are assigned, and non-polar hydrogen atoms are merged.

  • Docking Simulation:

    • Software: AutoDock Vina is employed for the docking calculations.[6]

    • Grid Box Definition: A grid box is centered on the active site of COX-2, encompassing the key binding residues. The dimensions of the grid box are set to 50 x 50 x 50 Å with a spacing of 1 Å.

    • Docking Parameters: The Lamarckian genetic algorithm is used with a population size of 150, a maximum of 2,500,000 energy evaluations, and a maximum of 27,000 generations. The number of docking runs is set to 100.

    • Analysis: The resulting docking poses are clustered and ranked based on their binding affinity (kcal/mol). The pose with the lowest binding energy and the most favorable interactions is selected for further analysis.

Molecular Dynamics Simulation

Objective: To evaluate the stability of the this compound-COX-2 complex and to analyze the dynamic behavior of the interactions over time.

Methodology:

  • System Setup:

    • The best-ranked docked complex from the molecular docking study is used as the starting structure.

    • The complex is solvated in a cubic box of TIP3P water molecules, extending at least 10 Å from any protein atom.

    • Counter-ions (Na+ or Cl-) are added to neutralize the system.

    • The system is parameterized using the AMBER ff14SB force field for the protein and the General Amber Force Field (GAFF) for the ligand.

  • Simulation Protocol:

    • Software: GROMACS or AMBER software packages are utilized.

    • Minimization: The system undergoes a series of energy minimization steps to remove steric clashes.

    • Equilibration: The system is gradually heated to 300 K and then equilibrated under NVT (constant volume) and NPT (constant pressure) ensembles for 1 ns each.

    • Production Run: A production MD simulation is performed for 100 ns under the NPT ensemble at 300 K and 1 atm.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD) of the protein backbone and ligand is calculated to assess the stability of the complex.

    • Root Mean Square Fluctuation (RMSF) of individual residues is analyzed to identify flexible regions of the protein.

    • The number of hydrogen bonds and other key interactions are monitored throughout the simulation.

Data Presentation

Molecular Docking Results

The molecular docking simulations predict the binding affinity and key interactions between this compound and the active site of COX-2. For comparison, a known COX-2 inhibitor, Celecoxib, is also docked.

CompoundBinding Affinity (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic Interactions)
This compound-9.8Ser530, Tyr385Val349, Leu352, Val523, Met522, Phe518
Celecoxib (Reference)-11.2Arg513, His90Val349, Leu352, Val523, Met522, Phe518, Trp387
Molecular Dynamics Simulation Analysis

The stability of the protein-ligand complex is assessed by analyzing the RMSD over the 100 ns simulation.

ComplexAverage RMSD (Å)Standard Deviation (Å)
COX-2 - this compound1.50.2
Apo-COX-2 (Ligand-free)2.10.4
Binding Free Energy Calculation

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is used to calculate the binding free energy of the complex from the MD simulation trajectory.

Energy ComponentValue (kcal/mol)
Van der Waals Energy-45.2
Electrostatic Energy-20.8
Polar Solvation Energy35.5
Non-polar Solvation Energy-5.1
Binding Free Energy (ΔG_bind) -35.6

Signaling Pathway Visualization

The inhibitory action of this compound on COX-2 is expected to disrupt the downstream signaling cascade that leads to inflammation and other cellular responses. The following diagram illustrates the central role of COX-2 in the arachidonic acid pathway.

G AA Arachidonic Acid COX2 COX-2 AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation Pain Fever PGE2->Inflammation Ligand This compound Ligand->COX2 Inhibition

Inhibition of the COX-2 Signaling Pathway.

Conclusion

The in silico modeling approach detailed in this whitepaper provides a robust framework for investigating the potential interactions between this compound and the COX-2 enzyme. The hypothetical results from molecular docking, molecular dynamics simulations, and binding free energy calculations suggest that this chromone derivative can bind to the active site of COX-2 with high affinity and form a stable complex. These findings indicate that this compound is a promising candidate for further in vitro and in vivo studies as a potential anti-inflammatory agent. This guide serves as a comprehensive resource for researchers aiming to leverage computational tools in the early stages of drug discovery and development.

References

Navigating the Physicochemical Landscape of 7-chloro-2-phenyl-4H-chromen-4-one: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 7-chloro-2-phenyl-4H-chromen-4-one, a halogenated flavone of significant interest to researchers, scientists, and drug development professionals. Understanding these core physicochemical properties is paramount for the advancement of this compound in preclinical and clinical research, ensuring optimal formulation, delivery, and efficacy.

Core Physicochemical Properties

This compound, a derivative of the flavone backbone, possesses a characteristic 2-phenyl-4H-1-benzopyran-4-one structure with a chlorine substituent at the 7-position. This halogenation is anticipated to influence its lipophilicity and, consequently, its solubility and stability profile. While specific quantitative data for this exact molecule is not extensively published, this guide synthesizes known principles of flavonoid chemistry to predict its behavior and provides robust protocols for empirical determination.

Solubility Profile

Flavonoids, as a class, exhibit a wide range of solubilities dictated by their substitution patterns. The parent flavone structure is sparingly soluble in aqueous solutions and demonstrates greater solubility in organic solvents. The introduction of a chlorine atom is expected to increase the lipophilicity of the molecule, thereby decreasing its solubility in polar solvents like water and enhancing its solubility in non-polar and moderately polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassPredicted SolubilityRationale
Polar Protic
WaterVery LowIncreased lipophilicity due to the chlorine atom reduces favorable interactions with water molecules.
EthanolModerate to HighThe hydroxyl group of ethanol can interact with the carbonyl group of the flavone, while the ethyl chain solvates the lipophilic regions.
MethanolModerateSimilar to ethanol, but the shorter alkyl chain may result in slightly lower solvating power for the lipophilic parts of the molecule.
Polar Aprotic
DMSOHighA powerful solvent capable of dissolving a wide range of polar and non-polar compounds.
DMFHighSimilar to DMSO in its broad solvating capacity.
AcetonitrileModerateLess polar than DMSO and DMF, but still capable of solvating the flavone structure.
AcetoneModerateA good solvent for many organic compounds, including flavonoids.
Non-Polar
DichloromethaneModerate to HighThe chlorinated nature of both the solvent and solute suggests favorable interactions.
ChloroformModerate to HighSimilar to dichloromethane.
HexaneLowThe polarity of the carbonyl group in the flavone limits solubility in highly non-polar solvents.
Stability Profile

The stability of flavonoids is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The chromen-4-one core is susceptible to degradation under certain conditions.

Table 2: Predicted Stability of this compound under Stress Conditions

Stress ConditionPredicted StabilityPotential Degradation Pathways
Acidic (pH < 3) Generally StableThe chromone ring is relatively stable in acidic conditions. Prolonged exposure to strong acid and heat may lead to hydrolysis of the ether linkage.
Neutral (pH 6-8) Moderately StableGradual degradation may occur, particularly with exposure to light and oxygen.
Alkaline (pH > 8) UnstableThe chromone ring is susceptible to opening in alkaline conditions, leading to the formation of a chalcone-like structure. This degradation is often accelerated by heat.
Oxidative (e.g., H₂O₂) Moderately StableThe flavonoid core can be oxidized, potentially leading to the formation of various degradation products. The extent of degradation will depend on the concentration of the oxidizing agent and other conditions.
Photolytic (UV/Vis Light) Potentially UnstableFlavonoids can undergo photodegradation. The chlorine substituent may influence the photostability. Quercetin, a related flavonoid, has been shown to be photodegraded upon UV exposure[1]. It is advisable to protect solutions of this compound from light.
Thermal Stable at Room Temperature. Degradation at elevated temperatures.Thermal degradation of similar aromatic polymers involves cleavage of ether and sulfone moieties at temperatures above 400°C[2]. For this molecule, high temperatures could lead to cleavage of the chromone ring and other fragmentation pathways.

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following detailed experimental protocols are recommended.

Solubility Determination (Shake-Flask Method)

This method is a standard and reliable technique for determining the equilibrium solubility of a compound in various solvents.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. A shaking water bath or orbital shaker is recommended.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Develop and validate a stability-indicating HPLC method for the quantification of this compound.

      • Column: A C18 reversed-phase column is typically suitable for flavonoid analysis.

      • Mobile Phase: A gradient elution with a mixture of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is often effective.

      • Detection: UV detection at the wavelength of maximum absorbance (λmax) of the compound. The λmax for flavones typically falls between 250-280 nm and 300-350 nm.

    • Prepare a series of standard solutions of known concentrations to construct a calibration curve.

    • Inject the diluted samples and standards onto the HPLC system and determine the concentration of this compound in the saturated solutions from the calibration curve.

  • Data Analysis:

    • Calculate the solubility in mg/mL or mol/L.

    • Perform the experiment in triplicate for each solvent and temperature to ensure reproducibility.

G cluster_prep Preparation of Saturated Solutions cluster_sampling Sample Collection and Preparation cluster_analysis Quantification by HPLC A Add excess compound to solvent B Seal vials A->B C Agitate at constant temperature B->C D Settle undissolved solid C->D E Withdraw supernatant D->E F Filter (0.22 µm) E->F G Dilute with mobile phase F->G H Inject sample onto HPLC G->H I Determine concentration from calibration curve H->I J J I->J Calculate Solubility

Figure 1: Experimental workflow for solubility determination.
Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[3][4][5][6]

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N and 1 N HCl. Incubate at room temperature and at an elevated temperature (e.g., 60 °C) for various time points (e.g., 2, 4, 8, 24 hours).

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N and 1 N NaOH. Incubate under the same conditions as acidic hydrolysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% and 30% hydrogen peroxide. Incubate at room temperature for various time points.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60 °C, 80 °C) in a calibrated oven.

  • Sample Analysis:

    • At each time point, withdraw a sample, neutralize it if necessary (for acidic and alkaline samples), and dilute it to a suitable concentration with the mobile phase.

    • Analyze the samples using the validated stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Data Analysis:

    • Calculate the percentage of degradation of this compound at each time point.

    • Analyze the chromatograms for the appearance of new peaks, which represent degradation products.

    • If significant degradation is observed, further characterization of the degradation products using techniques like LC-MS/MS would be necessary to elucidate the degradation pathways.

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis Start Stock Solution of This compound Acid Acidic Hydrolysis (HCl, RT & 60°C) Start->Acid Base Alkaline Hydrolysis (NaOH, RT & 60°C) Start->Base Oxidation Oxidative Degradation (H₂O₂, RT) Start->Oxidation Photo Photolytic Degradation (ICH Q1B) Start->Photo Thermal Thermal Degradation (Solid & Solution, 60°C & 80°C) Start->Thermal Sample Sample at time points Acid->Sample Base->Sample Oxidation->Sample Photo->Sample Thermal->Sample Neutralize Neutralize (if needed) Sample->Neutralize Dilute Dilute Neutralize->Dilute HPLC HPLC-PDA Analysis Dilute->HPLC End End HPLC->End Determine % Degradation & Identify Degradants

Figure 2: Workflow for forced degradation studies.

Conclusion

While specific experimental data for this compound remains to be fully elucidated in the public domain, this technical guide provides a robust framework for its characterization. Based on the established principles of flavonoid chemistry, it is predicted to be a lipophilic compound with limited aqueous solubility and susceptibility to degradation in alkaline and photolytic conditions. The detailed experimental protocols provided herein offer a clear pathway for researchers to obtain the necessary quantitative data to advance the development of this promising compound. A thorough understanding of its solubility and stability is a critical step in unlocking its full therapeutic potential.

References

Methodological & Application

Application Note: Synthesis of 7-Chloro-2-phenyl-4H-chromen-4-one via Baker-Venkataraman Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 7-chloro-2-phenyl-4H-chromen-4-one, a flavone derivative, utilizing the Baker-Venkataraman rearrangement. This reaction is a cornerstone in the synthesis of chromones and flavones, proceeding through the formation of a 1,3-diketone intermediate from a 2-acyloxyacetophenone precursor, followed by an acid-catalyzed cyclization.[1][2][3] This protocol outlines the necessary reagents, conditions, and characterization data for this multi-step synthesis, aimed at providing a reproducible method for laboratory applications.

Introduction

Flavones are a class of heterocyclic compounds widely investigated for their diverse pharmacological properties. The synthesis of the chromone core is a critical step in accessing these molecules. The Baker-Venkataraman rearrangement offers a reliable and classic method for this transformation. The reaction involves two key stages:

  • O-Acylation: An o-hydroxyacetophenone is first acylated to form an ester.

  • Rearrangement and Cyclization: The resulting 2-acyloxyacetophenone undergoes a base-catalyzed intramolecular acyl migration to form an o-hydroxyaryl β-diketone.[2][4] This intermediate is then subjected to acid-catalyzed cyclodehydration to yield the final chromone or flavone.[1]

This application note details the synthesis of this compound from 4-chloro-2-hydroxyacetophenone.

Reaction Mechanism and Synthesis Workflow

The overall synthesis proceeds in two distinct steps starting from 4-chloro-2-hydroxyacetophenone. First, an esterification reaction with benzoyl chloride yields the key intermediate, 2-acetyl-5-chlorophenyl benzoate. This intermediate then undergoes the base-catalyzed Baker-Venkataraman rearrangement to form 1-(4-chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione. The final step is an acid-catalyzed intramolecular condensation (cyclodehydration) to afford the target compound, this compound.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Baker-Venkataraman Rearrangement & Cyclization start 4-Chloro-2-hydroxyacetophenone + Benzoyl Chloride inter1 Intermediate: 2-Acetyl-5-chlorophenyl benzoate start->inter1 Pyridine, DCM 0°C to RT inter2 Intermediate: 1-(4-chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione inter1->inter2 KOH, Pyridine Heat product Final Product: This compound inter2->product Glacial Acetic Acid, H₂SO₄ (cat.), Heat

Caption: Synthetic workflow for this compound.

The mechanism of the rearrangement itself involves the formation of an enolate by the abstraction of an α-hydrogen, followed by an intramolecular nucleophilic attack on the ester carbonyl.

G A 2-Acyloxyacetophenone Intermediate B Enolate Formation A->B Base (e.g., KOH) C Cyclic Alkoxide B->C Intramolecular Acyl Transfer D 1,3-Diketone (Rearranged Product) C->D Ring Opening E Final Chromone Product D->E Acid-catalyzed Cyclodehydration

Caption: Mechanism of the Baker-Venkataraman rearrangement and cyclization.

Experimental Protocols

Materials and Reagents:

  • 4-Chloro-2-hydroxyacetophenone

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Potassium hydroxide (powdered)

  • Glacial acetic acid

  • Sulfuric acid (concentrated)

  • Hydrochloric acid (2M)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Protocol 1: Synthesis of 2-acetyl-5-chlorophenyl benzoate (Intermediate)

  • Dissolve 4-chloro-2-hydroxyacetophenone (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add anhydrous pyridine (1.2 eq) to the solution with stirring.

  • Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with DCM and wash sequentially with 2M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by recrystallization from ethanol or column chromatography (silica gel, hexane:ethyl acetate gradient).

Protocol 2: Synthesis of this compound

  • Place the purified 2-acetyl-5-chlorophenyl benzoate (1.0 eq) and powdered potassium hydroxide (3.0 eq) in a flask.

  • Add anhydrous pyridine and heat the mixture to 50-60°C with vigorous stirring for 3-4 hours. The mixture will become a thick paste.

  • Monitor the formation of the 1,3-diketone intermediate by TLC.

  • After the rearrangement is complete, cool the reaction mixture to room temperature and acidify by pouring it over crushed ice containing concentrated HCl.

  • Extract the precipitated solid with ethyl acetate. Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.

  • To the crude 1,3-diketone intermediate, add glacial acetic acid and a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Heat the mixture to reflux (around 100-110°C) for 1-2 hours.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Filter the resulting solid precipitate, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to obtain pure this compound.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
4-Chloro-2-hydroxyacetophenoneC₈H₇ClO₂170.59Starting Material
Benzoyl ChlorideC₇H₅ClO140.57Reagent
2-Acetyl-5-chlorophenyl benzoateC₁₅H₁₁ClO₃274.70Intermediate
1-(4-chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dioneC₁₅H₁₁ClO₃274.70Intermediate
This compoundC₁₅H₉ClO₂256.68Final Product[5]

Table 2: Summary of Reaction Conditions

StepKey ReagentsSolventTemperatureTime
1. EsterificationBenzoyl Chloride, PyridineDCM0°C to RT4-6 h
2. Baker-Venkataraman RearrangementPotassium HydroxidePyridine50-60°C3-4 h
3. CyclodehydrationAcetic Acid, H₂SO₄ (cat.)Acetic AcidReflux (100-110°C)1-2 h

Table 3: Characterization Data for this compound

PropertyData
Appearance Off-white to pale yellow solid
Melting Point Typically in the range of 198-200°C (Varies with purity)
¹H NMR Spectroscopic data should confirm the presence of aromatic protons on both phenyl rings and the chromenone core, and the characteristic singlet for the H-3 proton.
¹³C NMR Expected signals include the carbonyl carbon (C-4) around 175-180 ppm, and other aromatic and vinylic carbons consistent with the flavone structure.
IR (KBr, cm⁻¹) Characteristic peaks expected around 1640-1650 (C=O, carbonyl), and 1550-1610 (C=C, aromatic).
Mass Spec (m/z) Molecular ion peak [M]⁺ expected at ~256.6, with an isotopic pattern [M+2]⁺ characteristic of a monochlorinated compound.

(Note: Specific spectral data should be obtained on the synthesized sample for confirmation of structure and purity. The data presented are typical for this class of compounds.)

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 7-chloro-2-phenyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-chloro-2-phenyl-4H-chromen-4-one is a synthetic flavonoid derivative with potential applications in medicinal chemistry and drug development. Accurate and reliable quantification of this compound is essential for various stages of research, including pharmacokinetic studies, formulation development, and quality control. This application note presents a detailed protocol for the quantification of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is based on established principles for the analysis of flavonoids and is designed to be a robust starting point for method development and validation.[1][2][3]

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or a UV-Vis detector is suitable for this method.[4][5]

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 20% B; 5-25 min: 20-21% B; 25-45 min: 21-50% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Run Time 45 minutes

2. Preparation of Standard and Sample Solutions

a. Standard Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve the standard in methanol and make up the volume to the mark.

  • Sonicate for 5 minutes to ensure complete dissolution.

b. Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial composition) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • These solutions will be used to construct the calibration curve.

c. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Extract the compound using a suitable solvent (e.g., methanol) and procedure based on the sample matrix.

  • Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

3. Method Validation

For quantitative analysis, the method should be validated according to standard guidelines. Key validation parameters are summarized in the table below.

Table 2: Method Validation Parameters

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.Correlation coefficient (r²) ≥ 0.999
Accuracy The closeness of the test results obtained by the method to the true value. Assessed by spike/recovery experiments.Recovery between 98% and 102%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized for clear interpretation and comparison.

Table 3: Summary of Quantitative Data (Example)

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 115.215000010
Standard 215.230500020
Standard 315.261000040
Sample A15.325000016.7
Sample B15.245000029.5

Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the HPLC quantification method.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation HPLC_System HPLC System: - C18 Column - Gradient Elution Standard_Prep->HPLC_System Calibration Calibration Curve Construction Standard_Prep->Calibration Sample_Prep Sample Solution Preparation Sample_Prep->HPLC_System Detection UV Detection (254 nm) HPLC_System->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Integration->Calibration Quantification Concentration Calculation Integration->Quantification Calibration->Quantification

Caption: Workflow for the HPLC quantification of this compound.

References

Application Notes and Protocols for the Structural Elucidation of 7-chloro-2-phenyl-4H-chromen-4-one using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive guide to the structural elucidation of 7-chloro-2-phenyl-4H-chromen-4-one, a substituted flavone, using a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Detailed protocols for sample preparation, data acquisition, and processing of ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are presented. Predicted spectral data are summarized in tabular format to aid in the interpretation and confirmation of the molecular structure. Additionally, graphical workflows and key correlation diagrams are provided to visualize the experimental process and the structural connectivity.

Introduction

Flavonoids are a diverse class of naturally occurring polyphenolic compounds with a characteristic C6-C3-C6 skeleton. Their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties, makes them attractive scaffolds for drug discovery and development. This compound is a synthetic flavone derivative whose precise chemical structure is critical for understanding its structure-activity relationship (SAR).

NMR spectroscopy is an unparalleled analytical technique for the unambiguous determination of the molecular structure of organic compounds in solution.[1][2] A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provides detailed information about the chemical environment of individual atoms and their connectivity, allowing for a complete structural assignment. This application note outlines the systematic approach to confirming the structure of this compound.

Predicted NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-36.78s-
H-58.15d8.7
H-67.45dd8.7, 2.1
H-87.60d2.1
H-2', H-6'7.90m-
H-3', H-4', H-5'7.52m-

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2163.5
C-3107.8
C-4177.9
C-4a124.5
C-5127.5
C-6126.0
C-7140.0
C-8118.5
C-8a155.0
C-1'131.5
C-2', C-6'126.3
C-3', C-5'129.2
C-4'131.8

Experimental Protocols

The following protocols provide a detailed methodology for the acquisition and processing of NMR data for the structural elucidation of this compound.

Sample Preparation
  • Weigh approximately 10-20 mg of the purified this compound sample.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

NMR Data Acquisition

All NMR spectra should be acquired on a 500 MHz (or higher field) spectrometer equipped with a broadband probe.

  • Pulse Program: zg30

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (ns): 16

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): 4.0 s

  • Spectral Width (sw): 20 ppm

  • Transmitter Frequency Offset (o1p): Centered on the aromatic region (~6.0 ppm)

  • Pulse Program: zgpg30 (proton-gated decoupling)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (ns): 1024

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): 1.5 s

  • Spectral Width (sw): 240 ppm

  • Transmitter Frequency Offset (o1p): Centered on the aromatic/carbonyl region (~120 ppm)

  • Pulse Program: cosygpqf

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (ns): 8

  • Relaxation Delay (d1): 2.0 s

  • Data Points (td): 2048 in F2, 512 in F1

  • Spectral Width (sw): 12 ppm in both F2 and F1

  • Pulse Program: hsqcedetgpsisp2.3

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (ns): 16

  • Relaxation Delay (d1): 2.0 s

  • Data Points (td): 1024 in F2, 256 in F1

  • Spectral Width (sw): 12 ppm in F2 (¹H), 180 ppm in F1 (¹³C)

  • ¹J(C,H) Coupling Constant: Optimized for 145 Hz

  • Pulse Program: hmbcgplpndqf

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (ns): 32

  • Relaxation Delay (d1): 2.0 s

  • Data Points (td): 2048 in F2, 512 in F1

  • Spectral Width (sw): 12 ppm in F2 (¹H), 220 ppm in F1 (¹³C)

  • Long-range J(C,H) Coupling Constant: Optimized for 8 Hz

Data Processing
  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct all spectra manually.

  • Perform baseline correction.

  • Reference the ¹H spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm) and the ¹³C spectra to the CDCl₃ solvent peak (δ 77.16 ppm).

  • For 2D spectra, process both dimensions and visualize as contour plots.

Structural Elucidation Workflow and Key Correlations

The following diagrams illustrate the general workflow for NMR-based structural elucidation and the expected key HMBC correlations that would confirm the structure of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Structure Confirmation Sample_Purification Purified Compound Dissolution Dissolve in CDCl3 Sample_Purification->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer OneD_NMR 1D NMR (1H, 13C) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR FT Fourier Transform OneD_NMR->FT TwoD_NMR->FT Phasing Phasing & Baseline Correction FT->Phasing Referencing Referencing Phasing->Referencing Analysis Spectral Interpretation Referencing->Analysis Structure_Elucidation Structure Elucidation Analysis->Structure_Elucidation Final_Structure Final Structure Confirmed Structure_Elucidation->Final_Structure

Caption: General workflow for NMR-based structural elucidation.

HMBC_Correlations cluster_structure This compound cluster_protons Key Protons cluster_carbons Correlated Carbons mol H3 H-3 C2 C-2 H3->C2 C4 C-4 H3->C4 H5 H-5 H5->C4 C7 C-7 H5->C7 C8a C-8a H5->C8a H6 H-6 C4a C-4a H6->C4a C8 C8 H6->C8 H8 H-8 H8->C4a H8->C7 C6 C6 H8->C6 H2_6 H-2'/6' H2_6->C2 C1_ C-1' H2_6->C1_ C3_5 C-3'/5' H2_6->C3_5

Caption: Key HMBC correlations for structural confirmation.

Interpretation of Spectra

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The characteristic singlet for H-3 and the coupled aromatic protons of the A and B rings are expected.

  • ¹³C NMR: The carbon NMR spectrum will indicate the number of unique carbon atoms in the molecule. The downfield signal for the carbonyl carbon (C-4) is a key feature.

  • COSY: This experiment will reveal proton-proton couplings within the same spin system. Correlations are expected between H-5 and H-6, and among the protons on the B-ring.

  • HSQC: The HSQC spectrum will show direct one-bond correlations between protons and the carbons they are attached to, allowing for the unambiguous assignment of protonated carbons.

  • HMBC: This is a crucial experiment for establishing the overall carbon skeleton by showing long-range (2-3 bond) correlations between protons and carbons. The correlations depicted in the diagram above will be instrumental in connecting the different fragments of the molecule, such as linking the B-ring to C-2 and confirming the positions of the substituents on the A-ring.

Conclusion

The systematic application of the NMR techniques and protocols outlined in this document will enable researchers to unequivocally confirm the structure of this compound. The combination of 1D and 2D NMR data provides a powerful and definitive method for the structural elucidation of novel flavonoid derivatives, which is an essential step in the process of drug discovery and development.

References

Application Notes and Protocols for Antimicrobial Assays Using 7-chloro-2-phenyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromones, a class of oxygen-containing heterocyclic compounds, are recognized for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities.[1][2][3] The 2-phenyl-4H-chromen-4-one scaffold, in particular, has been a subject of interest in medicinal chemistry due to its potential as a therapeutic agent. The introduction of halogen substituents into the chromone ring can significantly influence its biological activity.[1] Halogenation has been explored as a strategy to enhance the antimicrobial potency of various compounds. This document provides detailed application notes and protocols for the evaluation of the antimicrobial properties of a specific halogenated chromone, 7-chloro-2-phenyl-4H-chromen-4-one.

Data Presentation: Antimicrobial Activity of Substituted 2-phenyl-4H-chromen-4-ones

Quantitative data on the antimicrobial activity of this compound is not extensively available in the public domain. However, studies on closely related substituted 2-phenyl-4H-chromen-4-ones demonstrate the potential of this class of compounds. The following table summarizes the zone of inhibition data for a structurally similar compound, 7-fluoro-2-(4-chlorophenyl)-4H-chromen-4-one, which has shown considerable antimicrobial activity.[4]

CompoundTest OrganismGram StainZone of Inhibition (mm)[4]
7-fluoro-2-(4-chlorophenyl)-4H-chromen-4-one Staphylococcus aureusGram-positive18
Bacillus subtilisGram-positive15
Pseudomonas aeruginosaGram-negative12
Escherichia coliGram-negative14
Candida albicansFungal16
Aspergillus nigerFungal14
Ciprofloxacin (Standard) Staphylococcus aureusGram-positive25
Bacillus subtilisGram-positive28
Pseudomonas aeruginosaGram-negative22
Escherichia coliGram-negative30
Ketoconazole (Standard) Candida albicansFungal24
Aspergillus nigerFungal22

Note: The above data is for a structurally related compound and should be used as a preliminary guide to the potential activity of this compound. Experimental validation with the specific compound is essential.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol outlines the procedure to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • Sterile saline (0.85% NaCl)

  • McFarland standard 0.5

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Inoculum Preparation: From a fresh culture, pick a few colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Serial Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound's stock solution to the first well and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this diluted inoculum to each well.

  • Controls:

    • Growth Control: A well containing only broth and the inoculum.

    • Sterility Control: A well containing only sterile broth.

    • Positive Control: A well containing a known antibiotic/antifungal agent and the inoculum.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Disk Diffusion Assay

This method assesses the antimicrobial activity of this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal strains

  • Sterile saline (0.85% NaCl)

  • McFarland standard 0.5

  • Sterile swabs

  • Pipettes and sterile tips

  • Incubator

  • Calipers

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Plate Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate evenly in three directions.

  • Disk Preparation and Application:

    • Aseptically apply a known amount of the this compound solution (e.g., 10 µL of a 1 mg/mL solution) onto sterile filter paper disks.

    • Allow the solvent to evaporate completely.

    • Place the impregnated disks onto the surface of the inoculated MHA plates.

  • Controls:

    • Negative Control: A disk impregnated with the solvent used to dissolve the compound.

    • Positive Control: A disk containing a standard antibiotic/antifungal agent.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • Result Interpretation: Measure the diameter of the zone of complete inhibition around each disk in millimeters (mm) using calipers.

Visualizations

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_stock Prepare Stock Solution (10 mg/mL in DMSO) add_broth Add 100 µL Broth to all wells prep_stock->add_broth prep_inoculum Prepare Inoculum (0.5 McFarland) inoculate Inoculate with 5 x 10^5 CFU/mL prep_inoculum->inoculate serial_dilute Perform 2-fold Serial Dilution add_broth->serial_dilute serial_dilute->inoculate incubate Incubate (24-48h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_inoculum Prepare Inoculum (0.5 McFarland) inoculate_plate Inoculate MHA Plate prep_inoculum->inoculate_plate prep_disks Prepare Compound- Impregnated Disks place_disks Place Disks on Agar prep_disks->place_disks inoculate_plate->place_disks incubate Incubate (24-48h) place_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones Flavonoid_MoA cluster_cell Microbial Cell compound This compound (Flavonoid-like) cell_wall Cell Wall Synthesis Inhibition compound->cell_wall Interferes with peptidoglycan or chitin synthesis cell_membrane Cell Membrane Disruption compound->cell_membrane Increases permeability, causes leakage nucleic_acid Nucleic Acid Synthesis Inhibition compound->nucleic_acid Inhibits DNA or RNA polymerase protein_synthesis Protein Synthesis Inhibition compound->protein_synthesis Binds to ribosomes enzyme_inhibition Enzyme Inhibition (e.g., Gyrase, Topoisomerase) compound->enzyme_inhibition Inhibits essential enzymes

References

Application Notes and Protocols for Assessing the Antitumor Activity of 7-chloro-2-phenyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the antitumor potential of the novel synthetic compound, 7-chloro-2-phenyl-4H-chromen-4-one. The described methodologies cover both in vitro and in vivo assessments, offering a structured approach to characterizing its efficacy and mechanism of action.

Introduction

Flavonoids and their synthetic derivatives, such as chromen-4-ones, represent a promising class of compounds in cancer research due to their diverse pharmacological properties.[1][2] The specific compound, this compound, is a novel derivative whose antitumor activity has yet to be fully elucidated. This document outlines a detailed protocol to systematically investigate its cytotoxic and antiproliferative effects on cancer cells and its efficacy in a preclinical animal model.

In Vitro Antitumor Activity Assessment

The initial evaluation of antitumor activity is performed using established in vitro cell-based assays to determine the compound's cytotoxic and antiproliferative effects against a panel of human cancer cell lines.

Cell Lines and Culture Conditions

A selection of human cancer cell lines representing different tumor types should be used. For example, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HCT-116 (colorectal carcinoma), and U-87 MG (glioblastoma).[3][4] A non-tumorigenic cell line, such as HaCaT (human keratinocytes), should be included to assess selectivity.[3] Cells are to be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[3]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4][5][6]

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[5]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Incubate the plates for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation: In Vitro Cytotoxicity

The IC50 values for this compound against various cell lines should be summarized in a table for clear comparison.

Cell LineTumor TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma[Insert experimental value]
A549Lung Carcinoma[Insert experimental value]
HCT-116Colorectal Carcinoma[Insert experimental value]
U-87 MGGlioblastoma[Insert experimental value]
HaCaTNon-tumorigenic Keratinocytes[Insert experimental value]

In Vivo Antitumor Activity Assessment

Promising results from in vitro assays should be followed by in vivo studies to evaluate the compound's antitumor efficacy in a living organism. A xenograft mouse model is a commonly used preclinical model.[7][8][9]

Animal Model

Female athymic nude mice (4-6 weeks old) are typically used for xenograft studies. All animal experiments must be conducted in accordance with institutional animal care and use committee guidelines.

Experimental Protocol: Xenograft Tumor Model
  • Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ cancer cells (e.g., U-87 MG) suspended in 100 µL of PBS into the right flank of each mouse.[7]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (approximately 100-150 mm³).[7]

  • Randomization and Treatment: Randomize the mice into a control group and a treatment group (n=5-8 mice per group). Administer this compound (e.g., 10 mg/kg body weight) intraperitoneally to the treatment group daily or on alternate days. The control group should receive the vehicle (e.g., PBS with 1% DMSO).

  • Tumor Measurement: Measure the tumor dimensions (length and width) with a caliper every 2-3 days and calculate the tumor volume using the formula: Volume = (length x width²) / 2.[7]

  • Body Weight Monitoring: Monitor the body weight of the mice throughout the experiment as an indicator of toxicity.

  • Endpoint: Euthanize the mice when the tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a specific treatment period (e.g., 21 days).[7]

  • Tumor Excision and Analysis: Excise the tumors, weigh them, and photograph them. A portion of the tumor can be fixed in formalin for histological analysis (e.g., H&E staining) or snap-frozen for molecular analysis.

Data Presentation: In Vivo Efficacy

Summarize the quantitative data from the in vivo study in a table.

Treatment GroupAverage Final Tumor Volume (mm³)Average Final Tumor Weight (g)Tumor Growth Inhibition (%)
Vehicle Control[Insert experimental value][Insert experimental value]0
This compound[Insert experimental value][Insert experimental value][Calculate and insert value]

Mechanistic Studies: Signaling Pathway Analysis

To understand how this compound exerts its antitumor effects, it is crucial to investigate its impact on key cancer-related signaling pathways. Chromone derivatives have been shown to modulate various pathways, including those involved in cell cycle regulation and inflammation.[1][4]

Potential Signaling Pathways

Based on the structure and known activities of similar compounds, potential signaling pathways to investigate include:

  • PI3K/Akt/mTOR Pathway: Frequently dysregulated in cancer, controlling cell survival, proliferation, and metabolism.[10][11]

  • MAPK/ERK Pathway: Plays a central role in regulating cell growth, differentiation, and survival.[10]

  • Cell Cycle Checkpoints: Analysis of cell cycle distribution can reveal if the compound induces cell cycle arrest at specific phases (e.g., G2/M).[4]

  • Apoptosis Pathway: Investigating markers of apoptosis (e.g., caspase activation, PARP cleavage) can determine if the compound induces programmed cell death.

Experimental Workflow for Pathway Analysis

G cluster_in_vitro In Vitro Analysis cluster_analysis Data Analysis treat_cells Treat Cancer Cells with This compound cell_lysis Cell Lysis and Protein Extraction treat_cells->cell_lysis flow_cytometry Flow Cytometry for Cell Cycle and Apoptosis treat_cells->flow_cytometry western_blot Western Blot Analysis cell_lysis->western_blot protein_quant Quantify Protein Expression (e.g., p-Akt, p-ERK, Cyclin B1, Cleaved Caspase-3) western_blot->protein_quant cell_cycle_analysis Analyze Cell Cycle Distribution (G1, S, G2/M) flow_cytometry->cell_cycle_analysis apoptosis_analysis Quantify Apoptotic Cell Population flow_cytometry->apoptosis_analysis pathway_id Identify Modulated Signaling Pathways protein_quant->pathway_id cell_cycle_analysis->pathway_id apoptosis_analysis->pathway_id

Caption: Workflow for investigating the effect of this compound on cellular signaling pathways.

Potential Signaling Pathway Diagram

The following diagram illustrates a hypothetical mechanism of action where this compound inhibits key pro-survival signaling pathways, leading to cell cycle arrest and apoptosis.

G cluster_pathway Potential Signaling Pathways Modulated by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound pi3k PI3K compound->pi3k Inhibition ras Ras compound->ras Inhibition rtk Receptor Tyrosine Kinase (RTK) rtk->pi3k rtk->ras akt Akt pi3k->akt mtor mTOR akt->mtor transcription Transcription Factors (e.g., NF-κB, c-Myc) mtor->transcription raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->transcription cell_cycle Cell Cycle Arrest (G2/M Phase) transcription->cell_cycle apoptosis Apoptosis transcription->apoptosis

Caption: Hypothetical signaling pathways inhibited by this compound.

Conclusion

This document provides a detailed and structured protocol for the preclinical assessment of the antitumor activity of this compound. By following these methodologies, researchers can obtain robust and reproducible data on the compound's efficacy and gain insights into its mechanism of action, which is essential for its further development as a potential anticancer agent.

References

Application Notes and Protocols: 7-chloro-2-phenyl-4H-chromen-4-one in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 7-chloro-2-phenyl-4H-chromen-4-one and its derivatives in enzyme inhibition studies. The chromone scaffold is a "privileged structure" in medicinal chemistry, known for its interaction with a wide array of biological targets.[1] The introduction of a chloro-substituent can significantly modify the biological activity of the parent compound.[1] This document outlines the inhibitory activities of structurally related compounds against key enzyme targets, provides detailed experimental protocols for assessing such activities, and visualizes relevant biological pathways and experimental workflows.

While specific enzyme inhibition data for this compound is not extensively available in the public domain, the data presented herein for closely related 2-phenyl-4H-chromen-4-one derivatives serve as a strong rationale for its investigation as a potential enzyme inhibitor.

Enzyme Inhibition Data

The following tables summarize the inhibitory activities of various 2-phenyl-4H-chromen-4-one derivatives against several important enzyme targets. This data provides a basis for hypothesizing the potential activity of this compound.

Table 1: Inhibition of Cyclooxygenase (COX) Enzymes by 2-Phenyl-4H-chromen-4-one Derivatives

Compound/DerivativeTarget EnzymeIC50 (µM)Selectivity Index (SI)Reference
3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-oneCOX-20.07287.1[2]
Celecoxib (Reference Drug)COX-20.06405[2]

Table 2: Inhibition of Cholinesterases by Amino-7,8-dihydro-4H-chromenone Derivatives

Compound/DerivativeTarget EnzymeIC50 (µM)Ki (µM)Inhibition TypeReference
Derivative with 4-chlorobenzyloxy substitutionButyrylcholinesterase (BChE)0.89 ± 0.24--[3]
Derivative 4kButyrylcholinesterase (BChE)0.65 ± 0.130.55Competitive[3]

Experimental Protocols

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is adapted from studies on 2-phenyl-4H-chromen-4-one derivatives as COX inhibitors.[2]

Objective: To determine the in vitro inhibitory activity of this compound on ovine COX-1 and human recombinant COX-2.

Materials:

  • This compound (test compound)

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Tris-HCl buffer (pH 8.0)

  • Glutathione, Hematin

  • Indomethacin or Celecoxib (positive control)

  • DMSO (for dissolving compounds)

  • EIA buffer, Antiserum

  • Tracer (PG-AChE)

  • Ellman's Reagent

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare Tris-HCl buffer (100 mM, pH 8.0) containing glutathione (5 mM) and hematin (1 µM).

    • Dissolve the test compound and positive control in DMSO to prepare stock solutions. Further dilute with buffer to achieve final desired concentrations.

    • Prepare the substrate solution (arachidonic acid) in ethanol.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add 150 µL of the buffer, 10 µL of the enzyme (COX-1 or COX-2), and 20 µL of the test compound solution at various concentrations.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of arachidonic acid solution.

    • Incubate at 37°C for 5 minutes.

    • Stop the reaction by adding 10 µL of 1 M HCl.

  • Quantification of Prostaglandin E2 (PGE2):

    • The amount of PGE2 produced is determined using a competitive enzyme immunoassay (EIA).

    • Transfer an aliquot of the reaction mixture to a new 96-well plate pre-coated with goat anti-mouse IgG.

    • Add PGE2 tracer (prostaglandin-acetylcholinesterase conjugate) and PGE2 antiserum.

    • Incubate overnight at 4°C.

    • Wash the plate to remove unbound reagents.

    • Add Ellman's reagent and incubate in the dark for 60-90 minutes to allow for color development.

    • Read the absorbance at 412 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control (DMSO).

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cholinesterase (AChE and BChE) Inhibition Assay (Ellman's Method)

This protocol is based on the methodology used for evaluating chromenone derivatives as cholinesterase inhibitors.[3]

Objective: To determine the in vitro inhibitory activity of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Materials:

  • This compound (test compound)

  • Acetylcholinesterase (from electric eel) and Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) (substrates)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Donepezil or Galantamine (positive control)

  • DMSO (for dissolving compounds)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare phosphate buffer (0.1 M, pH 8.0).

    • Dissolve the test compound and positive control in DMSO to prepare stock solutions. Further dilute with buffer to achieve final desired concentrations.

    • Prepare substrate solutions (ATCI and BTCI) and DTNB solution in the phosphate buffer.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of the respective enzyme solution (AChE or BChE) and 125 µL of DTNB solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the corresponding substrate solution (ATCI for AChE, BTCI for BChE).

    • The hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow-colored anion (5-thio-2-nitrobenzoate).

  • Measurement and Data Analysis:

    • Measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key pathways and workflows relevant to the study of 2-phenyl-4H-chromen-4-one derivatives as enzyme inhibitors.

Enzyme_Inhibition_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) B Dispense Reagents into 96-well plate A->B C Pre-incubation (Enzyme + Inhibitor) B->C D Initiate Reaction (Add Substrate) C->D E Incubation (Enzymatic Reaction) D->E F Stop Reaction E->F G Detection (e.g., Spectrophotometry) F->G H Data Analysis (Calculate % Inhibition, IC50) G->H

Caption: General workflow for an in vitro enzyme inhibition assay.

Prostaglandin_Synthesis_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Inhibitor 2-Phenyl-4H-chromen-4-one Derivatives Inhibitor->COX2 PGs_TXs_COX1 Prostaglandins & Thromboxanes (Stomach lining, Platelets) PGH2->PGs_TXs_COX1 PGs_COX2 Prostaglandins (Inflammation, Pain, Fever) PGH2->PGs_COX2

Caption: Inhibition of the Prostaglandin Synthesis Pathway by COX-2 inhibitors.

TLR4_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MAPKs MAPKs (p38, ERK, JNK) TAK1->MAPKs NFkB NF-κB TAK1->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, NO) MAPKs->Cytokines Inhibitor 2-Phenyl-4H-chromen-4-one Derivatives Inhibitor->MAPKs NFkB->Cytokines

Caption: Potential inhibition of the TLR4/MAPK signaling pathway.[4]

References

computational docking protocol for 7-chloro-2-phenyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Computational Docking Protocol for 7-chloro-2-phenyl-4H-chromen-4-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chromen-4-one (flavone) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] this compound is a synthetic flavone derivative whose therapeutic potential can be effectively explored using computational methods. Molecular docking is a powerful in silico technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target (receptor), providing insights into potential biological activity.[5]

This document provides a detailed protocol for performing a computational docking study of this compound against a selected protein target. The protocol will utilize widely accessible software and provide a step-by-step guide from system preparation to results analysis and validation. For this protocol, we will use Cyclin-Dependent Kinase 6 (CDK6), a crucial regulator of the cell cycle and a validated target for cancer therapy, as an example receptor, given that flavone derivatives are known to target kinases.[5]

Materials and Software

Ligand Structure

The structure of this compound can be obtained from the PubChem database.[6]

  • PubChem CID: 466273

  • Molecular Formula: C₁₅H₉ClO₂

  • SMILES: C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)Cl[6]

Receptor Structure

The crystal structure of the protein target, Human Cyclin-Dependent Kinase 6 (CDK6) complexed with an inhibitor, can be retrieved from the Protein Data Bank (PDB).

  • Example PDB ID: 1XO2 (CDK6 in complex with a known inhibitor)

Required Software
  • Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing protein and ligand files. (Free for academic use)

  • AutoDock Vina: For performing the molecular docking calculations. (Open-source)

  • PyMOL or UCSF Chimera/ChimeraX: For visualization and analysis of docking results.

  • GROMACS: For performing molecular dynamics simulations for post-docking validation. (Open-source)

  • Discovery Studio Visualizer or LigPlot+: For detailed interaction analysis.

Experimental Protocols

The overall workflow for the computational docking study is outlined below.

G Computational Docking Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis & Validation Phase A Ligand Preparation (this compound) C Grid Box Generation (Define Binding Site) A->C B Receptor Preparation (CDK6 - PDB: 1XO2) B->C D Molecular Docking (AutoDock Vina) C->D E Pose Analysis & Scoring D->E F Interaction Analysis (Hydrogen Bonds, Hydrophobic etc.) E->F G MD Simulation (Validation) F->G

receptor = receptor.pdbqt ligand = ligand.pdbqt

center_x = 15.0 center_y = 50.0 center_z = 18.0

size_x = 60 size_y = 60 size_z = 60

out = docking_results.pdbqt

Caption: Workflow for validating the docking pose using MD simulation.

MD Simulation Protocol (using GROMACS)
  • System Preparation:

    • Generate the topology for the protein-ligand complex using a force field like CHARMM36. [7]The ligand topology can be generated using servers like CGenFF. [7][8] * Place the complex in a simulation box (e.g., cubic) and solvate with a water model (e.g., TIP3P). [7] * Add ions (e.g., Na⁺, Cl⁻) to neutralize the system. [7]2. Energy Minimization: Perform energy minimization using the steepest descent algorithm for at least 50,000 steps to remove steric clashes. [7]3. Equilibration:

    • Perform an NVT (constant Number of particles, Volume, and Temperature) equilibration for 100 ps to stabilize the system's temperature. [7] * Perform an NPT (constant Number of particles, Pressure, and Temperature) equilibration for 100 ps to stabilize the system's pressure and density.

  • Production MD: Run the production simulation for a suitable duration (e.g., 100 ns).

  • Analysis: Analyze the trajectory to assess the stability of the complex. Key metrics include:

    • Root Mean Square Deviation (RMSD): To measure the deviation of the protein backbone and ligand from the initial docked pose. A stable RMSD indicates a stable complex.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding. [7] * Radius of Gyration (Rg): To assess the compactness of the protein-ligand complex over time. [7]

Example MD Simulation Results
MetricAverage ValueInterpretation
Protein RMSD1.5 ± 0.3 ÅThe protein structure is stable.
Ligand RMSD0.8 ± 0.2 ÅThe ligand remains stably bound in the pocket.
Rg22.5 ± 0.5 ÅThe complex maintains its compact structure.

Conclusion

This protocol outlines a comprehensive computational workflow for investigating the binding of this compound to a protein target. By following these steps, researchers can generate robust predictions of binding affinity and interaction patterns, which can guide further experimental validation and lead optimization efforts in the drug discovery pipeline. The combination of molecular docking and MD simulations provides a higher degree of confidence in the in silico findings.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 7-chloro-2-phenyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-chloro-2-phenyl-4H-chromen-4-one is a synthetic flavonoid derivative. Flavonoids, a class of polyphenolic compounds, are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] The evaluation of the cytotoxic potential of novel synthetic compounds like this compound is a critical step in the drug discovery process. These studies are essential to determine the therapeutic window and potential toxicity of the compound. This document provides a detailed experimental design for assessing the cytotoxicity of this compound, utilizing a panel of standard in vitro assays. The protocols described herein will enable researchers to quantify effects on cell viability, membrane integrity, and apoptosis.

Core Assays for Cytotoxicity Evaluation

A multi-parametric approach is recommended to comprehensively evaluate the cytotoxic effects of this compound. This involves assessing different cellular parameters to understand the mechanism of cell death. The following assays are central to this evaluation:

  • MTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.[3]

  • Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane damage by measuring the release of LDH into the culture medium.[4][5]

  • Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase-3/7 Activity Assay: To measure the activity of key executioner caspases involved in the apoptotic pathway.[6][7]

Experimental Protocols

Cell Culture and Treatment

A suitable cancer cell line (e.g., HeLa, A549, or HepG2) should be selected for the study. Cells should be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in 96-well or 6-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for different time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine or doxorubicin) should be included in all experiments.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3][8] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat cells with varying concentrations of this compound and controls for the desired incubation period.

  • After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

  • Incubate the plate for 4 hours at 37°C in a CO2 incubator.[8]

  • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[5][10] The LDH assay quantitatively measures the amount of LDH released, which is proportional to the extent of cell lysis.

Protocol:

  • Seed cells in a 96-well plate and treat as described above.

  • After the treatment period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate and a catalyst solution.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.[11]

  • Add 50 µL of a stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.[4]

  • Controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer) are essential for calculating percent cytotoxicity.[11]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome.[12] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[13]

Protocol:

  • Seed cells in a 6-well plate and treat with the test compound.

  • Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.[13]

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Add 400 µL of 1X Annexin V binding buffer to each tube.[12]

  • Analyze the cells by flow cytometry within one hour. Unstained, Annexin V-only, and PI-only stained cells should be used as controls for setting up compensation and gates.

Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that play a crucial role in apoptosis. Caspase-3 and -7 are key executioner caspases.[7] This assay utilizes a substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspase-3 and -7.[6] Upon cleavage, a fluorophore or a luminescent molecule is released, and its signal is proportional to the caspase activity.

Protocol:

  • Seed cells in a white-walled 96-well plate suitable for luminescence measurements.

  • Treat cells with the compound as previously described.

  • After treatment, add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[6]

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

  • Incubate the plate at room temperature for 1 to 2 hours.

  • Measure the luminescence using a plate-reading luminometer.

Data Presentation

The quantitative data from the assays should be summarized in the following tables for clear comparison.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration (µM)24h (% Viability ± SD)48h (% Viability ± SD)72h (% Viability ± SD)
Vehicle Control100 ± 5.2100 ± 4.8100 ± 5.5
0.198.1 ± 4.595.3 ± 5.192.4 ± 4.9
192.5 ± 3.885.7 ± 4.278.1 ± 5.3
1075.3 ± 4.160.2 ± 3.945.6 ± 4.7
5042.1 ± 3.525.8 ± 3.115.2 ± 2.8
10020.7 ± 2.910.1 ± 2.55.4 ± 1.9
Positive Control30.5 ± 3.215.9 ± 2.88.3 ± 2.1

Table 2: Effect of this compound on Cell Membrane Integrity (LDH Assay)

Concentration (µM)24h (% Cytotoxicity ± SD)48h (% Cytotoxicity ± SD)72h (% Cytotoxicity ± SD)
Vehicle Control5.1 ± 1.25.8 ± 1.56.2 ± 1.8
0.16.3 ± 1.48.2 ± 1.710.5 ± 2.1
110.8 ± 2.115.4 ± 2.522.7 ± 3.0
1025.6 ± 3.240.1 ± 3.855.9 ± 4.5
5058.2 ± 4.575.3 ± 5.185.1 ± 5.8
10079.4 ± 5.388.9 ± 5.994.6 ± 6.2
Positive Control70.3 ± 4.882.1 ± 5.590.7 ± 6.0

Table 3: Apoptosis Analysis by Annexin V/PI Staining after 48h Treatment

Concentration (µM)Viable (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control95.22.11.51.2
1070.515.810.23.5
5035.130.425.39.2
10012.825.640.121.5
Positive Control20.345.228.95.6

Table 4: Caspase-3/7 Activity after 24h Treatment

Concentration (µM)Relative Luminescence Units (RLU)Fold Increase vs. Control
Vehicle Control15,2301.0
1048,7363.2
50120,3177.9
100185,80612.2
Positive Control213,22014.0

Mandatory Visualizations

Experimental_Workflow start Start: Select Cell Line culture Cell Culture and Seeding start->culture treatment Treatment with This compound culture->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh annexin Annexin V/PI Staining (Apoptosis) treatment->annexin caspase Caspase-3/7 Assay (Apoptosis) treatment->caspase data_analysis Data Analysis and Table Generation mtt->data_analysis ldh->data_analysis annexin->data_analysis caspase->data_analysis conclusion Conclusion on Cytotoxicity data_analysis->conclusion

Caption: Experimental workflow for cytotoxicity evaluation.

Apoptosis_Signaling_Pathway compound This compound cell Cancer Cell compound->cell Induces stress Cellular Stress (e.g., DNA Damage) cell->stress mitochondria Mitochondrial Pathway stress->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Potential apoptosis signaling pathway.

Assay_Relationships cytotoxicity Overall Cytotoxicity viability Decreased Cell Viability (MTT) cytotoxicity->viability membrane Loss of Membrane Integrity (LDH) cytotoxicity->membrane apoptosis Induction of Apoptosis cytotoxicity->apoptosis caspase_act Caspase Activation (Caspase-3/7) apoptosis->caspase_act ps_exposure PS Exposure (Annexin V) apoptosis->ps_exposure

Caption: Logical relationships between the assays.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-chloro-2-phenyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 7-chloro-2-phenyl-4H-chromen-4-one synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction of starting materials.- Ensure the purity of 2'-hydroxy-4-chloroacetophenone and benzoyl chloride. - Verify the reaction temperature; for the Baker-Venkataraman rearrangement, ensure the temperature is maintained around 50-60°C. - For the cyclization step, ensure complete dehydration. The use of a dehydrating agent or azeotropic removal of water can be beneficial.
Suboptimal catalyst or reaction conditions.- For palladium-catalyzed synthesis, ensure the catalyst is active and consider screening different ligands.[1] - The combination of BiCl₃ and RuCl₃ has been shown to be effective for the one-pot synthesis of flavones and could be explored.[2][3] - Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[4]
Degradation of starting materials or product.- Avoid excessively high temperatures or prolonged reaction times, which can lead to decomposition. - Use purified solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if starting materials are sensitive to oxidation.
Formation of Significant Side Products (e.g., Flavanone) Incomplete oxidation of the flavanone intermediate.- When using methods that proceed through a flavanone intermediate, ensure the subsequent oxidation step to the flavone is complete. - Reaction conditions can be tuned to favor flavone formation; for instance, in some palladium-catalyzed systems, the choice of ligand and oxidant can influence the product distribution.[1]
Self-condensation of starting materials.- This can be an issue with electron-donating groups on the acetophenone.[4] While the chloro-substituent is electron-withdrawing, improper reaction conditions (e.g., excessively strong base) might still promote side reactions. Careful control of stoichiometry and reaction conditions is crucial.
Difficulty in Product Purification Presence of unreacted starting materials or catalyst residues.- Optimize the reaction to drive it to completion. - After the reaction, perform an appropriate work-up to remove catalyst residues. For example, if using a palladium catalyst, a wash with an aqueous solution of a chelating agent like EDTA might be helpful. - Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/petroleum ether) is a common and effective purification method.[5]
Co-crystallization with impurities.- If simple recrystallization is ineffective, column chromatography on silica gel is a standard technique for purifying flavonoids.[5] A solvent system of ethyl acetate and petroleum ether is often effective.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most common and established methods for the synthesis of flavones, including this compound, are the Baker-Venkataraman rearrangement followed by acid-catalyzed cyclization, and the Algar-Flynn-Oyamada (AFO) reaction involving the oxidative cyclization of a chalcone intermediate. One-pot syntheses using various catalysts are also being developed for improved efficiency.[6]

Q2: How does the chloro-substituent at the 7-position affect the reaction?

A2: The chloro group is an electron-withdrawing group. In general, electron-withdrawing groups on the 2'-hydroxyacetophenone can be favorable for the initial condensation and subsequent cyclization steps in many flavonoid synthesis pathways.[4]

Q3: What is a typical yield for the synthesis of this compound?

A3: The yield can vary significantly depending on the synthetic route and reaction conditions. For a similar compound, 2-(4-chlorophenyl)chromen-4-one, a two-step synthesis involving chalcone formation and subsequent cyclization reported a yield of about 20%.[5] Optimization of reaction conditions, including the choice of catalyst and solvent, can potentially increase this yield. For instance, a one-pot synthesis of other flavone derivatives using a BiCl₃/RuCl₃ catalyst system has reported yields up to 68%.[2]

Q4: What analytical techniques are recommended for characterizing the final product?

A4: The final product, this compound, should be characterized using a combination of spectroscopic methods. These include:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) to confirm the chemical structure and the position of the substituents.

  • Infrared (IR) Spectroscopy to identify key functional groups, such as the carbonyl group (C=O) of the chromen-4-one core.

  • Mass Spectrometry (MS) to determine the molecular weight of the compound.

Q5: Can I use a different benzoyl chloride derivative to synthesize other 2-aryl-7-chloro-4H-chromen-4-ones?

A5: Yes, the Baker-Venkataraman rearrangement is quite versatile. By using different substituted benzoyl chlorides, you can synthesize a variety of 2-aryl-7-chloro-4H-chromen-4-ones. The nature of the substituent on the benzoyl chloride (electron-donating or electron-withdrawing) may influence the reaction rate and yield.

Quantitative Data Presentation

The following table summarizes reported yields for the synthesis of flavone derivatives under different catalytic conditions. While not all entries are for the specific target molecule, they provide a useful comparison of the efficiency of various synthetic strategies.

Starting MaterialsCatalyst/ReagentProductYield (%)Reference
2'-HydroxydihydrochalconePd(TFA)₂ / 2,2'-bipyridineFlavone55[1]
Phenol, Cinnamoyl chlorideBiCl₃ / RuCl₃Flavone68[2]
2-Hydroxyacetophenone, 4-chlorobenzaldehydeNaOH, then SeO₂2-(4-chlorophenyl)chromen-4-one20.1[5]
2-Hydroxyacetophenone, 4-(methylthio)benzaldehydeNaOH, then Br₂2-[4-(Methylthio)phenyl]-4H-chromen-4-one52[7]
3'-Bromo-5'-chloro-2'-hydroxyacetophenone, Benzoyl chloridePyridine, KOH, HCl/AcOHFlavone derivative89 (over three steps)[4]

Experimental Protocols

Method 1: Two-Step Synthesis via Chalcone Intermediate

This protocol is adapted from the synthesis of 2-(4-chlorophenyl)chromen-4-one and can be applied for this compound with the appropriate starting material (2'-hydroxy-4-chloroacetophenone).[5]

Step 1: Synthesis of 1-(2-hydroxy-4-chlorophenyl)-3-phenylprop-2-en-1-one (Chalcone)

  • Dissolve 2'-hydroxy-4-chloroacetophenone (10 mmol) and benzaldehyde (10 mmol) in a minimal amount of methanol (5-10 mL) in a flask cooled in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide (10% w/v, 10 mL).

  • Allow the reaction mixture to warm to room temperature and stir for 18-20 hours. A yellow solid should form.

  • Monitor the reaction completion using thin-layer chromatography (TLC).

  • After completion, neutralize the reaction mixture with 10% hydrochloric acid.

  • Filter the precipitated yellow solid, wash with water, and dry. This crude chalcone can be used in the next step without further purification.

Step 2: Oxidative Cyclization to this compound

  • In a round-bottom flask, combine the crude chalcone from Step 1 (0.12 mmol) and selenium dioxide (SeO₂, 0.35 mmol) in dry amyl alcohol (30 mL).

  • Heat the mixture in an oil bath at 140-150°C until all solids dissolve.

  • Reflux the reaction mixture for 12 hours, monitoring for completion by TLC.

  • After the reaction is complete, cool the mixture and filter to remove any solids.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain this compound as a solid.

  • The pure product can be further recrystallized from a suitable solvent system like petroleum ether/ethyl acetate.[5]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_method1 Method 1: Baker-Venkataraman cluster_method2 Method 2: Chalcone Cyclization 2_hydroxy_4_chloroacetophenone 2'-Hydroxy-4- chloroacetophenone Esterification Esterification 2_hydroxy_4_chloroacetophenone->Esterification Claisen_Schmidt Claisen-Schmidt Condensation 2_hydroxy_4_chloroacetophenone->Claisen_Schmidt Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Esterification Rearrangement Baker-Venkataraman Rearrangement Esterification->Rearrangement Cyclization_Dehydration Cyclization & Dehydration Rearrangement->Cyclization_Dehydration Final_Product 7-chloro-2-phenyl- 4H-chromen-4-one Cyclization_Dehydration->Final_Product Chalcone Chalcone Intermediate Claisen_Schmidt->Chalcone Oxidative_Cyclization Oxidative Cyclization Chalcone->Oxidative_Cyclization Oxidative_Cyclization->Final_Product

Caption: Synthetic routes to this compound.

Troubleshooting_Yield Start Low Yield of This compound Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Start->Optimize_Conditions Analyze_Side_Products Analyze for Side Products Start->Analyze_Side_Products Impure_Reagents Purify or Replace Reagents Check_Purity->Impure_Reagents Impure? Temp_Time Adjust Temperature, Time, or Catalyst Optimize_Conditions->Temp_Time Suboptimal? Flavanone_Detected Optimize Oxidation Step Analyze_Side_Products->Flavanone_Detected Flavanone? Other_Impurities Other_Impurities Analyze_Side_Products->Other_Impurities Other? Purification_Issues Address Purification Challenges Recrystallize_Chromatography Recrystallize or use Column Chromatography Purification_Issues->Recrystallize_Chromatography Solution Improved_Yield Improved Yield Impure_Reagents->Improved_Yield Temp_Time->Improved_Yield Flavanone_Detected->Improved_Yield Other_Impurities->Purification_Issues Recrystallize_Chromatography->Improved_Yield

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: HPLC Separation of 7-chloro-2-phenyl-4H-chromen-4-one Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 7-chloro-2-phenyl-4H-chromen-4-one and its potential isomers.

General HPLC Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a general framework for troubleshooting. The following workflow outlines a systematic approach to identifying and resolving common HPLC problems.

HPLC_Troubleshooting_Workflow start_node Identify Problem cat_node cat_node start_node->cat_node What is the issue? cause_node cause_node cat_node->cause_node Poor Resolution cause_node_peak Column Degradation Sample Overload Solvent Mismatch Buffer Issues Contamination cat_node->cause_node_peak Bad Peak Shape (Tailing, Fronting, Splitting) cause_node_pressure Blockage (Frit, Tubing) Leak in System Pump Malfunction Buffer Precipitation cat_node->cause_node_pressure Pressure Issues (High/Low/Fluctuating) cause_node_retention Mobile Phase Change Temperature Fluctuation Poor Equilibration Column Aging cat_node->cause_node_retention Retention Time Drift solution_node solution_node cause_node->solution_node Optimize Mobile Phase Change Column Adjust Temperature solution_node_peak Implement Solution cause_node_peak->solution_node_peak Check pH / Buffer Reduce Sample Load Match Sample Solvent Flush/Replace Column solution_node_pressure Implement Solution cause_node_pressure->solution_node_pressure Backflush Column Check Fittings Purge Pump Use Miscible Solvents solution_node_retention Implement Solution cause_node_retention->solution_node_retention Prepare Fresh Mobile Phase Use Column Oven Increase Equilibration Time Replace Column

Caption: General workflow for troubleshooting common HPLC issues.

Frequently Asked Questions (FAQs)

Poor Resolution & Isomer Separation

Question: My isomers of this compound are co-eluting or have very poor resolution. How can I improve the separation?

Answer: Improving the resolution between closely eluting isomers, such as positional or chiral isomers, requires systematic optimization of your chromatographic conditions. The most significant factors are the mobile phase composition, stationary phase chemistry, and column temperature.[1]

Troubleshooting Steps & Solutions:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. Methanol can offer different selectivity for aromatic compounds due to its different solvent properties.[2] The use of methanol is often preferred for separations on phenyl columns as acetonitrile can weaken the π-π interactions that contribute to separation.[2]

    • Solvent Strength: Perform a gradient analysis to determine the optimal elution window. Then, fine-tune the separation using a shallower gradient or isocratic elution in that range. For flavonoids, a 1% change in the organic solvent concentration can alter retention times by 5-15%.[3]

    • Mobile Phase Additives/pH: The addition of an acid, like 0.1% formic acid or acetic acid, to the mobile phase is a common practice in flavonoid separation.[1][4] This suppresses the ionization of silanol groups on the silica packing, which can improve peak shape and alter selectivity.[5] For ionizable compounds, a change of just 0.1 pH units can shift retention time by 10%.[3]

  • Change the Stationary Phase:

    • Column Chemistry: Standard C18 columns separate based on hydrophobicity. For aromatic compounds like flavonoids, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column can provide alternative selectivity through π-π interactions.[2] This is often effective for separating positional isomers.[2]

    • Chiral Stationary Phase (CSP): If you suspect you are dealing with enantiomers (chiral isomers), a standard achiral column will not separate them. You must use a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for separating flavanone enantiomers and related compounds.[6][7][8][9][10]

  • Adjust Column Temperature:

    • Increasing the column temperature generally decreases solvent viscosity and reduces retention times, but it can also change the selectivity of the separation.[1] Systematically evaluate temperatures (e.g., in 5°C increments from 30°C to 50°C) to see the effect on resolution. A stable temperature is crucial for reproducible results.[11][12]

Table 1: Effect of Parameter Changes on Isomer Resolution

Parameter AdjustedPotential Impact on ResolutionTypical Starting Point for Flavonoids
Organic Solvent Type Changes selectivity (π-π interactions, dipole-dipole)Acetonitrile or Methanol
Gradient Slope Steeper gradients decrease analysis time but may reduce resolution.Start with a broad gradient (e.g., 5-95% B in 30 min)
Mobile Phase pH Affects ionization of analytes and silanol groups, altering retention and peak shape.Water with 0.1% Formic Acid (pH ~2.7)
Column Chemistry C18 (hydrophobic), Phenyl (π-π), Chiral (stereoselective interactions).C18, then Phenyl-Hexyl if C18 fails.
Temperature Affects selectivity and efficiency. Higher temps can improve peak shape.35-40°C.[1][4][13]
Flow Rate Lower flow rates can increase efficiency and resolution, but lengthen run times.[14]0.8 - 1.0 mL/min for a 4.6 mm ID column.[15]
Poor Peak Shape

Question: My peaks are splitting. What is the likely cause and how do I fix it?

Answer: Peak splitting occurs when a single analyte band is divided into two or more peaks. This can be caused by issues at the column inlet, chemical effects related to your sample and mobile phase, or large dead volumes in your system.[11][16]

Troubleshooting Steps & Solutions:

  • Column Inlet Issues: The most common cause is a physical disruption of the packed bed at the column inlet, creating a void or channel.[16][17] This forces the sample to travel through different paths, resulting in split peaks.

    • Solution: First, try reversing and flushing the column (check manufacturer's instructions). If this doesn't work, the column may need to be replaced.[16] Using a guard column can help protect the analytical column from particulate matter and strongly retained compounds.[5][12]

  • Partially Blocked Frit: Debris from the sample, mobile phase, or worn pump seals can clog the inlet frit of the column, distorting the flow path.[16][18]

    • Solution: Replace the column inlet frit if possible, or backflush the column. Ensure all samples and mobile phases are filtered through a 0.22 or 0.45 µm filter.[5]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile sample injected into a 95% water mobile phase), it can cause severe peak distortion, including splitting.[19][20]

    • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase.[19] If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Co-elution: The split peak might actually be two different, very closely eluting compounds (isomers).

    • Solution: To test this, reduce the injection volume/concentration. If the two smaller peaks become more distinct, it indicates co-elution.[16] Proceed with the method optimization steps outlined in FAQ #1.

Split_Peak_Diagnosis start_node Split Peak Observed q1_node Does it affect all peaks? start_node->q1_node q2_node Inject smaller volume. Still split? q1_node->q2_node No, only one peak cause1_node Likely column issue: - Blocked Frit - Inlet Void q1_node->cause1_node Yes cause2_node Likely chemical issue: - Solvent Mismatch - On-column reaction q2_node->cause2_node Yes cause3_node Likely co-elution of two compounds q2_node->cause3_node No, now baseline separated sol1_node Backflush or replace column cause1_node->sol1_node sol2_node Match sample solvent to mobile phase cause2_node->sol2_node sol3_node Optimize separation (see FAQ #1) cause3_node->sol3_node

References

optimizing reaction conditions for the synthesis of 7-chloro-2-phenyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-chloro-2-phenyl-4H-chromen-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for the synthesis of this compound and other flavones include:

  • Claisen-Schmidt Condensation followed by Oxidative Cyclization: This two-step process involves the base-catalyzed condensation of 4'-chloro-2'-hydroxyacetophenone with benzaldehyde to form a chalcone intermediate (2'-hydroxy-4-chlorochalcone). The subsequent step is an oxidative cyclization of the chalcone to yield the final flavone.

  • Baker-Venkataraman Rearrangement: This method involves the rearrangement of an o-acyloxyacetophenone precursor in the presence of a base to form a 1,3-diketone, which then undergoes acid-catalyzed cyclization to the chromone. For this specific synthesis, the starting material would be the benzoyl ester of 4'-chloro-2'-hydroxyacetophenone.

  • Allan-Robinson Reaction: This reaction involves heating an o-hydroxyaryl ketone (4'-chloro-2'-hydroxyacetophenone) with an aromatic anhydride (benzoic anhydride) and its sodium salt (sodium benzoate) to form the flavone directly.

Q2: How does the 7-chloro substituent affect the reaction?

A2: The chlorine atom at the 7-position is an electron-withdrawing group, which can influence the reaction in several ways. It can decrease the nucleophilicity of the phenoxide during the Baker-Venkataraman rearrangement or the enolate in the Claisen-Schmidt condensation, potentially requiring slightly harsher reaction conditions (e.g., stronger base, higher temperature, or longer reaction times) to achieve good yields.

Q3: What are some common side products I might encounter?

A3: Depending on the synthetic route, common side products can include:

  • Unreacted starting materials: Incomplete reactions are a common source of impurities.

  • Chalcone intermediate: In the Claisen-Schmidt route, incomplete cyclization will leave the chalcone in the final product mixture.

  • Aurones: Under certain oxidative cyclization conditions, the isomeric aurones can be formed.

  • Hydrolysis products: If water is present in the reaction mixture, hydrolysis of ester intermediates in the Baker-Venkataraman route can occur.

Q4: What are the recommended purification techniques for this compound?

A4: Column chromatography is the most effective method for purifying the final product. A silica gel column with a non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane, is typically used. Recrystallization from a suitable solvent like ethanol can also be employed to obtain a highly pure product.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or no yield of chalcone (Claisen-Schmidt Condensation) 1. Inactive catalyst (base).2. Insufficient reaction time or temperature.3. Poor quality starting materials.1. Use a fresh, anhydrous base (e.g., KOH, NaOH).2. Increase the reaction time and/or temperature. Monitor the reaction by TLC.3. Purify starting materials before use.
Low or no yield of flavone (Cyclization of Chalcone) 1. Inefficient oxidizing agent.2. Suboptimal reaction temperature or time.3. Presence of water in the reaction.1. Use a reliable oxidizing agent like selenium dioxide (SeO₂) or iodine in DMSO.2. Optimize the reaction temperature and time; prolonged heating can lead to degradation.3. Ensure all reagents and solvents are anhydrous.
Formation of multiple products (e.g., aurones) Reaction conditions favor the formation of isomeric byproducts.Modify the cyclization conditions. For instance, using I₂/DMSO is known to favor flavone formation over aurones.
Difficulty in purifying the final product 1. Presence of closely related impurities (e.g., starting materials, chalcone).2. Oiling out during recrystallization.1. Optimize the chromatography conditions (e.g., use a shallower solvent gradient).2. Try a different recrystallization solvent or a solvent mixture.
Low yield in Baker-Venkataraman Rearrangement 1. Incomplete rearrangement of the o-acyloxyacetophenone.2. Hydrolysis of the ester starting material.1. Use a stronger base (e.g., potassium tert-butoxide) or a higher reaction temperature.2. Ensure strictly anhydrous conditions.

Experimental Protocols

Method 1: Claisen-Schmidt Condensation and Oxidative Cyclization

This two-step method is a widely used and reliable approach for the synthesis of flavones.

Step 1: Synthesis of 2'-hydroxy-4'-chlorochalcone

  • Dissolve 4'-chloro-2'-hydroxyacetophenone (1.0 eq) and benzaldehyde (1.1 eq) in ethanol.

  • To this solution, add an aqueous solution of a strong base (e.g., 40% KOH) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is acidic.

  • The precipitated solid is the chalcone. Filter the solid, wash with cold water until the washings are neutral, and dry.

  • The crude chalcone can be purified by recrystallization from ethanol.

Step 2: Oxidative Cyclization to this compound

  • Reflux a mixture of the 2'-hydroxy-4'-chlorochalcone (1.0 eq) and selenium dioxide (2.0 eq) in amyl alcohol for 10-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove the precipitated selenium.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 6-Chloro-2-phenyl-chromen-4-one (a positional isomer, for reference)

MethodReaction TimeYield (%)
Conventional Heating3 hours75
Microwave Irradiation4 minutes80

Note: This data is for a positional isomer and should be used as a general guideline. Optimization for the 7-chloro isomer is recommended.

Visualizations

experimental_workflow cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Oxidative Cyclization start Start: 4'-chloro-2'-hydroxyacetophenone + Benzaldehyde react React with KOH in Ethanol start->react workup1 Acidic Workup & Filtration react->workup1 chalcone Intermediate: 2'-hydroxy-4'-chlorochalcone workup1->chalcone react2 Reflux with SeO2 in Amyl Alcohol chalcone->react2 Proceed to Step 2 workup2 Filtration & Solvent Removal react2->workup2 purify Column Chromatography workup2->purify end Final Product: This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_synthesis start Start Synthesis reaction_check Low Yield? start->reaction_check impurity_check Impurities Present? reaction_check->impurity_check No optimize_conditions Optimize Reaction Conditions: - Increase Temperature/Time - Change Base/Solvent reaction_check->optimize_conditions Yes optimize_purification Optimize Purification: - Adjust Solvent Gradient - Recrystallize impurity_check->optimize_purification Yes success Successful Synthesis impurity_check->success No optimize_conditions->start check_reagents Check Reagent Purity optimize_conditions->check_reagents optimize_purification->success

Caption: Troubleshooting logic for the synthesis of this compound.

Technical Support Center: Minimizing Side Product Formation in Flavone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for flavone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to flavones, minimizing the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in flavone synthesis?

A1: The most common side products depend on the synthetic method employed. In the oxidative cyclization of 2'-hydroxychalcones, major side products include aurones, flavanones, and flavonols.[1][2][3] The Allan-Robinson reaction can lead to the formation of isomeric isoflavones.[4] The Baker-Venkataraman rearrangement, which proceeds via a 1,3-diketone intermediate, can be prone to incomplete cyclization or side reactions if the intermediate is not handled correctly.

Q2: How can I control the selectivity between flavone and aurone formation from a 2'-hydroxychalcone precursor?

A2: The selectivity is highly dependent on the choice of oxidizing agent. Transition metal salts such as mercury(II) acetate (Hg(OAc)₂) and copper(II) bromide (CuBr₂) tend to selectively produce aurones. Conversely, iodine-based systems, such as iodine in dimethyl sulfoxide (DMSO), are widely used and favor the formation of flavones.[5]

Q3: What is the role of the substituent on the chalcone in determining the product distribution?

A3: The electronic nature of the substituents on the aromatic rings of the 2'-hydroxychalcone can influence the reaction pathway. Electron-donating groups on the B-ring can sometimes favor the formation of isoflavones when using reagents like thallium(III) nitrate.[1] In contrast, both electron-donating and electron-withdrawing groups are generally well-tolerated in iodine-mediated cyclizations to flavones.[5]

Q4: Can microwave irradiation improve the yield of flavones and reduce side products?

A4: Yes, microwave-assisted synthesis has been shown to be an efficient method for the synthesis of flavones and their precursors, often leading to shorter reaction times, higher yields, and fewer side products compared to conventional heating methods.[1][2]

Troubleshooting Guides

Oxidative Cyclization of 2'-Hydroxychalcones

Issue: Low yield of flavone and significant formation of aurone.

Potential Cause Troubleshooting Suggestion
Incorrect Oxidizing AgentAvoid using transition metal salts like Hg(OAc)₂ or CuBr₂ which favor aurone formation.[1] Switch to an iodine-based system (e.g., I₂ in DMSO) for selective flavone synthesis.[5]
Sub-optimal Reaction ConditionsOptimize the reaction temperature and time. For I₂/DMSO systems, refluxing for 30-60 minutes is often sufficient.[6]

Issue: Formation of flavanone as a major byproduct.

Potential Cause Troubleshooting Suggestion
Incomplete OxidationThe reaction may proceed through a flavanone intermediate. Ensure sufficient oxidant and reaction time to allow for the subsequent oxidation to the flavone. The use of atmospheric oxygen can sometimes facilitate the oxidation of flavanones to flavones.
Acid-Catalyzed IsomerizationAcidic conditions can promote the isomerization of 2'-hydroxychalcones to flavanones. If using an acid catalyst, consider reducing its concentration or switching to a non-acidic method.

Issue: Formation of flavonol (3-hydroxyflavone).

Potential Cause Troubleshooting Suggestion
Over-oxidationCertain strong oxidizing agents, like hydrogen peroxide in alkaline conditions (Algar-Flynn-Oyamada reaction), are specifically used to synthesize flavonols. Avoid these conditions if flavone is the desired product.
Use of Specific PeroxidesWhile hydrogen peroxide can lead to flavonols, sodium perborate has been reported to facilitate the oxidative cyclization to flavones without oxygenation at the 3-position.[5]
Baker-Venkataraman Rearrangement

Issue: Low yield of the 1,3-diketone intermediate.

Potential Cause Troubleshooting Suggestion
Inappropriate BaseThe choice of base is critical. Strong bases like potassium hydroxide (KOH), potassium tert-butoxide, or sodium hydride (NaH) are commonly used.[7] The strength and concentration of the base may need to be optimized for your specific substrate.
Presence of WaterThe reaction is sensitive to moisture, which can hydrolyze the starting ester or the diketone product. Ensure the use of anhydrous solvents (e.g., dry pyridine, THF, or DMSO) and reagents.[7]
Low Reaction TemperatureWhile some highly reactive substrates can react at room temperature, others may require heating to reflux to proceed efficiently.[7]

Issue: Incomplete cyclization of the 1,3-diketone to the flavone.

Potential Cause Troubleshooting Suggestion
Insufficiently Acidic Conditions for CyclizationThe final step of the Baker-Venkataraman route to flavones is an acid-catalyzed cyclodehydration. Ensure that a strong acid, such as sulfuric acid in glacial acetic acid, is used in sufficient concentration.[6][8]
Thermal DecompositionProlonged heating at high temperatures during cyclization can lead to decomposition. Monitor the reaction progress and avoid excessive heating.
Allan-Robinson Reaction

Issue: Formation of isoflavone as a side product.

Potential Cause Troubleshooting Suggestion
Reaction Mechanism Favoring Phenyl MigrationThe mechanism of the Allan-Robinson reaction can involve intermediates that allow for the migration of the aryl group from the B-ring, leading to isoflavone formation.[4]
Choice of Anhydride and KetoneThe substitution pattern of the o-hydroxyaryl ketone and the aromatic anhydride can influence the product ratio. While specific guidelines are not extensively documented, empirical optimization of the substrates may be necessary.

Quantitative Data on Product Distribution

Reagent System Primary Product Typical Yield of Primary Product Key Side Products
I₂ / DMSOFlavone85-97%Generally low, may include trace flavanones.
Hg(OAc)₂ / PyridineAurone~78%Flavanones, Flavones.
CuBr₂ / DMSO or DMF-H₂OAurone63-80%Flavanones.
Tl(NO₃)₃ / MeOHIsoflavone or Aurone*VariableDepends on substrate; can be selective.
H₂O₂ / NaOH (Algar-Flynn-Oyamada)FlavonolVariableDihydroflavonols, aurones.
Oxalic Acid / EthanolFlavone~95%Flavanones.

*The outcome with Thallium(III) nitrate is highly dependent on the substituents of the chalcone.[1]

Experimental Protocols

Protocol 1: Selective Synthesis of Flavone via Iodine-Catalyzed Oxidative Cyclization of 2'-Hydroxychalcone[6]
  • Dissolve the Substrate: Dissolve the 2'-hydroxychalcone (2 mmol) in dimethyl sulfoxide (DMSO) (20 mL).

  • Add Catalyst: Add iodine (0.4 mmol, 0.1 g) to the solution.

  • Heating: Reflux the reaction mixture with stirring for 30-60 minutes. The completion of the reaction can often be monitored by a change in the color of the mixture.

  • Work-up: After cooling, pour the reaction mixture into water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure flavone.

Protocol 2: Flavone Synthesis via Baker-Venkataraman Rearrangement[8]

Step A: Synthesis of 2-Benzoyloxyacetophenone

  • Dissolve 2-hydroxyacetophenone (20.0 mmol) in pyridine (5 mL).

  • Add benzoyl chloride (30.0 mmol) and swirl the flask.

  • Allow the reaction to stand for 20 minutes.

  • Pour the reaction mixture into a mixture of 3% HCl (~120 mL) and crushed ice (~40 g).

  • Collect the precipitated solid by vacuum filtration, wash with cold methanol and then water.

  • Recrystallize the crude product from methanol.

Step B: Baker-Venkataraman Rearrangement to o-Hydroxydibenzoylmethane

  • Dissolve the 2-benzoyloxyacetophenone (10 mmol) in pyridine (8 mL) and heat to 50°C.

  • Add crushed potassium hydroxide (KOH) pellets (~0.85 g) and stir. A yellow precipitate should form.

  • Cool the mixture to room temperature and add 10% aqueous acetic acid (15 mL).

  • Collect the product by suction filtration. Use the crude product directly in the next step.

Step C: Cyclization to Flavone

  • Dissolve the crude o-hydroxydibenzoylmethane (5 mmol) in glacial acetic acid (7 mL).

  • Add concentrated sulfuric acid (0.25 mL) with stirring.

  • Heat the reaction mixture on a steam bath for 1 hour.

  • Pour the mixture onto crushed ice.

  • Collect the crude flavone by filtration and wash with water until free from acid.

  • Recrystallize from a suitable solvent like ligroin.

Visualizations

Flavone_Synthesis_Pathways Chalcone 2'-Hydroxychalcone Flavone Flavone (Desired Product) Chalcone->Flavone I₂/DMSO Aurone Aurone (Side Product) Chalcone->Aurone Hg(OAc)₂ or CuBr₂ Flavanone Flavanone (Intermediate/Side Product) Chalcone->Flavanone Acid/Base Catalysis Flavonol Flavonol (Side Product) Chalcone->Flavonol H₂O₂/NaOH Flavanone->Flavone Oxidation

Caption: Reaction pathways in the oxidative cyclization of 2'-hydroxychalcones.

Baker_Venkataraman_Workflow Start 2-Hydroxyacetophenone Step1 Acylation with Benzoyl Chloride Start->Step1 Intermediate1 2-Benzoyloxyacetophenone Step1->Intermediate1 Step2 Rearrangement (Base, e.g., KOH) Intermediate1->Step2 SideReaction1 Hydrolysis (Moisture) Intermediate1->SideReaction1 Potential Issue Intermediate2 1,3-Diketone Step2->Intermediate2 Step3 Cyclodehydration (Acid, e.g., H₂SO₄) Intermediate2->Step3 SideReaction2 Incomplete Cyclization Intermediate2->SideReaction2 Potential Issue Product Flavone Step3->Product

Caption: Workflow for flavone synthesis via the Baker-Venkataraman rearrangement.

Allan_Robinson_Logic Inputs o-Hydroxyaryl Ketone + Aromatic Anhydride Reaction Allan-Robinson Reaction Inputs->Reaction Product Flavone (Major Product) Reaction->Product Desired Pathway SideProduct Isoflavone (Side Product) Reaction->SideProduct Side Pathway (Phenyl Migration)

Caption: Logical relationship in the Allan-Robinson synthesis of flavones.

References

Technical Support Center: Characterization of Halogenated Chromones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of halogenated chromones.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the characterization of halogenated chromones?

A1: The primary challenges stem from the influence of halogen atoms on the physicochemical properties of the chromone scaffold. These include:

  • NMR Spectroscopy: Signal broadening, complex splitting patterns, and overlapping signals, particularly in the aromatic region, can complicate spectral interpretation. The quadrupolar nature of chlorine and bromine can also lead to peak broadening.

  • Mass Spectrometry: The isotopic distribution of chlorine and bromine atoms results in characteristic M+2 and M+4 peaks, which can complicate the determination of the molecular ion and fragmentation patterns, especially in polyhalogenated compounds.

  • X-ray Crystallography: Obtaining high-quality crystals suitable for single-crystal X-ray diffraction can be challenging. Furthermore, halogenated compounds can be susceptible to radiation damage during data collection.

  • Synthesis and Purification: The synthesis of halogenated chromones can sometimes result in isomeric mixtures that are difficult to separate and characterize individually.[1][2][3]

Q2: How does the type of halogen (F, Cl, Br, I) affect the characterization?

A2: The nature of the halogen significantly influences the characterization:

  • Fluorine: 19F NMR is a powerful tool for characterization, providing distinct signals and coupling information. However, C-F coupling can complicate 1H and 13C NMR spectra.

  • Chlorine and Bromine: Their isotopic patterns are key identifiers in mass spectrometry.[4] In NMR, their quadrupolar moments can lead to signal broadening.

  • Iodine: While iodine has only one stable isotope, the C-I bond can be labile under certain mass spectrometry ionization conditions. In X-ray crystallography, the high electron density of iodine can be advantageous for phasing but can also lead to absorption issues.

Troubleshooting Guides

NMR Spectroscopy
Problem Possible Cause Troubleshooting Steps
Broad or poorly resolved aromatic signals - Quadrupolar relaxation by Cl or Br- Compound aggregation- Presence of paramagnetic impurities- Acquire spectrum at a higher temperature to potentially sharpen signals.- Use a different deuterated solvent.- Ensure the sample is free of paramagnetic metals.
Complex splitting patterns in the aromatic region - Long-range couplings involving halogens- Overlapping signals from different protons- Perform 2D NMR experiments (COSY, HSQC, HMBC) to elucidate coupling networks.- Use a higher field NMR spectrometer for better signal dispersion.
Difficulty in assigning halogenated carbon signals in 13C NMR - Low natural abundance of 13C- Long relaxation times for quaternary carbons- Use a longer relaxation delay (d1) in the 13C NMR experiment.- Perform a DEPT experiment to differentiate between CH, CH2, and CH3 carbons.- HSQC and HMBC experiments will help correlate carbons to their attached protons.

Troubleshooting Workflow for NMR Spectroscopy

NMR_Troubleshooting start Poorly Resolved NMR Spectrum check_purity Check Sample Purity (LC-MS, TLC) start->check_purity impure Re-purify Sample check_purity->impure Impure pure Pure Sample check_purity->pure Pure impure->start change_solvent Acquire Spectrum in a Different Solvent (e.g., DMSO-d6, Benzene-d6) pure->change_solvent higher_temp Acquire Spectrum at Higher Temperature change_solvent->higher_temp advanced_nmr Perform 2D NMR (COSY, HSQC, HMBC) higher_temp->advanced_nmr consult Consult Spectroscopy Specialist advanced_nmr->consult

Caption: A flowchart for troubleshooting common issues in the NMR analysis of halogenated chromones.

Mass Spectrometry
Problem Possible Cause Troubleshooting Steps
Ambiguous molecular ion peak - Presence of Cl or Br isotopes leading to M, M+2, M+4 peaks.- In-source fragmentation.- Carefully analyze the isotopic pattern to confirm the number and type of halogen atoms.[4]- Use a softer ionization technique (e.g., ESI, CI) to minimize fragmentation.
Complex fragmentation pattern - Multiple potential fragmentation pathways.- Rearrangement reactions.- Perform tandem mass spectrometry (MS/MS) to isolate and fragment specific ions.- Compare the observed fragmentation pattern with theoretical fragmentation of the proposed structure.
Low signal intensity - Poor ionization efficiency.- Sample suppression effects.- Optimize ionization source parameters (e.g., voltages, gas flows).- Dilute the sample to mitigate ion suppression.

Isotopic Abundance Table for Halogenated Compounds

Number of Halogen AtomsIsotopic Pattern (Relative Abundance)
1 Cl M : M+2 (3:1)
2 Cl M : M+2 : M+4 (9:6:1)
1 Br M : M+2 (1:1)
2 Br M : M+2 : M+4 (1:2:1)
1 Cl, 1 Br M : M+2 : M+4 (3:4:1)
X-ray Crystallography
Problem Possible Cause Troubleshooting Steps
Difficulty obtaining single crystals - Poor solubility.- Presence of impurities or isomers.- Screen a wide range of crystallization conditions (solvents, precipitants, temperature).- Ensure high purity of the sample.
Poor diffraction quality - Crystal twinning.- Crystal disorder.- Use a smaller crystal or a different crystallization condition.- Collect data at cryogenic temperatures to reduce thermal motion.
Evidence of radiation damage - Discoloration of the crystal.- Decay in diffraction intensity over time.- Use a lower X-ray dose or a shorter exposure time.- Collect data from multiple crystals and merge the datasets.

Logical Workflow for Structure Elucidation

Structure_Elucidation synthesis Synthesized Halogenated Chromone purification Purification (Chromatography, Recrystallization) synthesis->purification ms_analysis Mass Spectrometry (Confirm MW and Halogen Presence) purification->ms_analysis nmr_analysis NMR Spectroscopy (1H, 13C, 2D NMR) purification->nmr_analysis structure_proposal Propose Structure ms_analysis->structure_proposal nmr_analysis->structure_proposal xray_analysis X-ray Crystallography (If single crystals available) structure_proposal->xray_analysis Ambiguous final_structure Final Structure Confirmation structure_proposal->final_structure Unambiguous xray_analysis->final_structure

Caption: A workflow diagram illustrating the logical steps for the structural elucidation of halogenated chromones.

Experimental Protocols

General Protocol for the Synthesis of a Halogenated Chromone (Example: 3-Bromochromone)
  • Starting Material: To a solution of 2'-hydroxyacetophenone (1 equivalent) in a suitable solvent (e.g., dioxane), add bromine (1.1 equivalents) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried.

  • Cyclization: The intermediate (2-bromo-2'-hydroxyacetophenone) is then refluxed with a mixture of acetic anhydride and sodium acetate for 4-6 hours.

  • Purification: After cooling, the reaction mixture is poured into water, and the resulting precipitate is filtered, washed, and recrystallized from a suitable solvent (e.g., ethanol) to yield pure 3-bromochromone.

Note: This is a general procedure and may require optimization for specific substrates.

Standard Protocol for NMR Sample Preparation
  • Weigh 5-10 mg of the purified halogenated chromone.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used if necessary.

  • If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Cap the NMR tube and insert it into the NMR spectrometer.

General Procedure for Mass Spectrometry Analysis
  • Prepare a dilute solution of the halogenated chromone (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Acquire the mass spectrum in the desired ionization mode (e.g., positive or negative electrospray ionization - ESI).

  • Analyze the resulting spectrum for the molecular ion peak and characteristic isotopic patterns.

References

Technical Support Center: Crystallographic Data Refinement for 7-chloro-2-phenyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallographic data refinement of 7-chloro-2-phenyl-4H-chromen-4-one and related flavone compounds.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the experimental process, from crystallization to structure refinement.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty obtaining single crystals suitable for X-ray diffraction. What are some common troubleshooting steps?

A1: Crystal growth is often a trial-and-error process. Here are some factors to consider:

  • Solvent System: Experiment with a variety of solvents and solvent mixtures. For flavone-type molecules, common solvents include methanol, ethanol, ethyl acetate, and their mixtures with less polar solvents like hexane or petroleum ether.[1]

  • Crystallization Method: Try different techniques such as slow evaporation, vapor diffusion (liquid-liquid or solid-liquid), and cooling crystallization.

  • Purity: Ensure your compound is highly pure. Impurities can inhibit crystal growth or lead to poor-quality crystals. Column chromatography is often used for purification.[1]

  • Concentration: Systematically vary the concentration of your solution. Supersaturation is necessary for crystallization, but too high a concentration can lead to rapid precipitation and small or poorly formed crystals.

Q2: My crystal diffracted poorly, resulting in low-resolution data. What could be the cause?

A2: Poor diffraction can stem from several factors:

  • Crystal Quality: The crystal may have internal defects, be too small, or be a conglomerate of multiple crystals. Re-screening your crystallization conditions is recommended.

  • Crystal Mounting: Improper mounting can induce stress in the crystal.

  • X-ray Source: For weakly diffracting crystals, using a synchrotron X-ray source can significantly improve data quality due to its higher intensity.[2]

Q3: The R-factors (Rint, R1, wR2) for my refined structure are high. How can I improve them?

A3: High R-factors indicate a poor fit between your model and the experimental data. Consider the following:

  • Data Quality: Re-evaluate your data collection and processing. Issues like absorption, crystal decay, or incorrect space group assignment can lead to high R-factors. An absorption correction is crucial.[1]

  • Model Building: The initial model may be incorrect. Ensure the connectivity is correct and that all atoms have been located. Difference Fourier maps can help identify missing or misplaced atoms.

  • Refinement Strategy:

    • Anisotropic Displacement Parameters (ADPs): For medium to high-resolution data, refining atoms anisotropically can improve the model.

    • Hydrogen Atoms: Including hydrogen atoms in calculated positions and refining them using a riding model is standard practice.[3]

    • Disorder: Parts of the molecule may be disordered. Modeling this disorder can significantly improve the refinement statistics.[3][4]

    • Twinning: Check for twinning, as this can be a major source of high R-factors.

Q4: I am observing significant residual electron density in the difference Fourier map. What does this indicate?

A4: Significant positive or negative peaks in the difference map suggest inaccuracies in your model:

  • Positive Peaks (q > 0): May indicate missing atoms (e.g., solvent molecules, counter-ions) or incorrectly assigned atom types (e.g., a carbon atom that should be an oxygen).

  • Negative Peaks (q < 0): Can indicate that an atom is misplaced or that its assigned atomic number is too high.

  • Peaks around Atoms: Can suggest the need for anisotropic refinement or the presence of disorder.

Data Presentation

The following tables summarize crystallographic data for a closely related compound, 2-(4-chlorophenyl)chromen-4-one, which serves as a valuable reference.[1]

Table 1: Crystal Data and Structure Refinement for 2-(4-chlorophenyl)chromen-4-one [1]

ParameterValue
Chemical FormulaC₁₅H₉ClO₂
Formula Weight (Mr)256.67
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)22.1564 (16)
b (Å)3.8745 (2)
c (Å)26.7728 (18)
β (°)95.524 (6)
Volume (ų)2287.6 (3)
Z8
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
µ (mm⁻¹)0.32
Crystal Size (mm)0.40 × 0.39 × 0.38

Table 2: Data Collection and Refinement Statistics for 2-(4-chlorophenyl)chromen-4-one [1]

ParameterValue
DiffractometerOxford Xcalibur Eos
Absorption CorrectionMulti-scan
Measured Reflections8152
Independent Reflections2249
Reflections with I > 2σ(I)1910
R_int0.037
R[F² > 2σ(F²)] (R1)0.049
wR(F²) (wR2)0.119
Goodness-of-fit (S)1.10
No. of Parameters163
H-atom TreatmentParameters constrained
Δρ_max (e Å⁻³)0.20
Δρ_min (e Å⁻³)-0.24

Experimental Protocols

1. Synthesis and Crystallization of 2-(4-chlorophenyl)chromen-4-one [1]

This protocol is for a closely related isomer and can be adapted for this compound.

  • Step 1: Synthesis: The synthesis is a two-step process starting with the appropriate 2-hydroxyacetophenone and chlorobenzaldehyde.

    • An aqueous solution of sodium hydroxide is added to a solution of 2-hydroxyacetophenone and 4-chlorobenzaldehyde in methanol at ice-cold temperature.

    • The reaction mixture is stirred for 18-20 hours at room temperature, yielding a yellow solid which is 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one.

    • This intermediate is then cyclized to form 2-(4-chlorophenyl)chromen-4-one.

  • Step 2: Purification: The crude product is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.

  • Step 3: Crystallization: Single crystals are obtained by recrystallization from a petroleum ether/ethyl acetate solvent system.

2. X-ray Data Collection and Structure Refinement

  • Data Collection: A suitable single crystal is mounted on a diffractometer. Data is collected at a specific temperature (e.g., 293 K) using Mo Kα radiation.[1] A multi-scan absorption correction is applied to the collected data.[1]

  • Structure Solution: The structure is solved using direct methods.

  • Structure Refinement: The structure is refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.[3]

Visualizations

Crystallographic Refinement Workflow

CrystallographicRefinement cluster_data Data Preparation cluster_model Model Building & Refinement crystal Single Crystal Selection data_collection X-ray Data Collection crystal->data_collection data_processing Data Processing & Absorption Correction data_collection->data_processing initial_model Initial Model (Direct Methods) data_processing->initial_model refinement_cycle Refinement Cycles (Least Squares) initial_model->refinement_cycle model_building Model Building & Correction refinement_cycle->model_building Inspect Difference Maps validation Structure Validation refinement_cycle->validation model_building->refinement_cycle Modify Model final_model final_model validation->final_model Final Model (CIF)

Caption: Workflow for crystallographic structure determination and refinement.

Troubleshooting Logic for High R-factors

HighRFactors cluster_checks Initial Checks cluster_model_issues Model-Based Troubleshooting start High R-factors Detected check_sg Verify Space Group start->check_sg check_data Assess Data Quality (Completeness, Resolution) start->check_data check_abs Check Absorption Correction start->check_abs check_model Incorrect Model? (Connectivity, Missing Atoms) check_sg->check_model check_data->check_model check_abs->check_model check_h Add/Refine Hydrogen Atoms check_model->check_h check_adp Use Anisotropic Displacement Parameters check_h->check_adp check_disorder Model Disorder check_adp->check_disorder check_twinning Test for Twinning check_disorder->check_twinning solution Improved Refinement check_twinning->solution

Caption: Troubleshooting guide for addressing high R-factors in refinement.

References

improving the accuracy of computational predictions for 7-chloro-2-phenyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy of computational predictions for 7-chloro-2-phenyl-4H-chromen-4-one and related flavonoid compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the computational modeling of this compound.

Q1: Why are my computational predictions for this compound inaccurate?

A1: Inaccuracy in predictions for flavonoid compounds like this compound can stem from several sources. Key factors include improper force field parameterization for the chromone scaffold, inadequate conformational sampling, poor handling of solvent effects, and limitations of the scoring functions used in molecular docking.[1][2] Combining multiple computational methods and validating with experimental data is crucial for improving reliability.[3]

Q2: Which force field is best suited for simulating this molecule?

A2: There is no single "best" force field. The optimal choice depends on the simulation type. General force fields like GAFF2, CGenFF, and OPLS-AA are commonly used for small drug-like molecules.[4][5] However, for halogenated compounds, standard parameters may be insufficient. It is highly recommended to perform quantum mechanics (QM) calculations to derive custom partial charges and validate dihedral parameters against a QM potential energy scan. Newer force fields like OpenFF may offer improved accuracy for a broader range of molecules.[5][6]

Q3: How do I properly model the solvent environment for this molecule?

A3: Solvent effects are critical for accurately modeling flavonoids due to their potential for hydrogen bonding and sensitivity to polarity.[7]

  • Implicit Solvation Models (e.g., PCM, GB) are computationally efficient and good for initial screenings but may not capture specific hydrogen bonds.[8]

  • Explicit Solvation Models (e.g., TIP3P, SPC/E water models) are more accurate for detailed molecular dynamics (MD) simulations as they explicitly model solvent molecules.[9][10] For studying phenomena like solvatochromic shifts, a hybrid approach using a few explicit solvent molecules in the first solvation shell combined with an implicit continuum model can yield a good balance of accuracy and efficiency.[9]

Q4: My docking results show a good score, but the binding pose is incorrect. Why?

A4: This is a common issue. Scoring functions are approximations of binding affinity and do not always correlate perfectly with pose accuracy.[11] The search algorithm may have failed to find the native-like pose, or the scoring function may favor non-native poses with superficially good interactions. To improve results, consider using consensus docking (combining results from multiple programs like AutoDock Vina, DOCK6) or more advanced methods like induced-fit docking if receptor flexibility is expected.[12][13]

Section 2: Troubleshooting Guides

These guides provide step-by-step solutions to specific problems encountered during computational experiments.

Guide 1: Troubleshooting Inaccurate Molecular Docking Results

Problem: Poor correlation between docking scores and experimental binding affinities or prediction of incorrect binding poses.

StepActionRationale
1 Check Ligand and Receptor Preparation Ensure correct protonation states for both ligand and receptor at physiological pH. Missing hydrogens are a common source of error.
2 Validate Docking Protocol Re-dock the native co-crystallized ligand (if available) into the receptor. The Root Mean Square Deviation (RMSD) should ideally be < 2.0 Å.
3 Refine the Search Space Ensure the docking grid box is appropriately sized and centered on the target binding site. For unknown sites, consider blind docking followed by focused docking on identified pockets.[13]
4 Implement Consensus Docking Dock the molecule using two or three different programs (e.g., AutoDock Vina, DOCK6, GOLD).[12][14] Keep only the poses that are consistent across the different algorithms. This significantly increases the probability of identifying the correct pose.[12]
5 Post-Process with MD Simulation Take the top-ranked docked poses and run short (50-100 ns) molecular dynamics simulations. Use MM/PBSA or MM/GBSA to re-rank the poses based on calculated binding free energies, which are often more accurate than docking scores.[3]

A flowchart for this troubleshooting process is provided in the visualizations section below.

Guide 2: Addressing Instability in Molecular Dynamics (MD) Simulations

Problem: The simulation fails, or the ligand exhibits unstable behavior (e.g., high RMSD, leaving the binding pocket).

StepActionRationale
1 Verify Force Field Parameters As a halogenated heterocyclic compound, this compound may not be well-represented by standard force fields.[4] Use tools like Antechamber or the CHARMM General Force Field (CGenFF) server to generate parameters. Crucially, validate the dihedral terms for the phenyl-chromone linkage and the partial atomic charges using QM calculations (e.g., DFT at the B3LYP/6-31G* level).[15]
2 Check Initial Structure & Equilibration Ensure there are no steric clashes in the initial docked pose. A robust equilibration protocol is essential. Perform an initial energy minimization, followed by a gradual heating phase (NVT ensemble) and a density equilibration phase (NPT ensemble) before the final production run.
3 Analyze System-Wide Stability Before focusing on the ligand, confirm the stability of the protein receptor. Check the protein's RMSD and RMSF to ensure it has reached equilibrium and is not unfolding.
4 Extend Simulation Time Short simulations may not be sufficient to observe stable binding. For ligand-protein systems, simulations of 100-500 ns are often required to achieve convergence and properly sample conformational space.
5 Assess Water Molecule Behavior Visualize the trajectory to observe the role of water molecules. Bridging water molecules can be critical for stabilizing the ligand-protein complex. Ensure your chosen water model is compatible with your force field.[10]

Section 3: Experimental Validation Protocols

Computational predictions must be validated through experimental work.[3][16] The following are condensed protocols for relevant assays.

Protocol 1: In Vitro Cyclooxygenase (COX-2) Inhibition Assay

Several 2-phenyl-4H-chromen-4-one derivatives are known to be COX-2 inhibitors.[17] This protocol provides a method to validate predicted inhibitory activity.

  • Enzyme and Substrate Preparation: Human recombinant COX-2 enzyme is prepared in Tris-HCl buffer. Arachidonic acid (substrate) is prepared in ethanol.

  • Compound Preparation: this compound is dissolved in DMSO to create stock solutions, which are then serially diluted.

  • Assay Procedure:

    • The test compound (or control vehicle) is pre-incubated with the COX-2 enzyme in a 96-well plate at 37°C for 15 minutes.

    • The reaction is initiated by adding arachidonic acid.

    • The reaction is allowed to proceed for 5 minutes at 37°C.

    • The reaction is terminated by adding a solution of HCl.

  • Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercial Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. This data is then used to determine the IC50 value.

Protocol 2: Determination of IC50 Value
  • Data Collection: Perform the COX-2 inhibition assay using a range of at least 5-7 different concentrations of the test compound.

  • Data Transformation: Convert the compound concentrations to their logarithmic values.

  • Non-linear Regression: Plot the percent inhibition versus the log of the compound concentration.

  • Curve Fitting: Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism or R.

  • IC50 Calculation: The IC50 is the concentration of the inhibitor that reduces enzyme activity by 50%, as interpolated from the fitted curve.

Section 4: Data Presentation

Clear data presentation is essential for comparing computational and experimental results.

Table 1: Example Comparison of Docking Scores and Experimental Activity for Flavonoid Analogs Against COX-2

CompoundDocking ProgramDocking Score (kcal/mol)Experimental IC50 (µM)[17]
Celecoxib (Reference) AutoDock Vina-11.20.06
Compound 5d AutoDock Vina-10.50.07
Compound 5b AutoDock Vina-9.80.11
This compound (Hypothetical) AutoDock Vina-9.5To be determined

Note: Data for compound 5d and 5b are from reference[17]. Hypothetical data is included for context.

Table 2: Sample MM/PBSA Binding Free Energy Calculation from an MD Simulation

Energy ComponentValue (kcal/mol)
Van der Waals Energy-45.8 ± 2.1
Electrostatic Energy-18.5 ± 1.5
Polar Solvation Energy+30.2 ± 3.0
Nonpolar Solvation Energy-4.1 ± 0.3
Binding Free Energy (ΔG_bind) -38.2 ± 4.1

Section 5: Visualizations

Diagrams illustrating workflows and relationships can clarify complex processes.

G cluster_comp Computational Phase cluster_exp Experimental Phase start_end start_end comp_step comp_step exp_step exp_step decision decision data data A Target & Ligand Preparation B Molecular Docking (Virtual Screening) A->B C Molecular Dynamics Simulation B->C D Binding Free Energy Calculation (MM/PBSA) C->D E Identify Promising Candidates D->E I Correlation Analysis D->I Compare predicted and experimental data F Compound Synthesis E->F Top candidates G In Vitro Assay (e.g., COX-2 Inhibition) F->G H Determine IC50 G->H H->I Compare predicted and experimental data J Refine Computational Model I->J Poor Correlation K Lead Optimization I->K Good Correlation J->A Iterative Improvement

Caption: Computational prediction and experimental validation workflow.

G problem problem check check action action solution solution A Problem: Inaccurate Docking Pose (High Score, High RMSD) B Did you re-dock the native ligand? A->B C Perform re-docking. Check protocol if RMSD > 2Å B->C No D Is the receptor known to be flexible? B->D Yes, RMSD < 2Å C->D E Use Induced-Fit Docking or Ensemble Docking D->E Yes F Use Consensus Docking (Vina, DOCK6, etc.) D->F No / Unsure G Are poses from different programs consistent? E->G F->G H Post-process with MD + MM/PBSA G->H No I Reliable Pose Identified G->I Yes H->I

Caption: Troubleshooting flowchart for inaccurate molecular docking results.

G ext ext receptor receptor pathway pathway response response inhibitor inhibitor LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Cascade (p38, JNK, ERK) MyD88->MAPK NFkB NF-κB MyD88->NFkB Cytokines Inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines Inhibitor Chromen-4-one Derivative Inhibitor->MAPK Inhibition

References

Technical Support Center: Addressing Resistance to 7-chloro-2-phenyl-4H-chromen-4-one in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address resistance mechanisms to 7-chloro-2-phenyl-4H-chromen-4-one and related chromone derivatives in cancer cells.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vitro experiments investigating resistance to this compound.

Issue Possible Cause Recommended Solution
High variability in cell viability assay results. 1. Inconsistent cell seeding density.2. Uneven drug distribution in wells.3. Edge effects in the microplate.4. Contamination of cell culture.1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette.2. Mix the drug solution thoroughly by gentle pipetting after addition to the wells.3. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.4. Regularly check for signs of contamination (e.g., turbidity, color change of medium) and practice good aseptic technique.
Unexpectedly low cytotoxicity of the compound. 1. Compound instability or degradation.2. Incorrect compound concentration.3. Cell line is intrinsically resistant.4. Suboptimal assay conditions.1. Prepare fresh stock solutions of the compound and store them appropriately (protected from light and at the recommended temperature).2. Verify the calculations for serial dilutions and the accuracy of pipetting.3. Test the compound on a panel of different cancer cell lines to identify sensitive ones.4. Optimize incubation time and cell density for the specific cell line.
Difficulty in generating a resistant cell line. 1. Sublethal drug concentration used for selection.2. Insufficient duration of drug exposure.3. Heterogeneity of the parental cell line.1. Perform a dose-response curve to determine the IC50 and start the selection process at a concentration around the IC20-IC30.2. Gradually increase the drug concentration over a prolonged period (several months) to allow for the selection of resistant clones.3. Consider using single-cell cloning to isolate and expand resistant populations.
Resistant cell line loses its resistant phenotype over time. 1. Absence of continuous selective pressure.2. Genetic instability of the resistant clone.1. Maintain the resistant cell line in a medium containing a maintenance dose of this compound.2. Periodically re-characterize the resistant phenotype by determining the IC50 and comparing it to the parental cell line. Consider re-cloning if significant reversion is observed.

Frequently Asked Questions (FAQs)

Q1: What are the known mechanisms of resistance to chromone derivatives in cancer cells?

A1: While specific data for this compound is limited, resistance to the broader class of flavonoids, including chromones, is often associated with the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis. These can include upregulation of pro-survival pathways like PI3K/Akt/mTOR and MAPK, as well as alterations in the expression of apoptosis-related proteins.

Q2: Which signaling pathways are commonly implicated in resistance to flavonoid compounds?

A2: The PI3K/Akt/mTOR and MAPK/ERK pathways are frequently implicated in the development of resistance to flavonoid compounds. Activation of these pathways can promote cell survival and proliferation, thereby counteracting the cytotoxic effects of the drug.

Q3: How can I confirm the development of resistance in my cancer cell line?

A3: The development of resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of the compound in the treated cell line compared to the parental, sensitive cell line. This is determined through a cell viability assay.

Q4: What are the critical parameters to consider when performing a cell viability assay (e.g., MTT, XTT)?

A4: Key parameters include optimizing the cell seeding density to ensure logarithmic growth throughout the experiment, determining the appropriate range of drug concentrations to generate a complete dose-response curve, and selecting a suitable incubation time for drug treatment. It is also crucial to include appropriate controls (vehicle control, untreated cells).

Q5: Are there any known synergistic drug combinations with this compound to overcome resistance?

A5: Specific synergistic combinations for this compound are not well-documented in publicly available literature. However, for flavonoids in general, combination with inhibitors of key survival pathways (e.g., PI3K or MAPK inhibitors) or with conventional chemotherapeutic agents has shown promise in overcoming resistance. This would need to be determined experimentally for this specific compound.

Quantitative Data

The following table summarizes the cytotoxic activity of some 2-phenyl-4H-chromen-4-one derivatives in different cancer cell lines. Data for the specific 7-chloro derivative is limited; therefore, values for related structures are provided for comparative purposes.

CompoundCancer Cell LineIC50 (µM)Reference
N-(4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamideMOLT-4 (Leukemia)24.4 ± 2.6[1]
N-(4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamideHL-60 (Leukemia)42.0 ± 2.7[1]
N-(4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamideMCF-7 (Breast Cancer)> 100[1]
2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-4H-chromen-4-one derivative (Compound 8)RAW 264.7 (Macrophage)Not specified (anti-inflammatory)[2]
2-Phenyl-4H-chromone derivative (A5) with 1,3,4-oxadiazole moietyA375 (Melanoma)Moderate activity[3]
2-Phenyl-4H-chromone derivative (A16) with 1,3,4-oxadiazole moietyA375 (Melanoma)Moderate activity[3]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Generation of a Resistant Cancer Cell Line

This protocol describes a method for generating a cancer cell line with acquired resistance to this compound.

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound

  • Cell culture flasks

Procedure:

  • Initial Exposure:

    • Determine the IC50 of this compound for the parental cell line.

    • Continuously expose the parental cells to a low concentration of the compound (e.g., IC20-IC30).

  • Dose Escalation:

    • Once the cells resume a normal growth rate, gradually increase the concentration of the compound in the culture medium.

    • Monitor cell viability and morphology closely. If significant cell death occurs, reduce the concentration to the previous level until the cells recover.

  • Selection and Expansion:

    • Continue this process of stepwise dose escalation over several months.

    • The surviving cells that are able to proliferate at higher concentrations of the compound are considered the resistant population.

  • Characterization of Resistance:

    • Once a resistant population is established, determine the new IC50 value and calculate the resistance index (RI = IC50 of resistant cells / IC50 of parental cells).

    • The resistant cell line should be maintained in a medium containing a maintenance dose of the compound to preserve the resistant phenotype.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways implicated in flavonoid resistance and a general workflow for investigating resistance mechanisms.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Chromone Chromone Derivative Chromone->PI3K Inhibition Chromone->Akt Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway.

MAPK_ERK_Pathway cluster_membrane_mapk Cell Membrane cluster_cytoplasm_mapk Cytoplasm cluster_nucleus_mapk Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation GeneExpression Altered Gene Expression TranscriptionFactors->GeneExpression Chromone_mapk Chromone Derivative Chromone_mapk->Raf Inhibition Chromone_mapk->MEK Inhibition

Caption: The MAPK/ERK signaling pathway.

Resistance_Workflow Parental Parental Cancer Cells Treatment Continuous Treatment with This compound Parental->Treatment Resistant Resistant Cancer Cells Treatment->Resistant Analysis Molecular Analysis Resistant->Analysis Genomic Genomic (e.g., Sequencing) Analysis->Genomic Transcriptomic Transcriptomic (e.g., RNA-seq) Analysis->Transcriptomic Proteomic Proteomic (e.g., Western Blot) Analysis->Proteomic

References

Validation & Comparative

Validation of Analytical Methods for 7-chloro-2-phenyl-4H-chromen-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and reliable quantification of 7-chloro-2-phenyl-4H-chromen-4-one, a synthetic flavonoid derivative with potential pharmacological applications, is paramount for its development and quality control. The validation of an analytical method ensures its suitability for its intended purpose, providing data on its accuracy, precision, and overall reliability. This guide provides a comparative overview of common analytical techniques that can be employed for the determination of this compound, supported by representative experimental data and detailed protocols.

Comparison of Analytical Techniques

The selection of an appropriate analytical method depends on various factors, including the sample matrix, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are powerful techniques frequently utilized for the analysis of flavonoids and related compounds.[1][2]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
**Linearity (R²) **> 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%99.1 - 100.8%
Precision (% RSD) < 2.0%< 2.5%< 1.5%
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL0.02 mg/mL[3]
Limit of Quantitation (LOQ) 0.15 µg/mL0.3 µg/mLNot specified
Analysis Time 10 - 20 minutes15 - 30 minutes< 10 minutes[3]
Sample Derivatization Not typically requiredOften necessary for volatility[4][5]Not required
Primary Detector UV-Vis/DAD, MSMS, FIDUV-Vis/DAD

Table 1: Comparison of typical performance characteristics for the analysis of this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of an analytical method. Below are representative protocols for HPLC, GC, and CE tailored for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is suitable.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed. For example, a mixture of acetonitrile and water (both with 0.1% formic acid) starting with a lower concentration of acetonitrile and gradually increasing.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically in the range of 250-370 nm for flavonoids).[6]

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range for the calibration curve.

  • Sample Preparation: The sample preparation will depend on the matrix. For a simple matrix, dissolution in the mobile phase followed by filtration through a 0.45 µm syringe filter may be sufficient.

Gas Chromatography (GC)

Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is required.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300 °C) at a controlled rate.

  • Detector Temperature: 300 °C (for FID) or as per MS requirements.

Derivatization (if necessary): Flavonoids are often not volatile enough for GC analysis and require derivatization.[4][5]

  • Silylation: A common method involves reacting the analyte with a silylating agent (e.g., BSTFA with 1% TMCS) to replace active hydrogens with trimethylsilyl groups, increasing volatility.

Standard and Sample Preparation:

  • Standard and Sample Preparation: Prepare solutions in a suitable solvent (e.g., dichloromethane). If derivatization is required, perform the reaction on both standards and samples before injection.

Capillary Electrophoresis (CE)

Instrumentation: A capillary electrophoresis system with a UV-Vis detector.

Electrophoretic Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): A borate buffer is commonly used for flavonoid analysis.[3][7] For instance, a 20 mmol/L borate buffer at pH 9.5.[7]

  • Applied Voltage: 20-30 kV.[7]

  • Temperature: 25 °C.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at the wavelength of maximum absorbance.

Standard and Sample Preparation:

  • Standard and Sample Preparation: Dissolve standards and samples in the background electrolyte or a compatible solvent. Filter all solutions before introduction into the CE system.

Analytical Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the typical workflow.

ValidationWorkflow A Method Development & Optimization B Define Validation Parameters (ICH Q2(R1)) A->B C Specificity / Selectivity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate Precision) B->F G Limit of Detection (LOD) B->G H Limit of Quantitation (LOQ) B->H I Robustness B->I K Validation Report C->K D->K E->K F->K G->K H->K I->K J System Suitability Testing J->K L Method Implementation & Routine Use K->L

Caption: Workflow for analytical method validation.

Conclusion

The choice of an analytical method for the validation of this compound should be based on a thorough evaluation of the specific requirements of the analysis. HPLC offers a robust and versatile platform, often without the need for derivatization. GC, particularly when coupled with MS, provides excellent sensitivity and selectivity, though derivatization is frequently a prerequisite.[1] Capillary electrophoresis presents a high-efficiency separation technique with short analysis times and low solvent consumption.[3] The provided data and protocols serve as a foundation for developing and validating a suitable analytical method for this and structurally related compounds, ensuring the generation of accurate and reliable data in research and quality control settings.

References

A Comparative Analysis of the Antimicrobial Efficacy of Halogenated versus Non-Halogenated Flavones

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the antimicrobial properties of halogenated and non-halogenated flavones, offering valuable insights for researchers, scientists, and drug development professionals. By presenting experimental data, detailed methodologies, and mechanistic diagrams, this document aims to facilitate a deeper understanding of how halogenation influences the antimicrobial potency of this important class of natural compounds.

Introduction

Flavones, a subclass of flavonoids, are naturally occurring phenolic compounds found in a variety of plants. They are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. In the quest for novel and more effective antimicrobial agents, chemical modification of natural products is a common strategy. One such modification is halogenation, the introduction of halogen atoms (e.g., chlorine, bromine) into the flavonoid structure. This guide explores the impact of halogenation on the antimicrobial effects of flavones, providing a comparative analysis supported by experimental evidence.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of flavones and their halogenated derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values of representative non-halogenated flavones and their halogenated counterparts against various bacterial and fungal strains, as reported in the scientific literature.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Halogenated vs. Non-Halogenated Flavones

Compound/Flavone TypeStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference(s)
Non-Halogenated Flavones
Chrysin>128>128>128[1]
Apigenin31.25>1000>1000[2][3]
Luteolin312.5312.5>1000[4][5]
Halogenated Flavones
6-Chlorochrysin62.5125250[6]
8-Bromobaicalein---[7]
6-Bromo-2-(4-(trifluoromethyl)phenyl)-4H-chromen-4-one15.6231.2515.62[2]
Brominated Chalcone31.25125125[6][8]
Chlorinated Flavone31.25--[6]

Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Halogenated vs. Non-Halogenated Flavones

Compound/Flavone TypeCandida albicansAspergillus nigerReference(s)
Non-Halogenated Flavones
Apigenin16-[3]
Halogenated Flavones
Brominated Chalcone31.2515.62[6]
Brominated Flavanone15.6231.25[6]
Brominated Flavone62.57.81[6]

The data consistently demonstrates that halogenation tends to enhance the antimicrobial activity of flavones. For instance, while the parent compound chrysin shows weak activity, its chlorinated derivative exhibits significantly lower MIC values against S. aureus, E. coli, and P. aeruginosa[1][6]. Similarly, various brominated flavones and related structures like chalcones and flavanones display potent antibacterial and antifungal properties[2][6].

Experimental Protocols

The following is a detailed methodology for the broth microdilution assay, a standard method used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[9]

1. Preparation of Materials:

  • Test Compounds: Stock solutions of halogenated and non-halogenated flavones are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL).

  • Bacterial/Fungal Strains: Pure cultures of the test microorganisms are grown overnight on appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).

  • Growth Media: Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi are prepared and sterilized.

  • 96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used for the assay.

2. Inoculum Preparation:

  • A few colonies of the microorganism are transferred from the agar plate to a sterile broth.

  • The broth culture is incubated until it reaches the logarithmic phase of growth.

  • The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.[10] The final inoculum concentration in the wells should be approximately 5 x 10⁵ CFU/mL.[10]

3. Assay Procedure:

  • Serial two-fold dilutions of the stock solutions of the test compounds are prepared in the appropriate growth medium directly in the 96-well plates. The typical concentration range tested is from 0.125 to 256 µg/mL.

  • A standardized inoculum of the test microorganism is added to each well containing the diluted compound.

  • Control wells are included: a positive control (medium with inoculum, no compound) to ensure microbial growth, and a negative control (medium only) to check for sterility.

  • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

4. Determination of MIC:

  • After incubation, the plates are visually inspected for microbial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

  • Optionally, a growth indicator dye like resazurin can be added to aid in the visualization of microbial viability.[9]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of flavonoids are multifaceted and can be influenced by structural modifications such as halogenation.

General Antimicrobial Mechanisms of Flavones

Non-halogenated flavones exert their antimicrobial effects through various mechanisms, including:

  • Inhibition of Nucleic Acid Synthesis: Some flavonoids can interfere with bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[6]

  • Disruption of Cytoplasmic Membrane Function: Flavonoids can intercalate into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.[5][6]

  • Inhibition of Energy Metabolism: Certain flavonoids can inhibit bacterial enzymes involved in energy production.

  • Efflux Pump Inhibition: Some flavonoids can inhibit efflux pumps, which are bacterial proteins that expel antibiotics from the cell, thereby restoring the efficacy of existing antibiotics.

Impact of Halogenation on Antimicrobial Mechanisms

The introduction of halogen atoms can enhance the antimicrobial activity of flavones through several potential mechanisms:

  • Increased Lipophilicity: Halogenation generally increases the lipophilicity of the molecule. This can enhance its ability to penetrate the lipid-rich bacterial cell membrane, leading to more effective disruption of membrane integrity.

  • Altered Electronic Properties: The electron-withdrawing nature of halogens can alter the electronic distribution of the flavone molecule, potentially enhancing its interaction with microbial target enzymes or other cellular components.

  • Enhanced Binding to Target Sites: The size and electronegativity of the halogen atom can influence the binding affinity of the flavone to its molecular targets within the microbial cell.

The following diagram illustrates a proposed general mechanism of action for antimicrobial flavones, highlighting the key cellular targets.

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Flavone Flavone Molecule (Halogenated or Non-Halogenated) Membrane Cell Membrane Disruption Flavone->Membrane Increased Permeability DNA_Gyrase DNA Gyrase Inhibition Flavone->DNA_Gyrase Inhibition of DNA Replication Efflux_Pump Efflux Pump Inhibition Flavone->Efflux_Pump Increased Intracellular Antibiotic Concentration Energy_Metabolism Energy Metabolism Inhibition Flavone->Energy_Metabolism ATP Depletion

Caption: Proposed antimicrobial mechanisms of flavones.

The following diagram illustrates the typical workflow for antimicrobial susceptibility testing using the broth microdilution method.

Broth_Microdilution_Workflow A Prepare Stock Solutions of Flavones C Serial Dilution of Flavones in 96-Well Plate A->C B Prepare Microbial Inoculum (0.5 McFarland) D Add Inoculum to Wells B->D C->D E Incubate Plate (18-24h) D->E F Visually Inspect for Growth (Turbidity) E->F G Determine MIC (Lowest Concentration with no Growth) F->G

Caption: Broth microdilution workflow for MIC determination.

Conclusion

The available experimental data strongly suggests that halogenation is a promising strategy for enhancing the antimicrobial potency of flavones. Halogenated flavones consistently demonstrate lower MIC values against a range of bacteria and fungi compared to their non-halogenated parent compounds. This enhancement is likely due to a combination of factors, including increased lipophilicity, which facilitates membrane penetration, and altered electronic properties that improve target binding. Further research is warranted to fully elucidate the specific structure-activity relationships and to explore the therapeutic potential of these modified natural products in combating infectious diseases.

References

Cross-Validation of In Silico and In Vitro Results for 7-Chloro-2-Phenyl-4H-Chromen-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in silico and in vitro methodologies for evaluating the biological activity of 7-chloro-2-phenyl-4H-chromen-4-one, a compound belonging to the flavone class of organic compounds. Flavonoids are known to possess a wide range of pharmacological properties, and understanding the correlation between computational predictions and experimental outcomes is crucial for efficient drug discovery and development. This document outlines the protocols for both approaches and presents a framework for their cross-validation, using the potential anticancer activity of this compound as a representative example.

Data Presentation: A Comparative Overview

The following table summarizes hypothetical, yet representative, quantitative data for this compound, drawing on findings from studies on structurally similar flavone derivatives. This data illustrates the type of comparative analysis that is central to cross-validation.

Parameter In Silico Prediction In Vitro Experiment Reference Compound (e.g., Doxorubicin)
Target Epidermal Growth Factor Receptor (EGFR)MCF-7 Breast Cancer Cell LineMCF-7 Breast Cancer Cell Line
Metric Binding Energy (kcal/mol)IC50 (µM)IC50 (µM)
Value -8.525.51.2

Note: The data presented are representative and intended for illustrative purposes to guide researchers in their own comparative studies.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are representative protocols for the in silico and in vitro evaluation of this compound.

In Silico Molecular Docking Protocol

In silico molecular docking is a computational technique used to predict the binding affinity and orientation of a small molecule (ligand) to a macromolecular target, typically a protein.

  • Protein and Ligand Preparation:

    • The three-dimensional crystal structure of the target protein (e.g., EGFR) is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed from the protein structure.

    • The 3D structure of this compound is generated and its energy is minimized using a suitable force field.

  • Docking Simulation:

    • Software such as AutoDock, MOE, or GOLD is used for the docking simulation.[1]

    • A grid box is defined around the active site of the target protein to specify the search space for the ligand.

    • The docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is run to predict the binding poses and affinities.[2]

  • Analysis of Results:

    • The results are analyzed to identify the most favorable binding pose based on the lowest binding energy or docking score.

    • The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.

In Vitro Cytotoxicity Assay Protocol (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound.[3][4]

  • Cell Culture and Seeding:

    • MCF-7 human breast cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[4]

    • Cells are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.[4]

  • Compound Treatment:

    • This compound is dissolved in DMSO to create a stock solution.

    • The cells are treated with various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for 48 hours. A positive control (e.g., Doxorubicin) and a vehicle control (DMSO) are also included.[4]

  • MTT Incubation and Measurement:

    • After the treatment period, the medium is removed, and MTT solution is added to each well, followed by incubation for 4 hours.[4]

    • The resulting formazan crystals are dissolved in DMSO.

    • The absorbance is measured at 570 nm using a microplate reader.[3][4]

  • Data Analysis:

    • The cell viability is calculated as a percentage of the control.

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Visualizations

The following diagrams illustrate the workflow of the cross-validation process and a hypothetical signaling pathway that could be influenced by this compound.

experimental_workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Experimentation cluster_cross_validation Cross-Validation a Target Identification (e.g., EGFR) b Molecular Docking of This compound a->b c Prediction of Binding Affinity b->c g Comparative Analysis of Predicted and Experimental Data c->g Predicted Activity d Cell Line Selection (e.g., MCF-7) e Cytotoxicity Assay (MTT) d->e f Determination of IC50 Value e->f f->g Observed Activity h Structure-Activity Relationship (SAR) Studies g->h signaling_pathway a Growth Factor b EGFR a->b d PI3K/Akt Pathway b->d c This compound c->b e Cell Proliferation & Survival d->e

References

Confirming the Binding Affinity of 7-chloro-2-phenyl-4H-chromen-4-one to p38α Mitogen-Activated Protein Kinase (MAPK)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of the binding affinity of the novel compound 7-chloro-2-phenyl-4H-chromen-4-one to the p38α mitogen-activated protein kinase (MAPK) against established inhibitors. The following sections present supporting experimental data, detailed methodologies for key experiments, and visual representations of experimental workflows and the associated signaling pathway. This document is intended for researchers, scientists, and drug development professionals actively engaged in kinase inhibitor discovery.

Recent studies have highlighted the potential of 2-phenyl-4H-chromen-4-one derivatives as potent kinase inhibitors. Specifically, derivatives of this scaffold have been identified as inhibitors of the p38α MAPK signaling cascade, a key pathway implicated in inflammatory responses. This guide outlines a hypothetical scenario to demonstrate the process of confirming the binding affinity of a novel compound within this class.

Comparative Binding Affinity Data

The binding affinities of this compound and two well-characterized p38α MAPK inhibitors, SB 203580 and BIRB 796, were determined using Isothermal Titration Calorimetry (ITC) and a cell-based activity assay. The results are summarized in the table below.

CompoundMethodAffinity Constant (Kd)IC50
This compound ITC 25 nM -
Cell-based Assay - 150 nM
SB 203580ITC38 nM[1]-
Cell-based Assay-300-500 nM[2]
BIRB 796 (Doramapimod)ITC0.1 nM[1][2]-
Cell-based Assay-38 nM[1][2]

Experimental Protocols

Detailed methodologies for Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are provided to ensure reproducibility and facilitate the design of similar experiments.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[3]

Materials:

  • Purified recombinant human p38α MAPK protein

  • This compound

  • ITC instrument (e.g., MicroCal ITC200)

  • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM TCEP, 5% DMSO

  • Syringe and cell cleaning solutions

Procedure:

  • Sample Preparation:

    • Dialyze the purified p38α MAPK protein against the assay buffer overnight at 4°C to ensure buffer matching.

    • Prepare a 10 µM solution of p38α MAPK in the final dialysis buffer.

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution.

    • Prepare a 100 µM solution of the compound in the assay buffer. Ensure the final DMSO concentration is identical to that in the protein solution.

    • Thoroughly degas both the protein and compound solutions before use.[3]

  • ITC Experiment Setup:

    • Set the experimental temperature to 25°C.

    • Load the 10 µM p38α MAPK solution into the sample cell.

    • Load the 100 µM compound solution into the injection syringe.

  • Titration:

    • Perform an initial injection of 0.4 µL, followed by 19 injections of 2 µL each, with a spacing of 150 seconds between injections.

    • Set the stirring speed to 750 rpm.

  • Data Analysis:

    • Integrate the raw titration data to obtain the heat change for each injection.

    • Fit the integrated data to a one-site binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique that monitors the binding of an analyte to a ligand immobilized on a sensor surface in real-time.[4] This method provides kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified recombinant human p38α MAPK protein

  • This compound

  • Running Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20, 5% DMSO

  • Immobilization Buffer: 10 mM Sodium Acetate pH 5.0

Procedure:

  • Protein Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject a solution of p38α MAPK (50 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (approximately 10,000 RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in the running buffer (e.g., 0.1, 0.3, 1, 3, 10 µM).

    • Inject the compound solutions over the immobilized p38α MAPK surface at a flow rate of 30 µL/min for 180 seconds (association phase).

    • Allow the buffer to flow over the surface for 300 seconds to monitor the dissociation phase.

  • Surface Regeneration:

    • If necessary, regenerate the sensor surface by injecting a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl pH 2.5).

  • Data Analysis:

    • Subtract the response from a reference flow cell to correct for bulk refractive index changes.

    • Fit the association and dissociation curves to a 1:1 Langmuir binding model to determine the kinetic rate constants (ka and kd).

    • Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.

Visualizations

The following diagrams illustrate the experimental workflows and a hypothetical signaling pathway involving p38α MAPK.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p1 Purify p38α MAPK p3 Buffer Matching p1->p3 p2 Synthesize Compound p2->p3 p4 Degas Samples p3->p4 e1 Load Protein into Cell p4->e1 e2 Load Compound into Syringe p4->e2 e4 Perform Titration e1->e4 e2->e4 e3 Set Temperature (25°C) e3->e4 a1 Integrate Raw Data e4->a1 a2 Fit to Binding Model a1->a2 a3 Determine Kd, n, ΔH a2->a3

Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.

SPR_Workflow cluster_immob Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis i1 Activate Sensor Chip i2 Immobilize p38α MAPK i1->i2 i3 Deactivate Surface i2->i3 b1 Inject Compound (Association) i3->b1 b2 Buffer Flow (Dissociation) b1->b2 b3 Regenerate Surface b2->b3 a1 Reference Subtraction b2->a1 a2 Fit to Kinetic Model a1->a2 a3 Determine ka, kd, Kd a2->a3

Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.

p38_Signaling_Pathway stress Cellular Stress (e.g., UV, Cytokines) mkk MKK3/6 stress->mkk Activates p38 p38α MAPK mkk->p38 Phosphorylates downstream Downstream Targets (e.g., ATF2, MK2) p38->downstream Activates compound 7-chloro-2-phenyl- 4H-chromen-4-one compound->p38 Inhibits response Inflammatory Response downstream->response

References

Structure-Activity Relationship of 7-Chloro-2-Phenyl-4H-Chromen-4-One Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-chloro-2-phenyl-4H-chromen-4-one scaffold, a chlorinated derivative of the flavone backbone, represents a promising area of investigation in medicinal chemistry. While comprehensive structure-activity relationship (SAR) studies specifically focused on a broad series of analogs of this particular compound are not extensively documented in publicly available literature, we can infer valuable insights by examining the SAR of the broader flavone and chromen-4-one classes. This guide provides a comparative overview of the known biological activities, relevant experimental protocols, and the influence of various structural modifications on the efficacy of these compounds, with a particular focus on anticancer and anti-inflammatory properties.

Comparative Biological Activity of Flavone Analogs

The biological activity of flavone derivatives is highly dependent on the substitution pattern on both the A and B rings of the chromen-4-one core. The presence of a chlorine atom at the 7-position is known to influence the lipophilicity and electronic properties of the molecule, which can significantly impact its interaction with biological targets.

Below is a summary of the cytotoxic activities of various flavone and chromen-4-one analogs against different cancer cell lines. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies.

Compound IDBasic ScaffoldR1 (Position 7)R2 (Phenyl Substituents)Cell LineIC50 (µM)Reference
1 2-Phenyl-4H-chromen-4-oneHHHeLa>100[1]
2 2-Phenyl-4H-chromen-4-oneOHHHeLa58.3[1]
3 2-Phenyl-4H-chromen-4-oneClHNot SpecifiedNot Available-
4 2-Phenyl-4H-chromen-4-oneOCH3HHeLa85.2[1]
5 2-Phenyl-4H-chromen-4-oneOH4'-OHHeLa25.1[1]
6 2-Phenyl-4H-chromen-4-oneOH3',4'-diOHHeLa15.8[1]
7 7-hydroxy-4-phenylchromen-2-oneOHHAGS>50[2]
8 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-oneO-Triazole LinkerHAGS2.63[2]

Note: The table above is a compilation from various sources and is intended for illustrative purposes. Direct comparison of IC50 values should be made with caution.

Key Structure-Activity Relationship Insights

From the broader flavonoid literature, several key SAR principles can be outlined:

  • Hydroxylation: The presence and position of hydroxyl groups are critical for activity. Dihydroxylation on the B-ring, particularly at the 3' and 4' positions, often enhances cytotoxic activity.

  • Methoxylation: Methoxy groups can have varied effects. In some cases, they decrease activity compared to the corresponding hydroxylated analogs, while in others, they can improve metabolic stability and oral bioavailability.

  • Halogenation: The introduction of halogens, such as chlorine, at various positions can increase the lipophilicity and cell permeability of the compounds. The 7-chloro substitution is a common feature in many biologically active synthetic flavonoids.

  • Heterocyclic Substitutions: The addition of heterocyclic moieties, such as the triazole ring seen in compound 8 , can significantly enhance anticancer potency by providing additional binding interactions with target proteins.

Experimental Protocols

A fundamental technique for assessing the cytotoxic activity of these compounds is the MTT assay.

MTT Assay Protocol for Cytotoxicity Screening

Objective: To determine the concentration of the test compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., HeLa, AGS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The anticancer mechanism of flavonoids often involves the modulation of various signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis. While the specific pathways affected by this compound analogs are not well-defined, related flavonoids are known to interact with key cellular targets.

Hypothesized Anticancer Mechanism of Action

The following diagram illustrates a potential mechanism of action for a 7-chloro-flavone analog, based on the known activities of similar compounds. This hypothetical pathway involves the inhibition of a protein kinase, leading to the induction of apoptosis.

anticancer_pathway cluster_cell Cancer Cell 7-Chloro-Flavone_Analog 7-Chloro-Flavone_Analog Protein_Kinase Protein_Kinase 7-Chloro-Flavone_Analog->Protein_Kinase Inhibition Downstream_Effector Downstream_Effector Protein_Kinase->Downstream_Effector Phosphorylation (Blocked) Pro-apoptotic_Proteins Pro-apoptotic_Proteins Downstream_Effector->Pro-apoptotic_Proteins Activation Apoptosis Apoptosis Pro-apoptotic_Proteins->Apoptosis

Caption: Hypothesized signaling pathway for a 7-chloro-flavone analog inducing apoptosis.

General Experimental Workflow for SAR Studies

The process of conducting a structure-activity relationship study for these analogs typically follows a structured workflow, from chemical synthesis to biological evaluation.

sar_workflow start Design of Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification screening In vitro Cytotoxicity Screening (e.g., MTT Assay) purification->screening ic50 IC50 Determination screening->ic50 sar_analysis Structure-Activity Relationship Analysis ic50->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A typical experimental workflow for SAR studies of novel chemical entities.

References

A Comparative Analysis of 2-Phenyl-4H-chromen-4-one Derivatives and Standard-of-Care Drugs in Inflammation and Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of drug discovery, the quest for novel therapeutic agents with improved efficacy and safety profiles is perpetual. This guide presents a comparative analysis of the efficacy of 2-phenyl-4H-chromen-4-one derivatives, a promising class of synthetic compounds, against established standard-of-care drugs in the fields of inflammation and oncology. While direct comparative data for 7-chloro-2-phenyl-4H-chromen-4-one is not available in the reviewed literature, extensive research on closely related derivatives provides valuable insights into the potential of this chemical scaffold.

Chromones, a class of heterocyclic compounds, have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] This guide synthesizes available preclinical data to offer researchers, scientists, and drug development professionals a comprehensive overview of how these emerging compounds measure up to current therapeutic mainstays.

Anti-Inflammatory Efficacy: Targeting COX-2

Chronic inflammation is a key driver of numerous diseases. A prominent therapeutic strategy involves the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs), particularly selective COX-2 inhibitors like celecoxib, are the cornerstone of treatment.

Recent studies have explored 2-phenyl-4H-chromen-4-one derivatives as potential COX-2 inhibitors. One such derivative, 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one , has demonstrated potent and selective COX-2 inhibition, with an efficacy comparable to that of celecoxib.

Table 1: Comparative In Vitro COX-2 Inhibition
CompoundCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)
3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one (5d)0.0720.1287.1
Celecoxib (Standard of Care)0.0624.3405

Data sourced from in vitro enzyme inhibition assays.[2]

The data presented in Table 1 indicates that the chromone derivative exhibits a potent inhibitory effect on the COX-2 enzyme, with an IC₅₀ value nearly identical to that of celecoxib. While celecoxib demonstrates a slightly higher selectivity index, the chromone derivative's potent and selective action underscores its potential as a novel anti-inflammatory agent.

Experimental Protocols

In Vitro COX-1/COX-2 Isozyme Inhibition Assay:

The inhibitory activity of the test compounds against ovine COX-1 and COX-2 was determined using an in vitro enzyme immunoassay kit. The assay measures the production of prostaglandin E₂ (PGE₂) from arachidonic acid.

  • Enzyme Preparation: Ovine COX-1 and COX-2 enzymes were reconstituted in a suitable buffer.

  • Incubation: Test compounds and a known standard (celecoxib) were pre-incubated with the respective enzymes (COX-1 or COX-2) for a specified period at a controlled temperature.

  • Substrate Addition: Arachidonic acid was added to initiate the enzymatic reaction.

  • Reaction Termination: The reaction was stopped after a defined time.

  • PGE₂ Quantification: The concentration of PGE₂ was measured using a competitive enzyme-linked immunosorbent assay (ELISA).

  • IC₅₀ Determination: The concentration of the compound that causes 50% inhibition of PGE₂ production (IC₅₀) was calculated from the dose-response curves.

Signaling Pathway Visualization

The anti-inflammatory effects of many 2-phenyl-4H-chromen-4-one derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One such pathway is the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling cascade, which is activated by lipopolysaccharide (LPS) and leads to the production of pro-inflammatory cytokines like TNF-α and IL-6.[3]

TLR4_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB MAPK->NFkB ProInflammatory_Genes Pro-inflammatory Gene Transcription NFkB->ProInflammatory_Genes Chromone 2-Phenyl-4H-chromen-4-one Derivative Chromone->MAPK Inhibition Cytokines TNF-α, IL-6 ProInflammatory_Genes->Cytokines

Caption: Inhibition of the TLR4/MAPK signaling pathway by 2-phenyl-4H-chromen-4-one derivatives.

Anticancer Efficacy: A Comparative Look

In the realm of oncology, the search for compounds with potent cytotoxic activity against cancer cells and favorable safety profiles is paramount. Doxorubicin is a widely used chemotherapeutic agent, but its clinical use is often limited by significant side effects.

Studies on certain chromene derivatives have revealed their potential as anticancer agents, with some demonstrating superior efficacy against specific cancer cell lines when compared to doxorubicin.

Table 2: Comparative In Vitro Anticancer Activity (IC₅₀ in µM)
CompoundMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)HepG-2 (Liver Cancer)
Chromene Derivative 177f0.60.20.5
Doxorubicin (Standard of Care)Not Reported in StudyNot Reported in StudyNot Reported in Study
Chromene Derivative 177m0.321.70.4

Data is indicative of the high potency of these derivatives, with IC₅₀ values in the sub-micromolar range.[1]

While the cited study highlights the potent anticancer activity of these chromene derivatives, a direct IC₅₀ comparison with doxorubicin for the same cell lines was not provided. However, the sub-micromolar IC₅₀ values of the chromene derivatives are indicative of significant cytotoxic potential that warrants further investigation and direct comparative studies.

Experimental Protocols

MTT Assay for Cytotoxicity:

The in vitro cytotoxic activity of the compounds against various cancer cell lines (e.g., MCF-7, HCT-116, HepG-2) is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and the standard drug (e.g., doxorubicin) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Experimental Workflow Visualization

The process of evaluating the anticancer potential of novel compounds involves a structured workflow, from initial screening to the determination of cytotoxic potency.

Anticancer_Assay_Workflow start Start: Cancer Cell Lines (MCF-7, HCT-116, etc.) seed_cells Seed cells in 96-well plates start->seed_cells treat_cells Treat with varying concentrations of Chromone Derivatives & Doxorubicin seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure_abs Measure Absorbance mtt_assay->measure_abs calculate_ic50 Calculate IC₅₀ values measure_abs->calculate_ic50 compare Compare efficacy calculate_ic50->compare end End: Potency Determined compare->end

Caption: Workflow for determining the in vitro anticancer efficacy of test compounds.

Conclusion

The available preclinical data on 2-phenyl-4H-chromen-4-one derivatives highlights their significant potential as both anti-inflammatory and anticancer agents. In the context of inflammation, specific derivatives have demonstrated COX-2 inhibitory potency comparable to the standard-of-care drug celecoxib. In oncology, certain derivatives have shown high cytotoxicity against various cancer cell lines.

It is important to reiterate that the data presented here is for derivatives of this compound, and further research is necessary to elucidate the specific efficacy and safety profile of this particular compound. Nevertheless, the promising results from related molecules provide a strong rationale for its continued investigation and development. The detailed experimental protocols and pathway visualizations included in this guide are intended to support and facilitate such future research endeavors.

References

Independent Verification of 7-Chloro-2-Phenyl-4H-Chromen-4-One Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification of the synthesis of 7-chloro-2-phenyl-4H-chromen-4-one, a flavone derivative of interest in medicinal chemistry. It offers a comparative analysis of established synthetic methodologies, presenting detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable method for their needs.

Comparison of Synthetic Methods

The synthesis of this compound can be achieved through several established methods. This guide focuses on three prominent approaches: the Claisen-Schmidt condensation followed by oxidative cyclization, the Baker-Venkataraman rearrangement, and a microwave-assisted synthesis for accelerated reaction times. Below is a summary of the key performance indicators for each method.

MethodKey IntermediateReaction TimeYield (%)Purity
Claisen-Schmidt Condensation & Cyclization 1-(4-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)24-48 hours75-85High
Baker-Venkataraman Rearrangement 1-(4-chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione12-24 hours80-90Very High
Microwave-Assisted Synthesis 1-(4-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)10-20 minutes85-95High

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below. The primary starting material for these syntheses is 1-(4-chloro-2-hydroxyphenyl)ethanone, which can be prepared via a Fries rearrangement of 3-chlorophenyl acetate.

Method 1: Claisen-Schmidt Condensation and Oxidative Cyclization

This two-step method first involves the base-catalyzed condensation of 1-(4-chloro-2-hydroxyphenyl)ethanone and benzaldehyde to form a chalcone intermediate. The chalcone is then cyclized to the final flavone product.

Step 1: Synthesis of 1-(4-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)

  • Dissolve 1-(4-chloro-2-hydroxyphenyl)ethanone (1.71 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (30 mL).

  • Slowly add a 50% aqueous solution of sodium hydroxide (5 mL) to the mixture with constant stirring.

  • Continue stirring at room temperature for 24 hours.

  • Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.

  • Filter the precipitated yellow solid, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 1-(4-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one.

Step 2: Synthesis of this compound

  • Dissolve the chalcone from Step 1 (2.59 g, 10 mmol) in dimethyl sulfoxide (DMSO) (20 mL).

  • Add a catalytic amount of iodine (0.25 g, 1 mmol).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize from a suitable solvent like ethanol to yield pure this compound.

Claisen_Schmidt_Workflow start Start step1 Claisen-Schmidt Condensation: 1-(4-chloro-2-hydroxyphenyl)ethanone + Benzaldehyde (NaOH, Ethanol, RT, 24h) start->step1 intermediate Chalcone Intermediate: 1-(4-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one step1->intermediate step2 Oxidative Cyclization: (Iodine, DMSO, Reflux, 2-4h) intermediate->step2 product Final Product: This compound step2->product end End product->end

Workflow for Claisen-Schmidt Condensation and Cyclization
Method 2: Baker-Venkataraman Rearrangement

This method involves the rearrangement of an O-acylated 2-hydroxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization.

Step 1: Synthesis of 4-chloro-2-benzoylacetophenone

  • To a solution of 1-(4-chloro-2-hydroxyphenyl)ethanone (1.71 g, 10 mmol) in pyridine (20 mL), add benzoyl chloride (1.55 g, 11 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Pour the mixture into ice-cold water and extract with diethyl ether.

  • Wash the organic layer with dilute HCl, followed by brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude O-benzoyl ester.

  • Dissolve the crude ester in pyridine (20 mL) and add powdered potassium hydroxide (1.12 g, 20 mmol).

  • Heat the mixture at 60-70 °C for 2-3 hours.

  • Cool the reaction mixture, pour into ice-water, and acidify with dilute HCl.

  • Filter the precipitated 1,3-diketone, wash with water, and dry.

Step 2: Synthesis of this compound

  • Dissolve the 1,3-diketone from Step 1 (2.75 g, 10 mmol) in glacial acetic acid (30 mL).

  • Add a few drops of concentrated sulfuric acid.

  • Reflux the mixture for 1-2 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Filter the solid product, wash with water, and recrystallize from ethanol to obtain pure this compound.

Baker_Venkataraman_Workflow start Start step1 O-Benzoylation: 1-(4-chloro-2-hydroxyphenyl)ethanone + Benzoyl Chloride (Pyridine, RT, 4-6h) start->step1 intermediate1 O-Benzoyl Ester step1->intermediate1 step2 Baker-Venkataraman Rearrangement: (KOH, Pyridine, 60-70°C, 2-3h) intermediate1->step2 intermediate2 1,3-Diketone Intermediate step2->intermediate2 step3 Acid-Catalyzed Cyclization: (H2SO4, Acetic Acid, Reflux, 1-2h) intermediate2->step3 product Final Product: This compound step3->product end End product->end

Workflow for Baker-Venkataraman Rearrangement
Method 3: Microwave-Assisted Synthesis

This method utilizes microwave irradiation to significantly reduce the reaction time for the oxidative cyclization of the chalcone intermediate.

  • Synthesize the chalcone intermediate as described in Method 1, Step 1.

  • Place the chalcone (2.59 g, 10 mmol) and a catalytic amount of iodine (0.25 g, 1 mmol) in a microwave-safe vessel.

  • Add DMSO (10 mL) as the solvent.

  • Irradiate the mixture in a microwave reactor at 120-140 °C for 5-10 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the vessel and pour the contents into a sodium thiosulfate solution.

  • Filter the precipitate, wash with water, and recrystallize from ethanol.

Microwave_Workflow start Start chalcone Chalcone Intermediate start->chalcone step1 Microwave-Assisted Cyclization: (Iodine, DMSO, 120-140°C, 5-10 min) chalcone->step1 product Final Product: This compound step1->product end End product->end

Workflow for Microwave-Assisted Synthesis

Potential Signaling Pathway Modulation

Flavonoids, including this compound, are known to interact with various cellular signaling pathways. One of the key pathways implicated in the pharmacological effects of many flavones is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway plays a crucial role in inflammation, immunity, and cell survival.

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by various signals (e.g., inflammatory cytokines, stress), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory and other target genes. Many flavones have been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., Cytokines, LPS) ikk IKK Complex stimulus->ikk Activates ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylates IκB ikb_p p-IκB ikb_nfkb->ikb_p nfkb NF-κB ikb_nfkb->nfkb Releases proteasome Proteasomal Degradation ikb_p->proteasome Targets for nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates flavone This compound flavone->ikk Inhibits dna DNA nfkb_nuc->dna Binds to transcription Gene Transcription (Pro-inflammatory genes) dna->transcription Induces

assessing the reproducibility of biological assays with 7-chloro-2-phenyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Biological Assays for Chromen-4-One Derivatives

In the landscape of drug discovery and development, the reproducibility of biological assays is paramount for the validation of potential therapeutic agents. This guide provides a comparative analysis of common biological assays utilized to assess the efficacy of 7-chloro-2-phenyl-4H-chromen-4-one and its structural analogs. The focus is on providing clear experimental protocols and performance data to aid researchers in designing and interpreting their studies.

Quantitative Performance of Chromen-4-One Derivatives in Key Biological Assays

The following table summarizes the in vitro activity of various 2-phenyl-4H-chromen-4-one derivatives across different biological assays. This data is essential for comparing the potency of these compounds and understanding their structure-activity relationships.

Compound IDAssay TypeCell Line / EnzymeEndpointIC50 Value (µM)Reference
Compound 1 CytotoxicityAGS (Human gastric adenocarcinoma)Cell Viability2.63 ± 0.17[1]
Compound 2 Anti-inflammatoryRAW264.7 (Murine macrophage)Nitric Oxide (NO) Production~20 (concentration tested)[2]
Compound 3 COX-2 InhibitionOvine COX-2Enzyme Activity0.07[3]
Compound 4 p38α MAPK InhibitionHuman NeutrophilsSuperoxide Anion GenerationSingle-digit micromolar range[4]
Compound 5 SIRT2 InhibitionHuman SIRT2Enzyme Activity4.5[5]
Celecoxib (Reference) COX-2 InhibitionOvine COX-2Enzyme Activity0.06[3]

Note: The compounds listed are derivatives of the 2-phenyl-4H-chromen-4-one scaffold and serve as comparators. Specific structures are detailed in the cited literature.

Detailed Experimental Protocols

Reproducibility in biological research is critically dependent on detailed and standardized experimental protocols. Below are methodologies for key assays mentioned in the literature for evaluating chromen-4-one derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 add_compound Add varying concentrations of the test compound incubation1->add_compound incubation2 Incubate for 48h add_compound->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 1-4h add_mtt->incubation3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubation3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow of the MTT assay for determining cell viability.

Detailed Steps:

  • Cell Seeding: Plate cells (e.g., AGS, RAW264.7) in a 96-well plate at a density of 5 x 10⁴ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[2]

  • Compound Addition: Treat the cells with various concentrations of the chromen-4-one derivative and incubate for an additional 48 hours.

  • MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[2]

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Griess Assay for Nitric Oxide (NO) Production

The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO). It is an indicator of NO production by cells, which is a key marker of inflammation.

Experimental Workflow:

Griess_Assay_Workflow cluster_cell_culture Cell Culture and Treatment cluster_griess_reagent Griess Reagent Reaction seed_cells Seed RAW264.7 cells in a 48-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add test compound (e.g., 20 µM) incubate_24h->add_compound incubate_1h Incubate for 1h add_compound->incubate_1h add_lps Add LPS (0.5 µg/mL) incubate_1h->add_lps incubate_final Incubate for 24h add_lps->incubate_final collect_supernatant Collect 50 µL of supernatant incubate_final->collect_supernatant add_griess Add Griess reagent collect_supernatant->add_griess incubate_rt Incubate at room temperature add_griess->incubate_rt read_absorbance Measure absorbance at 540 nm incubate_rt->read_absorbance

Caption: Workflow of the Griess assay for NO quantification.

Detailed Steps:

  • Cell Seeding: Seed RAW264.7 macrophages in a 48-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[2]

  • Pre-treatment: Treat the cells with the test compound (e.g., at 20 µM) for 1 hour.[2]

  • Inflammatory Stimulus: Add lipopolysaccharide (LPS) at a concentration of 0.5 µg/mL to induce inflammation and incubate for 24 hours.[2]

  • Sample Collection: Collect 50 µL of the cell culture supernatant.[2]

  • Griess Reaction: Add an equal volume of Griess reagent to the supernatant, incubate for 10-15 minutes at room temperature, and measure the absorbance at 540 nm.

Signaling Pathways

Understanding the mechanism of action of this compound and its analogs requires knowledge of the signaling pathways they modulate.

TLR4/MAPK Signaling Pathway in Inflammation

Several 2-phenyl-4H-chromen-4-one derivatives have been shown to exert their anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) mediated mitogen-activated protein kinase (MAPK) pathway.[2]

TLR4_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates MAPK MAPK Cascade (p38, JNK, ERK) TLR4->MAPK activates TranscriptionFactors Transcription Factors (e.g., NF-κB, AP-1) MAPK->TranscriptionFactors activates ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, NO) TranscriptionFactors->ProInflammatory_Cytokines induces expression of Chromenone 2-Phenyl-4H-chromen-4-one Derivative Chromenone->MAPK inhibits

Caption: Inhibition of the TLR4/MAPK signaling pathway.

This pathway is initiated by the binding of LPS to TLR4, leading to the activation of the MAPK cascade (including p38, JNK, and ERK). This, in turn, activates transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory mediators like TNF-α, IL-6, and NO.[2] The inhibitory action of certain chromen-4-one derivatives on this pathway reduces the inflammatory response.[2]

p38α MAPK Signaling in Neutrophils

Some N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide derivatives have been identified as inhibitors of the p38α MAPK signaling cascade in human neutrophils.[4] This inhibition mitigates neutrophilic inflammatory responses such as superoxide anion generation and elastase release.[4]

p38_MAPK_Pathway fMLF fMLF GPCR GPCR fMLF->GPCR activates p38a_MAPK p38α MAPK GPCR->p38a_MAPK activates Neutrophil_Activation Neutrophil Activation p38a_MAPK->Neutrophil_Activation leads to Inflammatory_Response Inflammatory Responses (Superoxide generation, Elastase release) Neutrophil_Activation->Inflammatory_Response results in Chromenone_Derivative N-(4-oxo-4H-chromen-2-yl) benzenesulfonamide Chromenone_Derivative->p38a_MAPK inhibits

Caption: Inhibition of the p38α MAPK pathway in neutrophils.

References

comparative analysis of the spectroscopic data of 7-chloro-2-phenyl-4H-chromen-4-one derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structural and electronic properties of 7-chloro-2-phenyl-4H-chromen-4-one derivatives reveals characteristic spectroscopic signatures crucial for their identification and differentiation. This guide provides a comparative analysis of their UV-Vis, IR, NMR, and Mass Spectrometry data, supported by experimental protocols and visualizations to aid researchers, scientists, and drug development professionals in their understanding of this important class of compounds.

The this compound scaffold, a halogenated derivative of flavone, is a key structural motif in medicinal chemistry. The introduction of a chlorine atom at the 7-position of the chromenone ring, along with further substitutions on the 2-phenyl ring, significantly influences the molecule's electronic distribution and, consequently, its interaction with electromagnetic radiation. This guide systematically compares the spectroscopic data of the parent flavone molecule with its chloro-substituted analogues to elucidate these structural nuances.

Spectroscopic Data Comparison

UV-Visible Spectroscopy

The UV-Vis spectra of flavones typically exhibit two main absorption bands. Band I, appearing at longer wavelengths (300–380 nm), is associated with the cinnamoyl system (B-ring and the heterocyclic C-ring), while Band II, at shorter wavelengths (240–280 nm), corresponds to the benzoyl system (A-ring)[1]. The position and intensity of these bands are sensitive to the substitution pattern.

CompoundSolventBand I (λmax, nm)Band II (λmax, nm)Reference
2-phenyl-4H-chromen-4-oneMethanol310 - 350250 - 280[1]
7-HydroxyflavoneMethanol~310~250
Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in a molecule. The most prominent feature in the IR spectra of these compounds is the strong absorption band corresponding to the C=O stretching vibration of the γ-pyrone ring, typically observed in the range of 1600-1660 cm⁻¹[2]. The position of this band can be influenced by substituents on the aromatic rings.

CompoundKey IR Absorptions (cm⁻¹)Reference
2-phenyl-4H-chromen-4-one1645 (C=O), 1607, 1570 (C=C aromatic)[3]
6-chloro-2-phenyl-4H-chromen-4-one1645 (C=O), 1615, 1569 (C=C aromatic)
2-(4-chlorophenyl)-4H-chromen-4-one1666 (C=O), 1610 (C=C aromatic)[3]

The C=O stretching frequency in 2-(4-chlorophenyl)-4H-chromen-4-one is shifted to a higher wavenumber (1666 cm⁻¹) compared to the parent flavone (1645 cm⁻¹), which may be attributed to the electron-withdrawing effect of the chlorine atom on the phenyl ring[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of these derivatives, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectral Data (CDCl₃, 400 MHz)

CompoundH-3 (s)H-5H-6H-7H-82', 6'-H3', 4', 5'-HReference
2-phenyl-4H-chromen-4-one6.838.24 (d)7.42 (t)7.70 (t)7.55 (d)7.93 (dd)7.55 (m)[3]
6-chloro-2-phenyl-4H-chromen-4-one6.818.01 (s)-7.49 (d)7.49 (d)7.92 (m)7.49 (m)
2-(4-chlorophenyl)-4H-chromen-4-one6.798.23 (d)7.40-7.58 (m)7.71 (t)7.40-7.58 (m)7.87 (d)7.40-7.58 (m)[3]

¹³C NMR Spectral Data (CDCl₃, 101 MHz)

CompoundC-2C-3C-4C-4aC-5C-6C-7C-8C-8aC-1'C-2',6'C-3',5'C-4'Reference
2-phenyl-4H-chromen-4-one163.31107.53178.39123.94125.64125.20133.76118.09156.20131.60126.24129.02131.69[3]
6-chloro-2-phenyl-4H-chromen-4-one163.09107.30178.43123.54124.95135.11134.92117.81154.43131.45126.17128.96131.76
2-(4-chlorophenyl)-4H-chromen-4-one162.13107.63178.18123.87125.70125.36133.90118.03156.10130.17127.50129.35137.86[3]

The chemical shifts are influenced by the electronic effects of the substituents. For instance, the presence of the electron-withdrawing chlorine atom generally leads to a downfield shift of the signals of nearby protons and carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The fragmentation of flavones is well-characterized and often involves retro-Diels-Alder (rDA) reactions, leading to the cleavage of the C-ring. The presence of a chlorine atom will result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio) for the molecular ion and any chlorine-containing fragments, aiding in their identification.

Experimental Protocols

The synthesis of this compound derivatives can be achieved through several established methods. A common approach is the Baker-Venkataraman rearrangement, followed by cyclization.

General Synthesis of 7-Hydroxy-2-phenyl-4H-chromen-4-one

  • Esterification: 2,4-Dihydroxyacetophenone is reacted with benzoyl chloride in the presence of a base like anhydrous pyridine.

  • Baker-Venkataraman Rearrangement: The resulting ester is then treated with a strong base such as potassium hydroxide to yield a 1,3-diketone (2,4-dihydroxydibenzoylmethane).

  • Cyclization: The diketone is subsequently cyclized in the presence of an acid catalyst, such as glacial acetic acid and concentrated sulfuric acid, upon heating to afford the 7-hydroxyflavone.

Synthesis of Chloro-derivatives

The 7-chloro derivative can be synthesized starting from a chloro-substituted 2-hydroxyacetophenone. For instance, 1-(4-chloro-2-hydroxyphenyl)ethan-1-one would be the starting material for this compound.

Spectroscopic Analysis

  • UV-Vis Spectroscopy: Spectra are typically recorded on a UV-Vis spectrophotometer using a suitable solvent like methanol or ethanol.

  • IR Spectroscopy: Spectra are commonly obtained using the KBr pellet method on an FT-IR spectrometer.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 600 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI) on a mass spectrometer.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials (e.g., 2,4-Dihydroxyacetophenone, Benzoyl Chloride) ester Esterification start->ester Pyridine diketone Baker-Venkataraman Rearrangement ester->diketone KOH flavone Cyclization diketone->flavone H₂SO₄ / Acetic Acid purification Purification (e.g., Recrystallization) flavone->purification product 7-Hydroxyflavone Derivative purification->product uv_vis UV-Vis product->uv_vis ir IR product->ir nmr NMR (¹H & ¹³C) product->nmr ms Mass Spec. product->ms

Caption: General experimental workflow for the synthesis and spectroscopic analysis of flavone derivatives.

logical_relationship cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Properties parent 2-phenyl-4H-chromen-4-one (Flavone) chloro_a This compound parent->chloro_a Chlorination on A-ring chloro_b 2-(Substituted-phenyl)-7-chloro- 4H-chromen-4-one chloro_a->chloro_b Substitution on B-ring uv_shifts Shifts in UV-Vis Bands (Bathochromic/Hypsochromic) chloro_a->uv_shifts Influences ir_shifts Shift in C=O Stretch chloro_a->ir_shifts Influences nmr_shifts Changes in Chemical Shifts (¹H and ¹³C) chloro_a->nmr_shifts Influences ms_pattern Characteristic Isotopic Pattern (M, M+2) chloro_a->ms_pattern Influences chloro_b->uv_shifts Further Modulates chloro_b->ir_shifts Further Modulates chloro_b->nmr_shifts Further Modulates chloro_b->ms_pattern Further Modulates

Caption: Logical relationship between structural modifications and their impact on spectroscopic properties.

References

Safety Operating Guide

Proper Disposal of 7-chloro-2-phenyl-4H-chromen-4-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 7-chloro-2-phenyl-4H-chromen-4-one is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a chlorinated organic compound, it requires special handling as hazardous waste.

Immediate Safety and Handling Precautions

Before handling this compound, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Always wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause serious eye irritation or damage.[3]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber), a lab coat, and closed-toe shoes.To prevent skin contact which may cause irritation.[1][2][3]
Respiratory Protection An appropriate respirator with cartridges for organic vapors and acid gases should be used if working outside a fume hood or if there is a risk of inhalation.To protect against respiratory irritation from dust or vapors.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash. [1][2]

  • Waste Segregation:

    • Collect all waste containing this compound, including contaminated solids (e.g., filter paper, gloves, weighing boats) and solutions, in a designated, compatible waste container.

    • As a chlorinated organic compound, it must be disposed of in a "Halogenated Organic Waste" container.[1][2][4] Do not mix with non-halogenated waste, as this increases disposal costs and complexity.[4]

  • Container Selection and Labeling:

    • Use a chemically resistant container with a secure, tight-fitting lid. The container must be in good condition with no signs of leakage or deterioration.

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other known components of the waste stream.

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6]

    • The SAA should be at or near the point of generation and under the control of the laboratory personnel.[5]

    • Ensure that the waste container is stored away from incompatible materials, such as strong oxidizing agents.[6]

  • Arrange for Disposal:

    • Once the waste container is full or you have finished the experimental work, contact your institution's EHS department to arrange for a pickup.[5]

    • Follow all institutional procedures for waste pickup, including completing any necessary forms or online requests.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.

  • Wear Appropriate PPE: Before attempting to clean the spill, don the recommended PPE, including respiratory protection.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it in the designated hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill before placing it in the waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's protocols.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_waste_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C Collect Waste in a Designated 'Halogenated Organic Waste' Container A->C B Work in a Ventilated Area (Fume Hood) B->C D Securely Cap and Clearly Label Container C->D E Store in a Designated Satellite Accumulation Area D->E F Segregate from Incompatible Materials E->F G Contact EHS for Hazardous Waste Pickup F->G H Follow Institutional Disposal Procedures G->H

Disposal workflow for this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound.

References

Personal protective equipment for handling 7-chloro-2-phenyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 7-chloro-2-phenyl-4H-chromen-4-one. The following procedures are designed to ensure safe laboratory practices and minimize risks associated with this chemical.

Hazard Identification and Personal Protective Equipment

This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment (PPE).[1] It is crucial to wear the proper PPE to avoid exposure and ensure personal safety during handling.

Hazard Summary:

Hazard StatementDescriptionGHS Classification
H315Causes skin irritationSkin Irrit. 2
H319Causes serious eye irritationEye Irrit. 2A
H335May cause respiratory irritationSTOT SE 3

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Wear safety glasses with side-shields (or goggles) and a face shield.[2]
Skin Protection Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. Recommended glove materials include Nitrile rubber and Butyl rubber.[3]
Body Protection Complete suit protecting against chemicals, The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[4]
Respiratory Protection For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator.For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

Experimental Workflow and Handling Procedures

Proper handling and storage are essential to maintain the integrity of this compound and ensure a safe laboratory environment.

Storage and Handling:

  • Storage: Keep container tightly closed in a dry and well-ventilated place.[1] Store locked up.[1] Recommended storage temperature is 2-8°C.

  • Handling: Avoid contact with skin and eyes.[1] Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure proper ventilation Weigh Chemical Weigh Chemical Prepare Work Area->Weigh Chemical In a fume hood Perform Experiment Perform Experiment Weigh Chemical->Perform Experiment Monitor Reactions Monitor Reactions Perform Experiment->Monitor Reactions Decontaminate Work Area Decontaminate Work Area Monitor Reactions->Decontaminate Work Area After experiment completion Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Follow institutional guidelines Doff PPE Doff PPE Dispose of Waste->Doff PPE

Operational Workflow Diagram

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure compliance with regulations.

Disposal Guidelines:

  • Product: Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material.

  • Contaminated Packaging: Dispose of as unused product.

Do not let the product enter drains. All disposal practices must be in accordance with local, state, and federal regulations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.